molecular formula C26H30Cl4N4O B15616553 CJB-090 dihydrochloride

CJB-090 dihydrochloride

Numéro de catalogue: B15616553
Poids moléculaire: 556.3 g/mol
Clé InChI: HDMLWYKMUWYUEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CJB-090 dihydrochloride is a useful research compound. Its molecular formula is C26H30Cl4N4O and its molecular weight is 556.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-pyridin-2-ylbenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-2,5-13H,3-4,14-19H2,(H,30,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMLWYKMUWYUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of Cbl-b Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "CJB-090 dihydrochloride" did not yield specific public data or scientific literature directly associated with this identifier. The following technical guide provides a comprehensive overview of the mechanism of action for the class of compounds known as Cbl-b inhibitors, which aligns with the likely therapeutic target of a compound designated in this manner for immuno-oncology research.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a master negative regulator of immune cell activation.[1][2][3][4][5] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for the activation of various immune cells, most notably T cells and Natural Killer (NK) cells.[1][4][5] In the context of oncology, Cbl-b activity within the tumor microenvironment can suppress anti-tumor immunity, thereby facilitating tumor growth and immune evasion. Consequently, the inhibition of Cbl-b has emerged as a promising therapeutic strategy to reinvigorate the immune system's ability to recognize and eliminate cancer cells.[1]

This guide delineates the core mechanism of action of small molecule Cbl-b inhibitors, detailing the signaling pathways they modulate, presenting key quantitative data for representative compounds, and outlining common experimental protocols for their characterization.

Mechanism of Action: Allosteric Inhibition of Cbl-b

Small molecule inhibitors of Cbl-b typically employ an allosteric mechanism.[4] These inhibitors bind to a regulatory pocket on the Cbl-b protein, distinct from its active site, locking it in an inactive or "closed" conformation.[3] This conformational stabilization prevents the phosphorylation of key tyrosine residues within Cbl-b that are necessary for its activation and subsequent E3 ligase activity. By holding Cbl-b in this inert state, the inhibitors effectively prevent the ubiquitination and degradation of its downstream targets.

The primary consequence of Cbl-b inhibition is the lowering of the activation threshold for T cells and NK cells. This allows for a more robust immune response even in the presence of low antigen expression or suboptimal co-stimulatory signals, conditions often found in the tumor microenvironment.[4][5]

Modulated Signaling Pathways

The therapeutic effects of Cbl-b inhibitors are primarily driven by their impact on the signaling pathways governing T cell and NK cell activation.

T-Cell Receptor (TCR) Signaling

In T cells, Cbl-b attenuates T-cell receptor (TCR) signaling, in part by enforcing the requirement for CD28 co-stimulation. Upon inhibition of Cbl-b, several key downstream signaling molecules are protected from degradation, leading to enhanced and sustained T-cell activation. The key modulated components include:

  • Zeta-chain-associated protein kinase 70 (ZAP70): A critical kinase in the TCR signaling cascade. Cbl-b inhibition prevents its ubiquitination, leading to increased phosphorylation and activity.

  • Phospholipase C gamma 1 (PLCγ1): A crucial enzyme that generates second messengers to activate downstream pathways. Its sustained phosphorylation is a hallmark of Cbl-b inhibition.[3]

  • Vav1: A guanine (B1146940) nucleotide exchange factor that plays a significant role in actin cytoskeleton rearrangement and T-cell activation.

The net effect of Cbl-b inhibition in T cells is an increase in proliferation, enhanced production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a greater capacity to resist suppression by regulatory T cells (Tregs).

T_Cell_Signaling cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Cblb Cbl-b Regulation cluster_Downstream Downstream Effects TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activation CD28 CD28 CD28->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 Cblb Cbl-b Ub Ubiquitin Vav1 Vav1 PLCg1->Vav1 Activation T-Cell Activation (Proliferation, Cytokine Release) Vav1->Activation Cblb->ZAP70 Ubiquitination Cblb->PLCg1 Cblb->Vav1 Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome

Figure 1: Simplified T-Cell Receptor signaling pathway under negative regulation by Cbl-b.

Natural Killer (NK) Cell Activation

In NK cells, Cbl-b acts downstream of TAM (Tyro3, Axl, Mer) receptors and negatively regulates cytokine production and cytotoxicity. Inhibition of Cbl-b enhances NK cell-mediated antibody-dependent cell-mediated cytotoxicity (ADCC) and increases the production of pro-inflammatory cytokines like TNF-α and IFN-γ. This leads to a more potent innate anti-tumor response.

NK_Cell_Signaling cluster_Receptor NK Cell Receptors cluster_Signaling Intracellular Signaling cluster_Cblb Cbl-b Regulation cluster_Downstream Downstream Effects Activating_Receptor Activating Receptor Signaling_Proteins Signaling Proteins Activating_Receptor->Signaling_Proteins Activation TAM_Receptor TAM Receptor Cblb Cbl-b TAM_Receptor->Cblb Activation Ub Ubiquitin NK_Activation NK Cell Activation (Cytotoxicity, Cytokine Release) Signaling_Proteins->NK_Activation Cblb->Signaling_Proteins Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome

Figure 2: Overview of NK cell activation pathways regulated by Cbl-b.

Quantitative Data for Representative Cbl-b Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes publicly available quantitative data for other known Cbl-b inhibitors to provide a comparative context.

Compound Name/IdentifierAssay TypeIC50/EC50Target Cell/SystemReference
Unnamed ArylpyridoneCbl-b InhibitionIC50 = 30 nMBiochemical Assay
Unnamed ArylpyridoneIL-2 ProductionEC50 = 230 nMT cells
Ageliferin DerivativesCbl-b InhibitionIC50 = 18-35 µMBiochemical Assay
NRX-8Binding AffinityKD = 20 nMBiochemical Assay
NX-1607Cbl-b InhibitionLow NanomolarBiochemical Assay[3]

Experimental Protocols

The characterization of Cbl-b inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional effects on immune cells.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Inhibition

This biochemical assay is commonly used to quantify the inhibitory effect of a compound on the enzymatic activity of Cbl-b.[3]

Principle: The assay measures the ubiquitination of a substrate by Cbl-b. A donor fluorophore-labeled antibody recognizes a tag on Cbl-b, and an acceptor fluorophore-labeled antibody recognizes ubiquitin. When Cbl-b ubiquitinates its substrate (or itself, in an auto-ubiquitination assay), the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this process, leading to a decrease in the FRET signal.

General Protocol:

  • Reaction Setup: In a microplate, combine recombinant Cbl-b, E1 and E2 ubiquitin-conjugating enzymes, ATP, and biotinylated ubiquitin in a reaction buffer.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the reaction mixture at a specified temperature and for a set duration to allow the ubiquitination reaction to proceed.

  • Detection: Stop the reaction and add detection reagents, including a donor-labeled antibody against a tag on Cbl-b and an acceptor-labeled streptavidin to detect biotinylated ubiquitin.

  • Signal Reading: Read the plate on an HTRF-compatible reader to measure the fluorescence signal.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

HTRF_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis Reagents Prepare Reagents: - Cbl-b, E1, E2, ATP - Biotinylated Ubiquitin Mix Combine Reagents and Compound in Microplate Reagents->Mix Compound Serial Dilution of Test Compound Compound->Mix Incubate Incubate to Allow Ubiquitination Mix->Incubate Add_Detection Add HTRF Detection Reagents Incubate->Add_Detection Read_Plate Read Plate on HTRF Reader Add_Detection->Read_Plate Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Plate->Calculate_IC50

Figure 3: General experimental workflow for a Cbl-b HTRF inhibition assay.

T-Cell Activation Assays

These cell-based assays are used to assess the functional consequences of Cbl-b inhibition on T-cell activity.

Principle: Primary human T cells or T-cell lines (e.g., Jurkat) are stimulated through their TCR, and the effect of the Cbl-b inhibitor on activation markers, proliferation, and cytokine production is measured.

General Protocol for Cytokine Production (e.g., IL-2):

  • Cell Culture: Culture primary T cells or a T-cell line.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the Cbl-b inhibitor.

  • Stimulation: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies to activate the TCR pathway.

  • Incubation: Incubate the cells for a period sufficient to allow cytokine production (e.g., 24-72 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., IL-2) using an ELISA or a multiplex bead-based immunoassay.

  • Data Analysis: Plot the cytokine concentration against the compound concentration to determine the EC50 value.

Conclusion

Cbl-b inhibitors represent a promising class of immuno-oncology agents that function by releasing the brakes on the adaptive and innate immune systems. Their allosteric mechanism of action, which locks Cbl-b in an inactive state, leads to the enhanced activation of T cells and NK cells, promoting a more robust anti-tumor immune response. While specific details for "this compound" are not publicly available, the mechanistic framework, signaling pathways, and experimental methodologies described herein for the broader class of Cbl-b inhibitors provide a comprehensive technical foundation for researchers, scientists, and drug development professionals working in this area. Further investigation will be required to place specific compounds like CJB-090 dihydrochloride (B599025) within this well-established mechanistic context.

References

CJB-090 Dihydrochloride: A Technical Whitepaper on a Dopamine D3 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CJB-090 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1][2] This region is critically involved in reward, motivation, and emotion, making the D3 receptor a key target for therapeutic intervention in substance use disorders and other neuropsychiatric conditions. CJB-090 has demonstrated efficacy in preclinical models of drug addiction, particularly in reducing the reinforcing and discriminative stimulus effects of cocaine and methamphetamine.[3][4] Its partial agonist profile suggests a potential for modulating dopamine signaling, acting as a functional antagonist in states of dopamine hyperactivity (e.g., during drug use) and providing a basal level of receptor stimulation in states of dopamine hypoactivity (e.g., during withdrawal). This dual action may offer a therapeutic advantage with a reduced side-effect profile compared to full agonists or antagonists. This document provides a comprehensive overview of the available preclinical data on CJB-090, including its binding affinity, selectivity, and in vivo pharmacology, alongside detailed experimental methodologies for key assays relevant to its characterization.

Core Compound Data: CJB-090 Dihydrochloride

Chemical and Physical Properties
PropertyValue
IUPAC Name N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-3-(pyridin-4-yl)propanamide dihydrochloride
Molecular Formula C28H33Cl2N5O · 2HCl
Molecular Weight 608.43 g/mol
CAS Number 595584-40-0
Canonical SMILES C1CN(CCN1CCCCNC(=O)CCC2=CC=NC=C2)C3=CC=C(C(=C3)Cl)Cl.Cl.Cl
Physical Form Solid
Solubility Soluble in aqueous solutions
In Vitro Pharmacological Data

The following tables summarize the in vitro binding affinity and selectivity of CJB-090 for dopamine receptors.

Table 2.2.1: Dopamine Receptor Binding Affinity of CJB-090

Receptor SubtypeKᵢ (nM)RadioligandCell LineReference
Human D3~1[¹²⁵I]Iodo-N-(4-amino-benzyl)-spiperoneHEK293[2]
Human D2>60[¹²⁵I]Iodo-N-(4-amino-benzyl)-spiperoneHEK293[2]

Table 2.2.2: Selectivity Profile of CJB-090

Receptor RatioSelectivity (fold)Reference
D2 / D3≥60[2]

In Vivo Pharmacology

CJB-090 has been evaluated in several preclinical models of substance abuse, demonstrating its potential to modulate the behavioral effects of psychostimulants.

Effects on Cocaine-Maintained Behavior in Rhesus Monkeys
  • Discriminative Stimulus Effects: CJB-090 dose-dependently attenuated the discriminative stimulus effects of cocaine, indicating that it can block the subjective effects of the drug.[3]

  • Reinforcing Effects: In studies using a second-order schedule of reinforcement, CJB-090 was shown to decrease responding maintained by cocaine.[3]

Effects on Methamphetamine Self-Administration in Rats
  • Progressive Ratio Responding: CJB-090 reduced the breakpoint for methamphetamine self-administration in rats with extended access to the drug, suggesting a reduction in the motivation to self-administer methamphetamine.[4][5]

  • Fixed Ratio Responding: At the highest tested dose, CJB-090 selectively reduced methamphetamine self-administration in rats with a history of long access to the drug.[4][5]

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Partial Agonist Signaling Pathway

As a Gαi/o-coupled receptor, the dopamine D3 receptor, upon activation by a partial agonist like CJB-090, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism through which D3 receptor activation modulates neuronal excitability. Furthermore, like many GPCRs, the activated D3 receptor can also recruit β-arrestin, leading to receptor desensitization, internalization, and potentially G protein-independent signaling.

D3_Partial_Agonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CJB-090 CJB-090 D3R Dopamine D3 Receptor CJB-090->D3R Binds G_protein Gαi/o Protein D3R->G_protein Activates beta_arrestin β-Arrestin D3R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts downstream Downstream Signaling cAMP->downstream Modulates internalization Receptor Internalization beta_arrestin->internalization Promotes Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing D3 receptors incubation Incubate membranes, radioligand, and CJB-090 at 37°C prep_membranes->incubation prep_radioligand Prepare radioligand (e.g., [¹²⁵I]-IABN) prep_radioligand->incubation prep_cjb090 Prepare serial dilutions of CJB-090 prep_cjb090->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Quantify bound radioactivity (gamma counter) filtration->counting analysis Data analysis: - Generate competition curve - Calculate IC₅₀ and Kᵢ counting->analysis cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis seed_cells Seed cells expressing D3 receptors in assay plates add_cjb090 Add serial dilutions of CJB-090 seed_cells->add_cjb090 add_forskolin Stimulate with forskolin (B1673556) to induce cAMP production add_cjb090->add_forskolin lyse_cells Lyse cells to release intracellular cAMP add_forskolin->lyse_cells detect_cAMP Quantify cAMP levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analysis Data analysis: - Generate dose-response curve - Determine EC₅₀ and Eₘₐₓ detect_cAMP->analysis

References

Data Presentation: Quantitative Binding Affinity of BCR Pathway Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Binding Affinity of B-Cell Receptor Signaling Pathway Inhibitors

Introduction

While specific data on "CJB-090 dihydrochloride" is not available in the public domain at this time, this guide provides a comprehensive technical overview of the in vitro binding affinity of well-characterized inhibitors targeting the B-cell receptor (BCR) signaling pathway. This pathway is a critical regulator of B-cell development, activation, and proliferation, making it a key target in the treatment of various B-cell malignancies and autoimmune diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing detailed data, experimental protocols, and visual representations of the underlying molecular interactions.

The following table summarizes the in vitro binding affinities of several prominent inhibitors against key kinases in the B-cell receptor signaling pathway. The data, presented as IC50, Kd, or Ki values, is crucial for understanding the potency and selectivity of these compounds.

InhibitorTarget KinaseAffinity MetricValue (nM)
IbrutinibBTKIC500.5
LYNIC501.1
SYKIC5054
AcalabrutinibBTKIC503
LYNIC50>1000
SYKIC50>1000
IdelalisibPI3KδIC502.5
EntospletinibSYKIC507.7

Experimental Protocols

The determination of inhibitor binding affinity is performed using a variety of robust in vitro assays. Below are detailed methodologies for commonly employed techniques.

In Vitro Kinase Assay (for IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human kinase (e.g., BTK, SYK)

  • Kinase-specific substrate peptide

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)

  • Test inhibitor compound at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, combine the recombinant kinase, the specific substrate, and the various concentrations of the inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction, typically by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Displacement Binding Assay (for Kd or Ki Determination)

This assay measures the affinity of a test compound by its ability to displace a known radiolabeled ligand from its target receptor.[4]

Objective: To determine the equilibrium dissociation constant (Kd) or inhibitor constant (Ki) of a compound for its target.

Materials:

  • Cell membranes or purified receptor expressing the target of interest.

  • A radiolabeled ligand with known high affinity for the target.

  • Unlabeled test compound at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor is a transmembrane protein complex on the surface of B cells.[1] Upon antigen binding, the BCR initiates a signaling cascade involving several key tyrosine kinases, leading to B-cell activation, proliferation, and differentiation.[2]

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR CD79ab CD79a/b Lyn Lyn CD79ab->Lyn Activation Lyn->CD79ab Phosphorylation Syk Syk Lyn->Syk Activation BTK BTK Syk->BTK Activation PI3K PI3K Syk->PI3K Activation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PI3K->PIP2 Converts PLCg2->PIP2 Cleaves PIP3 PIP3 DAG DAG IP3 IP3 Akt Akt PIP3->Akt PKC PKC DAG->PKC Calcium Ca²⁺ Flux IP3->Calcium Proliferation Proliferation & Survival Akt->Proliferation NFkB NF-κB PKC->NFkB Calcium->NFkB NFkB->Proliferation Antigen Antigen Antigen->BCR Binding

Caption: Simplified B-Cell Receptor (BCR) signaling cascade.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the sequential steps involved in determining the IC50 value of an inhibitor using an in vitro kinase assay.

Kinase_Assay_Workflow A 1. Prepare serial dilutions of inhibitor B 2. Combine kinase, substrate, and inhibitor in 96-well plate A->B C 3. Initiate reaction with radiolabeled ATP B->C D 4. Incubate at 30°C C->D E 5. Stop reaction D->E F 6. Transfer to filter plate to capture substrate E->F G 7. Wash to remove unbound ATP F->G H 8. Measure radioactivity with scintillation counter G->H I 9. Plot data and calculate IC50 H->I

Caption: Workflow for determining IC50 values.

Logical Relationship in a Competitive Binding Assay

This diagram illustrates the competitive interaction between a radiolabeled ligand and an unlabeled test compound for the same binding site on a receptor.

Caption: Competitive binding assay principle.

References

CJB-090 Dihydrochloride: A Technical Guide to its Selectivity for Dopamine D3 vs. D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective binding profile of CJB-090 dihydrochloride (B599025), a partial agonist for the dopamine (B1211576) D3 receptor. The following sections detail the quantitative binding affinities, the experimental protocols used to determine these values, and the relevant signaling pathways of the D2 and D3 receptors.

Core Data: Receptor Binding Affinity

CJB-090 dihydrochloride demonstrates a significant in vitro selectivity for the dopamine D3 receptor over the D2 receptor. Quantitative data from radioligand binding assays are summarized below.

CompoundReceptorKi (nM)Selectivity (D2/D3)
CJB-090D3~1≥60-fold
CJB-090D2Not explicitly stated, but implied to be ≥60 nM

Table 1: Binding Affinity of CJB-090 for Dopamine D2 and D3 Receptors. Data is primarily derived from studies citing Grundt et al., 2005.[1]

Experimental Protocols

The determination of the binding affinity and functional activity of compounds like CJB-090 involves standardized in vitro pharmacological assays. The following are detailed methodologies representative of those used to characterize the selectivity of CJB-090 for D3 versus D2 receptors.

Radioligand Displacement Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of the unlabeled compound (CJB-090) to displace a radiolabeled ligand from the target receptor.

a. Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected to express either the human dopamine D2 or D3 receptor.

  • Cells are cultured and harvested at optimal confluency.

  • The harvested cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

b. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a suitable radioligand, such as [³H]spiperone or [¹²⁵I]iodosulpride, is incubated with the cell membrane preparation. The concentration of the radioligand is usually chosen to be close to its Kd value for the respective receptor.[2][3]

  • Increasing concentrations of the unlabeled test compound (CJB-090) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a standard, non-radiolabeled antagonist (e.g., 10 µM haloperidol (B65202) or butaclamol).

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

c. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

[³⁵S]GTPγS Functional Assay

This functional assay determines the ability of a compound to act as an agonist, partial agonist, or antagonist by measuring G-protein activation. Dopamine D2 and D3 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase and leads to the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation.

a. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from cells expressing either D2 or D3 receptors.

b. GTPγS Binding Assay:

  • The assay is conducted in a multi-well plate format.

  • Cell membranes are incubated in an assay buffer containing GDP, MgCl₂, and [³⁵S]GTPγS.

  • Increasing concentrations of the test compound (CJB-090) are added to stimulate the receptor.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • The reaction is stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

c. Data Analysis:

  • The data are plotted as the amount of [³⁵S]GTPγS bound versus the concentration of the test compound.

  • The potency (EC₅₀) and efficacy (Emax) of the compound are determined from the resulting concentration-response curve. The Emax is often expressed as a percentage of the response to a full agonist, such as dopamine or quinpirole. For a partial agonist like CJB-090, the Emax will be lower than that of a full agonist.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for dopamine D2 and D3 receptors and a generalized workflow for determining receptor selectivity.

D2_D3_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Cycle cluster_effector Effector Pathway Dopamine Dopamine D2/D3_Receptor D2/D3 Receptor Dopamine->D2/D3_Receptor Binds G_protein_inactive Gαi/o-GDP-βγ D2/D3_Receptor->G_protein_inactive Activates G_protein_active Gαi/o-GTP + Gβγ G_protein_inactive->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP Experimental_Workflow Start Start Cell_Culture Cell Culture & Transfection (D2 or D3 expressing cells) Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Displacement Assay (Determine Ki) Membrane_Prep->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Determine EC50, Emax) Membrane_Prep->Functional_Assay Data_Analysis Data Analysis (Cheng-Prusoff, Non-linear regression) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Determination Determine D2/D3 Selectivity Ratio Data_Analysis->Selectivity_Determination End End Selectivity_Determination->End

References

Pharmacological Profile of CJB-090 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJB-090 dihydrochloride (B599025) is an investigational allosteric inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (CBL-B). As a key negative regulator of immune cell activation, CBL-B represents a promising therapeutic target for immuno-oncology. Inhibition of CBL-B by CJB-090 has been shown to enhance T cell and Natural Killer (NK) cell-mediated anti-tumor responses in preclinical models. This document provides a detailed overview of the pharmacological properties of CJB-090 dihydrochloride, including its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its characterization.

Introduction to CBL-B and the Rationale for Inhibition

Casitas B-lineage lymphoma proto-oncogene B (CBL-B) is a RING finger E3 ubiquitin ligase that plays a critical role in maintaining immune homeostasis by setting the threshold for T cell and NK cell activation. It acts as a negative regulator of signaling pathways downstream of the T cell receptor (TCR) and other co-stimulatory receptors. In the context of cancer, the tumor microenvironment can exploit these negative regulatory pathways to suppress anti-tumor immunity. By inhibiting CBL-B, CJB-090 aims to lower the activation threshold of T cells and NK cells, thereby promoting a more robust and durable anti-tumor immune response.

Mechanism of Action

CJB-090 is an allosteric inhibitor of CBL-B. Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This can offer advantages in terms of specificity and can be a differentiated approach to targeting enzyme function. The inhibition of CBL-B's E3 ligase activity by CJB-090 prevents the ubiquitination and subsequent degradation of key signaling proteins involved in T cell and NK cell activation.

Signaling Pathway of CBL-B Mediated Immune Regulation

CBLB_Pathway cluster_T_Cell T Cell cluster_CBLB CBL-B Regulation TCR TCR/CD28 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 CBLB CBL-B ZAP70->CBLB activates Vav1 Vav1 SLP76->Vav1 PLCg1 PLCγ1 Vav1->PLCg1 Degradation Ubiquitination & Degradation Vav1->Degradation Activation T Cell Activation (e.g., IL-2 Production) PLCg1->Activation CBLB->Vav1 ubiquitinates Ub Ubiquitin CJB090 CJB-090 CJB090->CBLB inhibits in_vitro_workflow start Start biochemical Biochemical Assay (CBL-B Enzyme) start->biochemical cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis (IC50, Efficacy) biochemical->data_analysis t_cell T Cell Activation Assay cell_based->t_cell nk_cell NK Cell Cytotoxicity Assay cell_based->nk_cell t_cell->data_analysis nk_cell->data_analysis end End data_analysis->end in_vivo_workflow start Start implantation Tumor Cell Implantation (Syngeneic Model) start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of CJB-090 or Vehicle randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring analysis Pharmacodynamic Analysis (e.g., Flow Cytometry) monitoring->analysis end End analysis->end

The Dopamine D3 Receptor Partial Agonist CJB-090 Dihydrochloride: An Examination of its Effects on Cocaine-Seeking Behavior

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of CJB-090 dihydrochloride (B599025), a dopamine (B1211576) D3 receptor partial agonist, on cocaine-seeking behavior. It is designed for researchers, scientists, and drug development professionals investigating novel therapeutic interventions for cocaine use disorder. This document synthesizes key findings on the efficacy of CJB-090 in preclinical models, details the experimental protocols used in these evaluations, and illustrates the underlying neurobiological pathways. All quantitative data are presented in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction: The Rationale for Targeting the Dopamine D3 Receptor in Cocaine Addiction

Cocaine's addictive properties are primarily mediated through its action on the brain's mesolimbic dopamine system.[1] By blocking the dopamine transporter (DAT), cocaine increases the extracellular concentration of dopamine in key reward-related brain regions, such as the nucleus accumbens.[1] This surge in dopamine leads to the intense euphoria and reinforcing effects that drive continued drug use.

The dopamine receptor family is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2] While D1-like receptors are coupled to Gαs proteins and stimulate adenylyl cyclase, D2-like receptors are coupled to Gαi/o proteins and inhibit this enzyme, thereby reducing intracellular cyclic AMP (cAMP) levels.[2] The dopamine D3 receptor, a member of the D2-like family, is of particular interest in addiction research due to its concentrated expression in limbic brain regions associated with motivation and reward.[3][4] Preclinical evidence suggests that the D3 receptor plays a significant role in the reinforcing effects of drugs of abuse and in relapse-like behaviors.[3][4][5] Consequently, compounds that modulate D3 receptor activity have been investigated as potential pharmacotherapies for substance use disorders.

CJB-090 dihydrochloride is a partial agonist with high affinity and selectivity for the dopamine D3 receptor.[6] Its pharmacological profile suggested that it might attenuate the effects of cocaine without producing significant side effects. This guide examines the key preclinical findings regarding the effects of CJB-090 on cocaine self-administration and reinstatement of cocaine-seeking behavior.

Quantitative Data Summary

The following tables summarize the quantitative findings from a pivotal study investigating the effects of this compound on cocaine-seeking behaviors in squirrel monkeys.

Table 1: In Vitro Binding Affinity of CJB-090

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. D3
Dopamine D3~ 1 nM-
Other Dopamine ReceptorsNot specified≥60-fold

Data extracted from Grundt et al., 2005, as cited in Achat-Mendes et al., 2009.[6]

Table 2: Effects of CJB-090 Pretreatment on Cocaine Self-Administration

Cocaine Dose (mg/kg/injection)Vehicle Pretreatment (Responses/sec, Mean ± SEM)17.8 mg/kg CJB-090 Pretreatment (Responses/sec, Mean ± SEM)
0.03~0.45 ± 0.15~0.40 ± 0.10
0.10~0.64 ± 0.16~0.55 ± 0.15
0.30~0.30 ± 0.08~0.25 ± 0.07

Data are approximations derived from graphical representations in Achat-Mendes et al., 2009.[3] Pretreatment with 17.8 mg/kg CJB-090 did not significantly alter the overall dose-response curve for cocaine self-administration.[3]

Table 3: Effects of CJB-090 on Cocaine-Primed Reinstatement of Drug-Seeking

ConditionVehicle Pretreatment (Responses/sec, Mean ± SEM)17.8 mg/kg CJB-090 Pretreatment (Responses/sec, Mean ± SEM)
Self-Administration (SA) Baseline~0.70 ± 0.10-
Extinction (EXT)<0.10<0.10
Reinstatement with 0.3 mg/kg Cocaine Prime~0.45 ± 0.12~0.50 ± 0.14
Reinstatement with 1.0 mg/kg Cocaine Prime~0.65 ± 0.15~0.60 ± 0.16

Data are approximations derived from graphical representations in Achat-Mendes et al., 2009.[3] CJB-090 did not significantly attenuate cocaine-induced reinstatement of extinguished drug-seeking behavior.[3][4]

Table 4: Effects of CJB-090 on the Discriminative Stimulus Effects of Cocaine and D3/D2 Agonists

Drug ChallengeEffect of 17.8 mg/kg CJB-090 Pretreatment
CocaineSignificantly attenuated cocaine's discriminative stimulus effects
PD 128907 (D3 Agonist)Significantly attenuated the partial cocaine-like stimulus effects
Sumanirole (D2 Agonist)Did not attenuate the partial cocaine-like stimulus effects

Based on findings reported by Achat-Mendes et al., 2009.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the effects of CJB-090 on cocaine-seeking behavior, as described in the primary literature.[3][4]

Subjects and Housing

Adult squirrel monkeys were used as subjects. They were housed individually and maintained on a controlled diet. All experimental procedures were conducted in accordance with institutional animal care and use committee guidelines.

Intravenous Catheterization

Monkeys were surgically implanted with chronic indwelling intravenous catheters to allow for the self-administration of cocaine. The catheters were periodically flushed with heparinized saline to maintain patency.

Cocaine Self-Administration
  • Apparatus: Monkeys were placed in operant conditioning chambers equipped with two response levers and associated stimulus lights.

  • Schedule of Reinforcement: A second-order fixed-interval, fixed-ratio (FI-FR) schedule of intravenous cocaine injection was used. This schedule is effective in generating high rates of responding.

  • Procedure: Responding on the active lever resulted in the delivery of a cocaine infusion (e.g., 0.03-0.3 mg/kg/injection) and the presentation of a cocaine-paired stimulus light. Responses on the inactive lever were recorded but had no programmed consequences. Sessions were conducted daily.

  • CJB-090 Administration: this compound or vehicle was administered as a pretreatment before the self-administration sessions.

Reinstatement of Cocaine-Seeking
  • Extinction Phase: Following stable cocaine self-administration, extinction sessions were initiated. During these sessions, responding on the active lever resulted in the delivery of saline instead of cocaine, and the cocaine-paired stimulus was omitted. Extinction sessions continued until responding decreased to less than 10% of the rate maintained by cocaine.

  • Reinstatement Test: Once responding was extinguished, a reinstatement test was conducted. Monkeys were pretreated with CJB-090 or vehicle. Subsequently, they received a non-contingent "priming" injection of cocaine (e.g., 0.1-1.0 mg/kg) and the cocaine-paired stimulus was restored. The number of responses on the active lever was measured as an index of cocaine-seeking behavior.

Cocaine Discrimination
  • Training: Monkeys were trained to discriminate between injections of cocaine and saline using a two-lever choice procedure. Following an injection of either cocaine or saline, responses on the correct lever were reinforced with food.

  • Test Sessions: During test sessions, monkeys were pretreated with CJB-090 or vehicle, followed by an injection of cocaine or another dopamine agonist. The percentage of responses on the cocaine-appropriate lever was measured.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway. As a partial agonist, CJB-090 would be expected to bind to the D3 receptor and produce a submaximal inhibitory effect on adenylyl cyclase, leading to a reduction in cAMP production. This is in contrast to a full agonist like dopamine, which would produce a maximal response. In the context of cocaine's effects, which involve a surge of dopamine, a partial agonist like CJB-090 could theoretically act as a functional antagonist by occupying the receptor and preventing the full effect of dopamine.

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cocaine Cocaine DAT Dopamine Transporter Cocaine->DAT Blocks Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Binds (Full Agonist) CJB-090 CJB-090 CJB-090->D3R Binds (Partial Agonist) DAT->Dopamine Inhibits Reuptake G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Production Downstream Downstream Cellular Effects cAMP->Downstream

Dopamine D3 Receptor Signaling Cascade.

Experimental Workflow for Cocaine Reinstatement Model

The reinstatement model is a widely used preclinical paradigm to study the neurobiological mechanisms of relapse to drug-seeking behavior. It consists of three main phases: self-administration, extinction, and the reinstatement test.

Reinstatement_Workflow cluster_phase1 Phase 1: Self-Administration cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test SA_start Subject in Operant Chamber SA_lever Active Lever Press SA_start->SA_lever SA_cocaine Cocaine Infusion + Paired Cue SA_lever->SA_cocaine SA_cocaine->SA_lever Reinforcement SA_behavior Stable Drug-Taking Behavior Established SA_cocaine->SA_behavior EXT_start Start of Extinction Sessions SA_behavior->EXT_start EXT_lever Active Lever Press EXT_start->EXT_lever EXT_saline Saline Infusion (No Cue) EXT_lever->EXT_saline EXT_behavior Responding Decreases to <10% of Baseline EXT_saline->EXT_behavior TEST_pretreatment Pretreatment: Vehicle or CJB-090 EXT_behavior->TEST_pretreatment TEST_prime Cocaine Prime + Paired Cue Restored TEST_pretreatment->TEST_prime TEST_measure Measure Active Lever Presses TEST_prime->TEST_measure TEST_result Reinstatement of Cocaine-Seeking Behavior TEST_measure->TEST_result

Cocaine Reinstatement Experimental Workflow.

Discussion and Conclusion

The available preclinical data indicate that while this compound effectively antagonizes the discriminative stimulus effects of cocaine through a D3 receptor mechanism, it does not reduce the reinforcing effects of cocaine in a self-administration paradigm or attenuate cocaine-primed reinstatement of drug-seeking behavior in squirrel monkeys.[3][4] These findings suggest that at the doses tested, CJB-090 does not appear to be a promising candidate for the treatment of active cocaine abuse or the prevention of relapse.[3]

The lack of efficacy in reducing cocaine self-administration and reinstatement may be due to the partial agonist nature of CJB-090. It is possible that the intrinsic activity of the compound at the D3 receptor is sufficient to maintain some level of dopamine-related signaling, or that its effects are not potent enough to overcome the powerful reinforcing properties of cocaine.

Despite the negative findings regarding its therapeutic potential for cocaine addiction, CJB-090 remains a valuable pharmacological tool.[3] Its selectivity for the D3 receptor makes it useful for elucidating the specific role of this receptor subtype in the complex neurobiology of substance use disorders and other neuropsychiatric conditions. Further research with D3 receptor antagonists or compounds with different pharmacological profiles is warranted to continue exploring the D3 receptor as a therapeutic target.

This guide has provided a detailed overview of the effects of CJB-090 on cocaine-seeking behavior, presenting the quantitative data, experimental methodologies, and relevant neurobiological pathways in a format accessible to researchers and drug development professionals. The structured presentation of this information aims to facilitate a deeper understanding of the preclinical evaluation of this compound and to inform future research in the field of addiction pharmacotherapy.

References

The Dopamine D3 Receptor Partial Agonist CJB-090 Dihydrochloride: A Preclinical Assessment of its Potential in Attenuating Methamphetamine Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methamphetamine use disorder remains a significant public health challenge with no FDA-approved pharmacotherapies. This technical guide provides a comprehensive overview of the preclinical evidence supporting the investigation of CJB-090 dihydrochloride (B599025), a selective dopamine (B1211576) D3 receptor partial agonist, as a potential therapeutic agent. This document synthesizes key findings on the efficacy of CJB-090 in animal models of methamphetamine self-administration, details the experimental protocols utilized in these seminal studies, and elucidates the underlying neurobiological mechanisms. Particular emphasis is placed on the quantitative effects of CJB-090 on drug-taking and drug-seeking behaviors, its receptor binding profile, and the relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring novel treatment strategies for methamphetamine addiction.

Introduction: The Rationale for Targeting the Dopamine D3 Receptor

Methamphetamine exerts its powerfully reinforcing effects primarily by increasing synaptic concentrations of dopamine, norepinephrine, and serotonin[1]. The mesolimbic dopamine system, in particular, is a critical mediator of the rewarding properties of methamphetamine[2]. Chronic methamphetamine use leads to neuroadaptations in this circuitry, contributing to the development of dependence and addiction.

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is preferentially expressed in limbic brain regions associated with reward and motivation, such as the nucleus accumbens[3]. This localization makes the D3 receptor a compelling target for medications aimed at treating substance use disorders[3]. CJB-090 dihydrochloride is a novel compound characterized as a high-affinity and selective dopamine D3 receptor partial agonist[4]. As a partial agonist, CJB-090 is hypothesized to act as a functional antagonist in the presence of high synaptic dopamine levels induced by methamphetamine, thereby attenuating its reinforcing effects. Conversely, in a state of dopamine deficiency often observed during withdrawal, CJB-090 may provide a low level of receptor stimulation, potentially alleviating craving and preventing relapse[3].

Quantitative Data on the Efficacy of CJB-090 in Methamphetamine Self-Administration Models

Preclinical studies in rodent models have provided significant quantitative data supporting the potential of CJB-090 to reduce methamphetamine self-administration. The following tables summarize the key findings from these investigations.

Table 1: Effect of CJB-090 on Methamphetamine Self-Administration under a Fixed-Ratio 1 (FR1) Schedule of Reinforcement in Rats [5][6]

Animal ModelAccess ConditionCJB-090 Dose (mg/kg, i.v.)Methamphetamine Dose (mg/kg/infusion)OutcomeStatistical Significance
Wistar RatsShort Access (ShA; 1h/day)1.0, 5.0, 10.00.05No significant effect on methamphetamine intake.Not significant
Wistar RatsLong Access (LgA; 6h/day)1.0, 5.00.05No significant effect on methamphetamine intake.Not significant
Wistar RatsLong Access (LgA; 6h/day)10.00.05Significant reduction in methamphetamine intake.p < 0.001

Table 2: Effect of CJB-090 on Methamphetamine Self-Administration under a Progressive-Ratio (PR) Schedule of Reinforcement in Rats [5][6]

Animal ModelAccess ConditionCJB-090 Dose (mg/kg, i.v.)Methamphetamine Dose (mg/kg/infusion)OutcomeStatistical Significance
Wistar RatsShort Access (ShA; 1h/day)1.0, 5.00.05No significant effect on breakpoint.Not significant
Wistar RatsShort Access (ShA; 1h/day)10.00.05Significant reduction in breakpoint.p < 0.05
Wistar RatsLong Access (LgA; 6h/day)1.00.05No significant effect on breakpoint.Not significant
Wistar RatsLong Access (LgA; 6h/day)5.0, 10.00.05Significant reduction in breakpoint.p < 0.0001

Table 3: Receptor Binding Affinity (Ki, nM) of CJB-090 for Dopamine Receptor Subtypes [4]

Receptor SubtypeKi (nM)
Dopamine D3~1
Dopamine D2>60
Other DA Subtypes>60-fold selectivity for D3

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Methamphetamine Self-Administration in Rats

This protocol is adapted from studies investigating the effects of CJB-090 on methamphetamine self-administration in Wistar rats[5][6].

3.1.1. Animals and Housing:

  • Species: Male Wistar rats.

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for behavioral testing.

3.1.2. Surgical Procedure (Intravenous Catheterization):

  • Anesthetize rats with an appropriate anesthetic agent (e.g., isoflurane).

  • Implant a chronic indwelling catheter into the right jugular vein.

  • The catheter, typically made of Silastic tubing, is passed subcutaneously to exit on the back of the rat between the scapulae.

  • Allow a recovery period of at least one week post-surgery. During this time, flush catheters daily with a sterile saline solution containing heparin to maintain patency.

3.1.3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light. The chambers are enclosed in sound-attenuating cubicles.

3.1.4. Acquisition of Methamphetamine Self-Administration:

  • Train rats to self-administer methamphetamine (0.05 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement.

  • A response on the active lever results in the delivery of a single intravenous infusion of methamphetamine and the simultaneous presentation of a cue light for a specified duration (e.g., 5 seconds).

  • Responses on the inactive lever are recorded but have no programmed consequences.

  • Training sessions are typically 2 hours in duration and conducted daily.

3.1.5. Experimental Design (Short vs. Long Access):

  • Short Access (ShA) Group: Rats have access to methamphetamine self-administration for 1 hour per day.

  • Long Access (LgA) Group: Rats have access to methamphetamine self-administration for 6 hours per day. This extended access model is designed to induce an escalation of drug intake, a hallmark of addiction-like behavior.

3.1.6. Drug Preparation and Administration (CJB-090):

  • Drug: this compound is dissolved in sterile saline.

  • Doses: 1.0, 5.0, and 10.0 mg/kg.

  • Route of Administration: Intravenous (i.v.).

  • Timing: Administered immediately before the self-administration session.

3.1.7. Progressive-Ratio (PR) Schedule of Reinforcement:

  • Following stable self-administration on an FR1 schedule, rats are transitioned to a PR schedule.

  • On a PR schedule, the number of lever presses required to receive a single infusion of methamphetamine increases progressively after each infusion according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).

  • The session typically ends when the rat fails to make the required number of responses within a specified time (e.g., 1 hour).

  • The primary dependent measure is the breakpoint , defined as the last ratio completed. The breakpoint serves as a measure of the reinforcing efficacy of the drug.

G cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Access Conditions cluster_2 Phase 3: CJB-090 Treatment & Testing Acquisition Acquisition of METH Self-Administration (FR1) ShA Short Access (1h/day) Acquisition->ShA LgA Long Access (6h/day) Acquisition->LgA Treatment_FR CJB-090 Administration (i.v.) Followed by FR1 Test ShA->Treatment_FR Treatment_PR CJB-090 Administration (i.v.) Followed by PR Test ShA->Treatment_PR LgA->Treatment_FR LgA->Treatment_PR G cluster_presynaptic METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Enters neuron via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits VMAT2 Presynaptic_Terminal Presynaptic Dopamine Neuron DAT->Presynaptic_Terminal Reverses direction (efflux) Synaptic_Cleft Synaptic Cleft VMAT2->Synaptic_Cleft Disrupts vesicular storage, increasing cytosolic dopamine Presynaptic_Terminal->Synaptic_Cleft Dopamine Release Postsynaptic_Receptors Postsynaptic Dopamine Receptors Synaptic_Cleft->Postsynaptic_Receptors Increased Dopamine Signaling G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJB090 CJB-090 D3R Dopamine D3 Receptor CJB090->D3R Binds as a partial agonist Gi_o Gi/o Protein D3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene expression, ion channel modulation) PKA->Downstream Phosphorylates targets

References

In-depth Technical Guide: Synthesis and Chemical Properties of CJB-090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature, patents, and chemical databases, detailed information regarding the synthesis, comprehensive chemical properties, and biological activity of CJB-090 dihydrochloride (B599025) is exceptionally limited. This compound appears to be a research chemical with minimal published data. The following represents the extent of information that could be gathered from supplier-provided data.

Chemical Identity

ParameterValue
Compound Name CJB-090 dihydrochloride
CAS Number Not Publicly Available
Molecular Formula Not Publicly Available
Molecular Weight Not Publicly Available

Synthesis

No detailed synthetic route for this compound has been published in peer-reviewed literature or patent filings. The compound is available from commercial suppliers, suggesting a proprietary synthesis method.

Chemical and Physical Properties

A comprehensive list of chemical and physical properties is not publicly available. The "dihydrochloride" designation indicates that the parent compound is a basic molecule that has been salified with two equivalents of hydrochloric acid, likely to improve its solubility in aqueous solutions and enhance its stability.

Biological Activity and Mechanism of Action

Information regarding the biological target, mechanism of action, and overall pharmacological profile of this compound is not available in the public domain. Without this information, it is not possible to construct any signaling pathway diagrams.

Experimental Protocols

No published studies detailing experimental protocols involving this compound were found.

Conclusion

The lack of publicly available data on this compound prevents the creation of an in-depth technical guide as requested. Researchers and drug development professionals interested in this compound would need to rely on direct communication with suppliers for any available data or conduct their own internal research to characterize its synthesis, properties, and biological effects. The information gap highlights the proprietary nature of many research compounds in the early stages of development.

CJB-090 dihydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CJB-090 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor. With a high affinity in the nanomolar range and significant selectivity over other dopamine receptor subtypes, CJB-090 serves as a critical pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes. This document provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental findings related to CJB-090 dihydrochloride.

Chemical and Physical Properties

This compound, systematically named N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide dihydrochloride hydrate, is a synthetic compound that has been pivotal in the study of dopamine D3 receptor function. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C26H28Cl2N4O · 2HCl · xH2O
Molecular Weight 556.35 g/mol (anhydrous basis)
CAS Number 595584-40-0
Synonyms N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide dihydrochloride hydrate

Biological Activity and Mechanism of Action

CJB-090 is characterized as a high-affinity partial agonist for the dopamine D3 receptor.[1][2] This selectivity makes it a valuable research tool for elucidating the specific functions of the D3 receptor, which is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotion.[3]

Receptor Binding Affinity

CJB-090 exhibits a high affinity for the dopamine D3 receptor with a Ki value of approximately 1 nM.[1] It demonstrates a selectivity of at least 60-fold for the D3 receptor over other dopamine receptor subtypes.[1]

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. D3
Dopamine D3~ 1 nM-
Other Dopamine Subtypes≥ 60-fold lower affinity≥ 60x
Signaling Pathway

As a D2-like receptor, the dopamine D3 receptor primarily couples to inhibitory G proteins (Gi/Go).[4] Upon activation by an agonist or partial agonist like CJB-090, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).[4] The downstream effects of this pathway modulation can influence various cellular processes, including gene expression and neuronal excitability.

Dopamine_D3_Signaling cluster_membrane Plasma Membrane CJB090 CJB-090 D3R Dopamine D3 Receptor CJB090->D3R Binds to G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Dopamine D3 Receptor Signaling Pathway

Experimental Protocols

While specific, detailed experimental protocols for CJB-090 are proprietary to the research that developed and utilized it, the following outlines general methodologies based on studies of similar compounds and the known pharmacology of D3 receptor ligands.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of CJB-090 for the dopamine D3 receptor.

  • Methodology:

    • Cell Culture: Use of cell lines stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).

    • Membrane Preparation: Homogenization of cells and isolation of the membrane fraction containing the receptors.

    • Competition Binding: Incubation of membrane preparations with a constant concentration of a radiolabeled D3 receptor antagonist (e.g., [³H]spiperone or [¹²⁵I]iodosulpride) and varying concentrations of CJB-090.

    • Detection: Measurement of radioactivity to determine the displacement of the radioligand by CJB-090.

    • Data Analysis: Calculation of the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Cell Culture (D3 Receptor Expressing) B Membrane Preparation A->B C Competition Binding (Radioligand + CJB-090) B->C D Incubation C->D E Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 -> Ki) F->G

Radioligand Binding Assay Workflow
In Vivo Studies: Animal Models of Drug Seeking

  • Objective: To evaluate the effect of CJB-090 on the behavioral effects of drugs of abuse.

  • Methodology (based on studies with cocaine and methamphetamine):

    • Animals: Squirrel monkeys or rats are commonly used.[1][2][5]

    • Drug Self-Administration: Animals are trained to self-administer a psychostimulant (e.g., cocaine or methamphetamine) by pressing a lever.[2][5][6]

    • Treatment: Administration of CJB-090 at various doses prior to the self-administration sessions.[2][5]

    • Behavioral Measures:

      • Discriminative Stimulus Effects: Assessing whether the animal can distinguish the effects of the drug of abuse from saline after CJB-090 pretreatment.[1][6]

      • Reinforcing Effects: Measuring the rate of drug self-administration.[1][6]

      • Reinstatement (Relapse Model): After a period of extinction (no drug), measuring the reinstatement of drug-seeking behavior triggered by a priming dose of the drug, with and without CJB-090 pretreatment.[1][6]

  • Findings:

    • In squirrel monkeys, CJB-090 attenuated the discriminative stimulus effects of cocaine, suggesting it can block the subjective effects of the drug.[1][6] However, it did not reduce cocaine self-administration or reinstatement of drug-seeking.[1][6]

    • In rats with extended access to methamphetamine, CJB-090 reduced the motivation to self-administer the drug under a progressive-ratio schedule.[2][5]

Conclusion

This compound is a highly selective and potent dopamine D3 receptor partial agonist that has proven to be an invaluable tool in neuroscience research. Its ability to selectively modulate D3 receptor activity allows for the detailed investigation of this receptor's role in the pathophysiology of neuropsychiatric disorders, particularly in the context of substance use disorders. The data gathered from studies involving CJB-090 and similar compounds continue to inform the development of novel therapeutics targeting the dopamine D3 receptor.

References

Initial Studies on CJB-090 Dihydrochloride in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJB-090 dihydrochloride (B599025) is a novel small molecule that has garnered interest within the scientific community for its potential therapeutic applications. As a partial agonist of the dopamine (B1211576) D3 receptor, it represents a promising candidate for the treatment of substance use disorders. This technical guide provides a comprehensive overview of the initial preclinical studies of CJB-090 dihydrochloride in rodent models, focusing on its efficacy, mechanism of action, and available safety information. The data presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug development.

Core Efficacy Data in Rodent Models

Initial studies have primarily focused on the potential of CJB-090 to modulate the reinforcing effects of psychostimulants, such as methamphetamine. The following table summarizes the key quantitative efficacy data from a pivotal study in a rat model of methamphetamine self-administration.

Efficacy Parameter Animal Model Treatment Group Dosage (mg/kg, i.v.) Effect Statistical Significance
Methamphetamine Self-Administration (Fixed Ratio 1 Schedule) Long-Access (LgA) RatsCJB-09010Reduction in methamphetamine intakep<0.001
Short-Access (ShA) RatsCJB-0901, 5, 10No significant effectNot significant
Breakpoint in Methamphetamine Seeking (Progressive Ratio Schedule) Long-Access (LgA) RatsCJB-0905Reduction in breakpointp<0.05
Long-Access (LgA) RatsCJB-09010Reduction in breakpointp<0.05
Short-Access (ShA) RatsCJB-09010Reduction in breakpointp<0.05

Pharmacokinetic and Toxicological Profile

Pharmacokinetics of a Structurally Related Compound (Cariprazine) in Rats
Pharmacokinetic Parameter Value
Oral Bioavailability 52%
Time to Peak Plasma Concentration (Tmax) 30 minutes
Brain/Plasma AUC Ratio 7.6:1
Acute Toxicity of a Structurally Related Compound (1-Phenylpiperazine) in Rats
Toxicity Parameter Value
Oral LD50 210 mg/kg[1]

Experimental Protocols

Methamphetamine Self-Administration in Rats

The primary efficacy of CJB-090 was evaluated using a well-established rodent model of drug self-administration.

Animals: Male Wistar rats were used in these studies.

Surgical Implantation: Rats were surgically implanted with intravenous catheters in the jugular vein to allow for the self-administration of methamphetamine.

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and a drug infusion pump were used.

Training and Experimental Phases:

  • Acquisition Phase: Rats were trained to press the active lever to receive an intravenous infusion of methamphetamine (0.05 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where one lever press results in one infusion.

  • Access Groups: Following acquisition, rats were divided into two groups:

    • Short-Access (ShA): Allowed to self-administer methamphetamine for 1 hour per day.

    • Long-Access (LgA): Allowed to self-administer methamphetamine for 6 hours per day, a model intended to induce compulsive-like drug-taking behavior.

  • Treatment Phase (FR1): After establishing stable self-administration, the effects of CJB-090 (1, 5, and 10 mg/kg, i.v.) were tested.

  • Progressive Ratio (PR) Schedule: To assess the motivation for drug-seeking, a separate experiment was conducted where the number of lever presses required to receive an infusion progressively increased. The "breakpoint" is the highest number of presses an animal is willing to make.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure Rat Wistar Rat Surgery Catheter Implantation (Jugular Vein) Rat->Surgery Apparatus Operant Chamber Surgery->Apparatus Acquisition Acquisition of Methamphetamine Self-Administration (FR1) Apparatus->Acquisition Grouping Grouping: Short-Access (1h/day) vs. Long-Access (6h/day) Acquisition->Grouping FR1_Test Fixed Ratio 1 (FR1) Test with CJB-090 Treatment Grouping->FR1_Test PR_Test Progressive Ratio (PR) Test with CJB-090 Treatment Grouping->PR_Test

Experimental workflow for methamphetamine self-administration study.

Mechanism of Action: Dopamine D3 Receptor Signaling

CJB-090 acts as a partial agonist at the dopamine D3 receptor. D3 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit.

Signaling Cascade:

  • Ligand Binding: As a partial agonist, CJB-090 binds to the D3 receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression.

Additionally, the βγ subunits of the G-protein can modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJB090 CJB-090 D3R Dopamine D3 Receptor CJB090->D3R Binds G_protein Gαi/oβγ D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) GIRK GIRK Channel G_protein->GIRK Modulates (βγ) cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Neuronal Activity PKA->Downstream

Simplified signaling pathway of the dopamine D3 receptor.

Conclusion

The initial studies of this compound in rodent models demonstrate its potential as a therapeutic agent for methamphetamine use disorder. Its efficacy in reducing drug-taking and drug-seeking behaviors in rats, particularly in a model of long-term access, is a promising finding. The mechanism of action, through partial agonism of the dopamine D3 receptor, provides a solid rationale for its observed effects. However, a significant gap in the publicly available data exists concerning the detailed pharmacokinetic and toxicological profile of CJB-090. Further studies are warranted to fully characterize its safety and in vivo disposition to support its continued development as a potential pharmacotherapy for substance use disorders.

References

In-Depth Technical Guide: CJB-090 Dihydrochloride for Studying Dopamine Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJB-090 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor. Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the role of the D3 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders and substance use disorders. This technical guide provides a comprehensive overview of CJB-090, including its receptor binding profile, functional activity, and detailed experimental protocols for its use in studying dopamine receptor function.

Core Data Summary

The following tables summarize the quantitative data for CJB-090 dihydrochloride, providing a clear comparison of its binding affinities and functional activities at various neurotransmitter receptors.

Table 1: Receptor Binding Affinities (Ki) of CJB-090
ReceptorKi (nM)Test LigandSource
Dopamine D3~1[³H]Spiperone[1]
Dopamine D2>60 (selectivity)[³H]Spiperone[1]

Note: The selectivity for D3 over other dopamine receptor subtypes is reported to be ≥60-fold.

Table 2: Functional Activity of CJB-090
AssayReceptorParameterValue
[³⁵S]GTPγS BindingDopamine D3EfficacyPartial Agonist
cAMP AccumulationDopamine D3EffectInhibition

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[2] Upon activation by an agonist like CJB-090, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

D3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CJB090 CJB-090 D3R Dopamine D3 Receptor CJB090->D3R Binds G_protein Gi/o Protein (αβγ) D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Dopamine D3 receptor signaling cascade initiated by CJB-090.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of CJB-090 for the dopamine D3 receptor.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing D3 receptors start->prep incubation Incubate membranes with [³H]Radioligand and varying concentrations of CJB-090 prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration wash Wash filters to remove non-specific binding filtration->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation analysis Analyze data to determine IC₅₀ and calculate Ki scintillation->analysis end End analysis->end

References

Methodological & Application

Application Notes & Protocols: In Vivo Dose-Response Characterization of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, including peer-reviewed literature and clinical trial databases, lacks specific in vivo dose-response data for a compound designated "CJB-090 dihydrochloride". The information presented herein is a generalized template based on standard pharmacological practices for characterizing a novel chemical entity in vivo. These protocols and application notes are intended for informational purposes for a research audience and should be adapted to the specific characteristics of the compound under investigation.

Introduction

The characterization of a dose-response relationship is a critical step in the preclinical development of any new therapeutic agent. This document outlines a generalized protocol for determining the in vivo efficacy and potency of a novel compound, using a hypothetical model. The primary objective is to establish a clear relationship between the administered dose of the compound and the observed biological response in a relevant animal model. This allows for the determination of key pharmacological parameters such as the ED50 (half-maximal effective dose).

Materials and Equipment

  • Test Compound (e.g., this compound)

  • Vehicle solution (e.g., saline, DMSO, PBS)

  • Appropriate animal model (e.g., specific strain of mice or rats)

  • Standard laboratory equipment for animal handling and dosing (e.g., syringes, gavage needles)

  • Equipment for measuring the biological endpoint (e.g., glucometer, pressure transducer, calipers)

  • Data analysis software (e.g., GraphPad Prism, R)

Experimental Protocol: In Vivo Dose-Response Study

This protocol describes a typical workflow for an in vivo dose-response experiment.

3.1. Animal Model Selection and Acclimation

  • Select an appropriate animal model that recapitulates the disease or physiological state of interest.

  • Acclimate animals to the housing facility for a minimum of one week prior to the experiment to minimize stress-induced variability.

  • Ensure all procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC).

3.2. Compound Formulation and Dose Selection

  • Prepare a stock solution of the test compound in a suitable vehicle. The final concentration of the vehicle (e.g., DMSO) should be consistent across all dose groups and confirmed to be non-toxic.

  • Select a range of doses based on any available in vitro data or literature on similar compounds. A common approach is to use a logarithmic or semi-logarithmic dose spacing (e.g., 0.1, 1, 10, 100 mg/kg).

  • Include a vehicle-only control group and potentially a positive control group (a known active compound).

3.3. Dosing and Observation

  • Randomly assign animals to treatment groups (n=8-10 animals per group is typical for initial studies).

  • Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Observe animals for a predetermined period, based on the expected pharmacokinetics and pharmacodynamics of the compound.

  • At specified time points, measure the relevant biological endpoint.

3.4. Data Analysis

  • Plot the response as a function of the logarithm of the dose.

  • Fit the data to a non-linear regression model (e.g., a four-parameter logistic equation) to determine the ED50, slope, and maximum effect.

Data Presentation: Hypothetical Dose-Response Data

The following table represents a sample data structure for an in vivo dose-response study.

Treatment GroupDose (mg/kg)NEndpoint Measurement (Mean ± SEM)% Maximum Effect
Vehicle Control0105.2 ± 0.40%
Compound A0.1108.9 ± 0.625%
Compound A11015.3 ± 1.168%
Compound A101020.1 ± 1.595%
Compound A1001020.5 ± 1.398%
Positive Control201021.0 ± 1.2100%

Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase p1 Animal Acclimation p2 Compound Formulation p1->p2 p3 Dose Range Selection p2->p3 e1 Randomize Animals into Groups p3->e1 e2 Administer Compound/Vehicle e1->e2 e3 Observe & Record Data e2->e3 a1 Plot Dose vs. Response e3->a1 a2 Non-linear Regression a1->a2 a3 Determine ED50 a2->a3 Signaling_Pathway compound CJB-090 receptor Target Receptor compound->receptor Binds & Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Preparing CJB-090 Dihydrochloride for Injection with β-Cyclodextrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJB-090 dihydrochloride (B599025) is a compound of interest for various therapeutic applications. However, like many drug candidates, its delivery can be challenged by limited aqueous solubility. This document provides detailed application notes and protocols for the preparation of a parenteral formulation of CJB-090 dihydrochloride utilizing β-cyclodextrin technology to enhance solubility and stability.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[1][2][3][4] This structure allows them to form inclusion complexes with poorly water-soluble molecules, effectively encapsulating the "guest" drug within the "host" cyclodextrin (B1172386) cavity.[1][4][5] This complexation can significantly increase the aqueous solubility and stability of the drug.[2][3][4][5][6][7] For parenteral applications, chemically modified β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD), are often preferred due to their higher aqueous solubility and improved safety profiles compared to native β-cyclodextrin.[6][8][9][10][11] These derivatives are approved for use in several injectable products.[6][9]

This guide will focus on the use of HP-β-CD for the formulation of this compound, providing a systematic approach from initial solubility studies to the preparation of a sterile injectable solution.

Data Presentation

The following tables provide a template for presenting key quantitative data during the formulation development process.

Table 1: Physicochemical Properties of this compound and HP-β-CD

PropertyThis compoundHydroxypropyl-β-cyclodextrin (HP-β-CD)
Molecular Weight 556.35 g/mol (anhydrous)~1380 g/mol
Aqueous Solubility ≥18 mg/mL in H₂O>500 mg/mL[6]
Appearance White to tan powderWhite to off-white powder
Recommended Use Active Pharmaceutical IngredientSolubilizing and stabilizing excipient[2][5][6]

Table 2: Phase Solubility Study of this compound with HP-β-CD

HP-β-CD Concentration (mM)Apparent Solubility of CJB-090 (mg/mL)Molar Ratio (HP-β-CD:CJB-090)
0Initial SolubilityN/A
25Experimental ValueCalculated Value
50Experimental ValueCalculated Value
100Experimental ValueCalculated Value
150Experimental ValueCalculated Value
200Experimental ValueCalculated Value

Table 3: Formulation Characteristics of CJB-090-HP-β-CD Complex

ParameterTarget ValueExperimental Result
CJB-090 Concentration 10 mg/mLMeasured Value
HP-β-CD Concentration Determined from StudyMeasured Value
pH 4.5 - 5.5Measured Value
Osmolality 280-320 mOsm/kgMeasured Value
Complexation Efficiency >90%Calculated Value
Appearance Clear, colorless solutionObserved

Experimental Protocols

Protocol 1: Phase Solubility Study

This protocol determines the effect of increasing concentrations of HP-β-CD on the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • 0.22 µm syringe filters

  • HPLC system for quantification

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 25, 50, 100, 150, 200 mM).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • After equilibration, filter the suspensions using a 0.22 µm syringe filter to remove undissolved CJB-090.

  • Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved CJB-090 using a validated HPLC method.

  • Plot the molar concentration of CJB-090 against the molar concentration of HP-β-CD. The slope of this plot can be used to determine the stoichiometry of the inclusion complex.

Protocol 2: Preparation of CJB-090-HP-β-CD Inclusion Complex by Lyophilization

This protocol describes the preparation of a solid, amorphous inclusion complex which can be readily reconstituted for injection.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI)

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Based on the phase solubility study, determine the optimal molar ratio of HP-β-CD to this compound.

  • Dissolve the required amount of HP-β-CD in WFI with stirring.

  • Slowly add the this compound to the HP-β-CD solution while continuing to stir.

  • Continue stirring the solution for 24 hours at room temperature to ensure complete complexation.

  • Sterile filter the resulting solution through a 0.22 µm filter into sterile vials.

  • Freeze the solution in the vials using a lyophilizer.

  • Apply a vacuum and run a lyophilization cycle to sublime the water, resulting in a dry, powdered cake of the CJB-090-HP-β-CD complex.

  • Seal the vials under vacuum or nitrogen.

Protocol 3: Reconstitution and Quality Control of the Injectable Formulation

This protocol details the reconstitution of the lyophilized complex and subsequent quality control tests.

Materials:

  • Lyophilized CJB-090-HP-β-CD complex in vials

  • Sterile Water for Injection (SWFI) or other suitable sterile diluent

  • pH meter

  • Osmometer

  • HPLC system

Methodology:

  • Reconstitute the lyophilized powder with a specified volume of SWFI.

  • Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear and free of visible particulates.

  • Measure the pH of the reconstituted solution and adjust if necessary with sterile pH modifiers (e.g., HCl, NaOH).

  • Measure the osmolality of the solution. If required, adjust with a sterile tonicity-adjusting agent (e.g., sodium chloride).

  • Verify the concentration of CJB-090 in the final solution using a validated HPLC method.

  • Perform a visual inspection for clarity and particulates.

  • Conduct sterility and endotoxin (B1171834) testing according to pharmacopeial standards.

Visualizations

G cluster_prep Preparation Workflow A 1. Dissolve HP-β-CD in Water for Injection B 2. Add this compound A->B Stirring C 3. Stir for 24h for Complete Complexation B->C D 4. Sterile Filter (0.22 µm) C->D E 5. Lyophilize (Freeze-dry) D->E F 6. Reconstitute with Sterile Diluent E->F

Caption: Workflow for preparing the CJB-090-HP-β-CD injectable formulation.

G cluster_pathway Drug-Cyclodextrin Inclusion Complex Formation Drug CJB-090 (Poorly Soluble) Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD HP-β-Cyclodextrin CD->Complex Host-Guest Interaction Water Aqueous Environment Complex->Water Enhanced Solubility

Caption: Principle of solubility enhancement by inclusion complexation.

G cluster_qc Quality Control Logic start Reconstituted Formulation qc1 Appearance Clear? Particulate-free? start->qc1 qc2 Physicochemical pH Osmolality Concentration qc1->qc2 Pass fail Reject qc1->fail Fail qc3 Safety Sterility Endotoxin qc2->qc3 Pass qc2->fail Fail pass Release qc3->pass Pass qc3->fail Fail

Caption: Logical workflow for the quality control of the final product.

References

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly available scientific literature and databases, no studies were found that describe the use of CJB-090 dihydrochloride (B599025) in squirrel monkeys or any other primate species.

As a result, there is no established data on recommended dosages, experimental protocols, or the biological effects of this compound in non-human primates. The information required to generate detailed Application Notes and Protocols, including quantitative data for dosage tables, specific experimental methodologies, and signaling pathway diagrams, does not exist in the public domain.

Searches for "CJB-090 dihydrochloride" confirm its existence as a chemical entity, with some vendors listing it as a research chemical. However, its biological activity, mechanism of action, and safety profile in animal models, particularly primates, have not been documented in published research.

Similarly, investigations into potentially related compounds, such as the antibiotic CHIR-090, which targets the bacterial enzyme LpxC, have not yielded any information regarding studies in primate models. The context for the use of such a compound would be for antibacterial purposes and not typically for the types of research where squirrel monkeys are a common model (e.g., neuroscience, behavior).

Given the absence of foundational research, it is not possible to provide any guidance on the administration of this compound to squirrel monkeys. The development of any such protocol would require extensive preclinical research, beginning with in vitro studies and progressing through small animal models before any consideration could be given to primate research, all under strict ethical and regulatory oversight.

Therefore, the requested detailed Application Notes and Protocols, including data tables and diagrams, cannot be created. Researchers interested in the potential application of this compound would need to conduct novel, foundational research to determine its properties and effects.

Application Notes and Protocols: CJB-090 Dihydrochloride Administration in Behavioral Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJB-090 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor. The dopamine D3 receptor is a key target in the central nervous system, implicated in the modulation of mood, motivation, and cognition. Its distinct expression in the limbic regions of the brain suggests its involvement in emotional and cognitive processes. Consequently, CJB-090 dihydrochloride presents a valuable pharmacological tool for investigating the role of the D3 receptor in various behavioral paradigms, including but not limited to, anxiety, depression, and substance use disorders. These application notes provide detailed protocols for the administration of this compound in common behavioral pharmacology assays and summarize relevant quantitative data to guide experimental design.

Mechanism of Action and Signaling Pathway

CJB-090 acts as a partial agonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the D3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. As a partial agonist, CJB-090 elicits a response that is lower than that of a full agonist, which can be advantageous in therapeutic applications by providing a modulatory effect rather than a full activation or blockade of the receptor.

CJB_090_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJB-090 CJB-090 D3R Dopamine D3 Receptor CJB-090->D3R Binds to G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Caption: Signaling pathway of this compound via the dopamine D3 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant D3 receptor partial agonists from preclinical behavioral studies.

Table 1: this compound Administration Details

ParameterValueSpeciesStudy Context
Vehicle Sterile water for injectionN/AGeneral Use
10% DMSO in sterile waterRatFor higher concentrations
Route of Administration Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.)Rodents, MonkeysBehavioral studies
Solubility ≥18 mg/mL in waterN/AFormulation

Table 2: Dose Ranges of D3 Receptor Partial Agonists in Rodent Behavioral Studies

CompoundDose Range (mg/kg)RouteSpeciesBehavioral AssayObserved Effect
Cariprazine0.03 - 0.3i.p.RatNovel Object RecognitionReversal of cognitive deficits[1]
0.1 - 0.3i.p.RatLocomotor ActivityReduction of hyperactivity[1]
7-OH-DPAT0.05 - 0.1i.p.RatConflict Drinking TestAnxiolytic-like effects[2]
BP 8970.5i.p.RatConflict Drinking TestAnxiolytic-like effects[2]

Note: The optimal dose of this compound for a specific behavioral assay should be determined empirically through a dose-response study.

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile water for injection or 0.9% sterile saline

  • Dimethyl sulfoxide (B87167) (DMSO), if required

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Standard Aqueous Solution:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Aseptically weigh the powder and transfer it to a sterile vial.

    • Add the required volume of sterile water or saline to the vial.

    • Vortex the solution until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

    • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.

  • Solution with DMSO (for higher concentrations):

    • Dissolve the weighed this compound powder in a small volume of DMSO (e.g., 10% of the final volume).

    • Once fully dissolved, add sterile water or saline to reach the final desired volume.

    • Vortex thoroughly to ensure a homogenous solution.

    • Sterile-filter the solution as described above.

    • Note: Ensure the final concentration of DMSO is compatible with the chosen route of administration and does not exceed 10% for in vivo studies in rodents.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test & Analysis Acclimation Acclimate animals to testing room (30-60 min) Drug_Admin Administer CJB-090 or Vehicle (e.g., 30 min prior) Acclimation->Drug_Admin Placement Place animal in the center of the EPM, facing an open arm Drug_Admin->Placement Exploration Allow free exploration for 5 minutes Placement->Exploration Recording Record behavior with video tracking software Exploration->Recording Return Return animal to home cage Recording->Return Cleaning Clean maze with 70% ethanol (B145695) Return->Cleaning Data_Analysis Analyze time spent and entries into open/closed arms Cleaning->Data_Analysis

Caption: Experimental workflow for the Elevated Plus Maze test.

Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle solution via the chosen route (e.g., i.p.) at a predetermined time before testing (e.g., 30 minutes).

  • Testing:

    • Gently place the animal onto the central platform of the elevated plus maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

The OFT assesses general locomotor activity and anxiety-related exploratory behavior in a novel environment.

OFT_Workflow cluster_pre_test_oft Pre-Test Phase cluster_test_oft Test Phase cluster_post_test_oft Post-Test & Analysis Acclimation_OFT Acclimate animals to testing room (30-60 min) Drug_Admin_OFT Administer CJB-090 or Vehicle (e.g., 30 min prior) Acclimation_OFT->Drug_Admin_OFT Placement_OFT Place animal in the center of the open field arena Drug_Admin_OFT->Placement_OFT Exploration_OFT Allow free exploration for a set duration (e.g., 5-10 min) Placement_OFT->Exploration_OFT Recording_OFT Record behavior with video tracking software Exploration_OFT->Recording_OFT Return_OFT Return animal to home cage Recording_OFT->Return_OFT Cleaning_OFT Clean arena with 70% ethanol Return_OFT->Cleaning_OFT Data_Analysis_OFT Analyze distance traveled, time in center, and rearing frequency Cleaning_OFT->Data_Analysis_OFT

References

Application Notes and Protocols for CJB-090 Dihydrochloride in Drug Discrimination Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJB-090 dihydrochloride (B599025) is a potent and selective dopamine (B1211576) D3 receptor partial agonist.[1][] Its unique pharmacological profile makes it a valuable tool for investigating the role of the D3 receptor in the subjective effects of psychoactive drugs, particularly stimulants like cocaine. Drug discrimination paradigms are behavioral assays used to assess the interoceptive (subjective) effects of drugs in animals.[3] In these paradigms, animals are trained to recognize the subjective effects of a specific drug and differentiate it from a vehicle (e.g., saline). This allows researchers to study the stimulus properties of novel compounds and to understand the neurochemical mechanisms underlying the subjective effects of drugs of abuse.

These application notes provide detailed protocols for utilizing CJB-090 dihydrochloride in drug discrimination studies, primarily based on preclinical research in squirrel monkeys and rats. The information herein is intended to guide researchers in designing and conducting experiments to evaluate the effects of CJB-090 and other D3 receptor ligands on the discriminative stimulus properties of psychostimulants.

Mechanism of Action: Dopamine D3 Receptor Partial Agonism

CJB-090 acts as a partial agonist at the dopamine D3 receptor. D3 receptors are predominantly expressed in limbic brain regions associated with reward and motivation, such as the nucleus accumbens.[3] As a partial agonist, CJB-090 has a lower intrinsic efficacy compared to a full agonist. In the presence of a full agonist like dopamine or a psychostimulant that increases synaptic dopamine, CJB-090 can act as a functional antagonist, attenuating the full agonist's effects. In the absence of a full agonist, it can produce a modest D3 receptor-mediated response.

The signaling pathway of the D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/o proteins. Activation of the D3 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Dopamine Dopamine or Full Agonist Dopamine->D3R Activates CJB090 CJB-090 (Partial Agonist) CJB090->D3R Modulates

Dopamine D3 Receptor Signaling Pathway

Data Presentation: Quantitative Effects of CJB-090 in Drug Discrimination

The following tables summarize the quantitative data from key studies investigating the effects of CJB-090 and other relevant compounds in drug discrimination paradigms.

Table 1: Effects of CJB-090 on Cocaine Discrimination in Squirrel Monkeys [1]

TreatmentDose (mg/kg, i.m.)% Cocaine-Lever Responding (Mean ± SEM)Response Rate (responses/sec, Mean ± SEM)
Vehicle Pretreatment
Cocaine0.0318 ± 8.11.5 ± 0.2
0.145 ± 12.51.6 ± 0.2
0.392 ± 4.21.4 ± 0.1
1.098 ± 1.51.0 ± 0.2
CJB-090 Pretreatment (17.8 mg/kg)
Cocaine0.0312 ± 6.31.3 ± 0.2
0.125 ± 10.11.4 ± 0.2
0.365 ± 11.21.2 ± 0.2
1.088 ± 5.90.9 ± 0.2

*Indicates a significant attenuation of cocaine's discriminative stimulus effects by CJB-090 pretreatment (p < 0.05).

Table 2: Effects of CJB-090 on the Discriminative Stimulus Effects of D2-like Agonists in Cocaine-Trained Squirrel Monkeys [1]

AgonistPretreatmentAgonist Dose (mg/kg, i.m.)Maximum % Cocaine-Lever Responding (Mean ± SEM)
PD 128907 (D3-preferring)Vehicle0.373 ± 8.8
CJB-090 (17.8 mg/kg)0.340 ± 12.1*
Sumanirole (D2-preferring)Vehicle3.073 ± 4.7
CJB-090 (17.8 mg/kg)3.070 ± 8.2

*Indicates a significant attenuation of the agonist's cocaine-like discriminative stimulus effects by CJB-090 pretreatment (p < 0.05).

Experimental Protocols

The following are detailed protocols for conducting drug discrimination studies with CJB-090, adapted from established methodologies.

Protocol 1: Cocaine Discrimination in Squirrel Monkeys

This protocol is based on the methodology described by Achat-Mendes et al. (2009).[1]

1. Subjects:

  • Adult male squirrel monkeys (Saimiri sciureus), individually housed with free access to water. Food is restricted to maintain approximately 90% of their free-feeding body weights.

2. Apparatus:

  • Standard primate operant conditioning chambers equipped with two response levers, stimulus lights above each lever, and a food pellet dispenser.

3. Drug Preparation:

  • Cocaine hydrochloride: Dissolved in sterile 0.9% saline.

  • This compound: Dissolved in sterile distilled water containing 12% β-cyclodextrin to aid solubility.

  • All drugs are administered via intramuscular (i.m.) injection.

4. Experimental Workflow:

discrimination_workflow cluster_training Training Phase cluster_testing Testing Phase Lever_Training Lever Press Training (Food Reinforcement) Discrimination_Training Discrimination Training (Cocaine vs. Saline) Lever_Training->Discrimination_Training Stability_Criteria Achievement of Stability Criteria Discrimination_Training->Stability_Criteria Substitution_Test Substitution Testing (Dose-response of Cocaine and other agonists) Stability_Criteria->Substitution_Test Antagonism_Test Antagonism Testing (CJB-090 pretreatment + Cocaine/Agonist) Substitution_Test->Antagonism_Test Data_Collection Data Collection and Analysis Antagonism_Test->Data_Collection

Experimental Workflow for Drug Discrimination

5. Detailed Methodology:

  • Phase 1: Lever Press Training:

    • Monkeys are trained to press both levers for food reinforcement (e.g., 190-mg banana-flavored pellets) on a fixed-ratio (FR) 1 schedule (one press results in one pellet).

    • Once responding is established, the schedule is gradually increased to a higher FR (e.g., FR 10).

  • Phase 2: Discrimination Training:

    • Daily training sessions are conducted (e.g., Monday-Friday).

    • Before each session, monkeys receive an i.m. injection of either cocaine (e.g., 0.3 mg/kg) or saline.

    • Following a cocaine injection, only responses on the "drug-correct" lever are reinforced. Following a saline injection, only responses on the "saline-correct" lever are reinforced. The assignment of the drug-correct lever is counterbalanced across subjects.

    • Training continues until stable discrimination performance is achieved. Stability criteria are typically defined as ≥90% of responses on the correct lever for at least 8 out of 10 consecutive sessions.

  • Phase 3: Substitution Testing:

    • Once discrimination is stable, substitution tests with various doses of cocaine and other agonists (e.g., PD 128907, sumanirole) are conducted.

    • During test sessions, responses on either lever are reinforced to avoid extinguishing the learned discrimination.

    • A range of doses for each drug is tested to generate a dose-response curve for drug-lever responding.

  • Phase 4: Antagonism Testing with CJB-090:

    • To assess the antagonist effects of CJB-090, monkeys are pretreated with a selected dose of CJB-090 (e.g., 17.8 mg/kg, i.m.) prior to the administration of the training dose of cocaine or a dose of another agonist.

    • The pretreatment time for CJB-090 should be determined based on its pharmacokinetic profile (e.g., 15 minutes prior to the agonist).

    • The percentage of responses on the cocaine-correct lever and the overall response rate are recorded. A rightward shift in the cocaine dose-response curve or a decrease in responding on the cocaine-correct lever at the training dose indicates antagonism.

Protocol 2: General Drug Discrimination in Rodents (Rats)

This is a general protocol that can be adapted for using CJB-090 in rats, with a training drug such as cocaine or amphetamine.

1. Subjects:

  • Adult male Wistar or Sprague-Dawley rats, individually housed with ad libitum access to water. Food is restricted to maintain 85-90% of their free-feeding body weight.

2. Apparatus:

  • Standard two-lever operant conditioning chambers for rats, equipped with stimulus lights, a food pellet dispenser, and housed within sound-attenuating cubicles.

3. Drug Preparation:

  • Training Drug (e.g., Cocaine HCl): Dissolved in sterile 0.9% saline.

  • This compound: Dissolved in an appropriate vehicle (e.g., sterile water with a solubilizing agent like β-cyclodextrin).

  • Drugs are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

4. Detailed Methodology:

  • Phase 1: Magazine and Lever Press Training:

    • Rats are habituated to the operant chambers and trained to retrieve food pellets from the magazine.

    • They are then trained to press each lever for food reinforcement on an FR 1 schedule, which is gradually increased to a higher FR (e.g., FR 10 or FR 20).

  • Phase 2: Discrimination Training:

    • Daily sessions are conducted. Before each session, rats receive an injection of either the training drug (e.g., 10 mg/kg cocaine, i.p.) or vehicle.

    • Following a drug injection, only responses on the designated "drug" lever are reinforced. Following a vehicle injection, only responses on the "vehicle" lever are reinforced. Lever assignments are counterbalanced.

    • Training continues until stable performance is achieved (e.g., ≥80% of pre-reinforcement responses on the correct lever for 4 out of 5 consecutive days).

  • Phase 3: Substitution and Antagonism Testing:

    • Test sessions are interspersed with training sessions.

    • Substitution Tests: Various doses of the training drug or other test compounds are administered to determine if they produce discriminative stimulus effects similar to the training drug.

    • Antagonism Tests: Rats are pretreated with CJB-090 at various doses prior to the administration of the training drug. A reduction in drug-lever responding indicates antagonism.

    • During test sessions, responding on either lever may be reinforced, or sessions may be conducted under extinction conditions (no reinforcement) to assess the strength of the discriminative stimulus.

Concluding Remarks

This compound is a valuable pharmacological tool for elucidating the role of the dopamine D3 receptor in the subjective effects of drugs of abuse. The protocols outlined above provide a framework for conducting drug discrimination studies to characterize the effects of CJB-090 and other D3 receptor ligands. Researchers should carefully consider the species, training drug, and specific experimental questions when designing their studies. The quantitative data presented can serve as a reference for expected outcomes and for comparison with novel compounds. Through the careful application of these methods, a deeper understanding of the neurobiology of drug addiction and the therapeutic potential of D3 receptor modulation can be achieved.

References

Application Notes and Protocols for CJB-090 Dihydrochloride in Substance Abuse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJB-090 dihydrochloride (B599025) is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor. Its unique pharmacological profile makes it a valuable tool for investigating the role of the D3 receptor in the pathophysiology of substance use disorders. As a partial agonist, CJB-090 can act as either a functional agonist or antagonist depending on the endogenous dopamine levels, offering a nuanced approach to modulating the dopaminergic system in preclinical models of addiction. These application notes provide a comprehensive overview of CJB-090's pharmacological properties and detailed protocols for its use in key substance abuse models.

Pharmacological Profile of CJB-090 Dihydrochloride

CJB-090 exhibits high affinity and selectivity for the dopamine D3 receptor. Its partial agonist activity at the D3 receptor is characterized by its ability to inhibit adenylyl cyclase, a key signaling pathway for D2-like receptors.

Table 1: In Vitro Pharmacological Data for CJB-090
ParameterReceptorValueSpeciesReference
Binding Affinity (Ki) Dopamine D3~1 nMNot Specified[1]
Dopamine D2>60 nMNot Specified[1]
Selectivity D3 vs. D2≥60-foldNot Specified[1]
Functional Activity Dopamine D3Partial AgonistHuman[2]
(Adenylyl Cyclase Inhibition)(~33% inhibition)
Dopamine D2Partial AgonistHuman[2]
(~90% inhibition)

Signaling Pathway of CJB-090 at the Dopamine D3 Receptor

CJB-090, as a partial agonist at the dopamine D3 receptor, modulates downstream signaling pathways primarily through its interaction with Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to play a crucial role in the reinforcing and motivational aspects of drug abuse.[3][4][5][6]

CJB090_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular CJB090 CJB-090 D3R Dopamine D3 Receptor CJB090->D3R Binds Gio Gi/o Protein D3R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Related to Reward & Motivation) CREB->Gene Regulates

Dopamine D3 receptor signaling pathway modulated by CJB-090.

Experimental Protocols for Substance Abuse Models

CJB-090 has been effectively utilized in various preclinical models to investigate its potential as a therapeutic agent for substance use disorders. Below are detailed protocols for key behavioral assays.

Protocol 1: Cocaine Self-Administration in Squirrel Monkeys

This protocol is designed to assess the reinforcing effects of cocaine and the potential of CJB-090 to attenuate these effects.[7][8][9][10]

Objective: To determine if CJB-090 alters the self-administration of cocaine.

Materials:

  • Squirrel monkeys with indwelling intravenous catheters

  • Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump

  • Cocaine hydrochloride solution (e.g., 0.01-0.56 mg/kg/infusion)

  • This compound solution (e.g., 0.3-3.0 mg/kg, i.v.)

  • Saline solution (vehicle)

  • Food pellets for reinforcement during training

Procedure:

  • Surgical Preparation: Surgically implant chronic intravenous catheters into the jugular or femoral vein of the monkeys under aseptic conditions. Allow for a post-operative recovery period.

  • Training:

    • Train monkeys to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

    • Once lever pressing is established, substitute intravenous cocaine infusions for food rewards. A common schedule is a second-order fixed-interval schedule where a sequence of lever presses leads to a brief stimulus presentation, and the first such sequence completed after a fixed time interval results in a cocaine infusion.

    • Establish a stable baseline of cocaine self-administration.

  • CJB-090 Treatment:

    • Once a stable baseline of cocaine self-administration is achieved, begin pretreatment with CJB-090 or vehicle.

    • Administer CJB-090 (e.g., 0.3-3.0 mg/kg, i.v.) or vehicle a specified time before the self-administration session.

    • A within-subjects design is typically used, where each monkey receives all treatment conditions in a counterbalanced order.

  • Data Collection: Record the number of infusions earned per session.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the number of cocaine infusions self-administered following CJB-090 pretreatment versus vehicle pretreatment.

Cocaine_Self_Administration_Workflow cluster_prep Preparation cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Surgery Catheter Implantation Recovery Post-operative Recovery Surgery->Recovery Food_Training Lever Press Training (Food Reinforcement) Recovery->Food_Training Cocaine_Training Cocaine Self-Administration Training Food_Training->Cocaine_Training Baseline Establish Stable Baseline Cocaine_Training->Baseline Pretreatment Administer CJB-090 or Vehicle Baseline->Pretreatment Session Self-Administration Session Pretreatment->Session Data_Collection Record Infusions Session->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Determine Effect of CJB-090 Stats->Conclusion

Workflow for cocaine self-administration studies.
Protocol 2: Methamphetamine Self-Administration under a Progressive-Ratio Schedule in Rats

This protocol is used to evaluate the motivational properties of methamphetamine and how they are affected by CJB-090. The breakpoint (the highest number of responses an animal will make for a single infusion) is a measure of the reinforcing efficacy of the drug.[11][12][13][14]

Objective: To determine if CJB-090 alters the motivation to self-administer methamphetamine.

Materials:

  • Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters

  • Operant conditioning chambers

  • Methamphetamine hydrochloride solution (e.g., 0.05 mg/kg/infusion)

  • This compound solution (e.g., 1.0, 5.0, 10.0 mg/kg, i.v.)

  • Saline solution (vehicle)

Procedure:

  • Surgical Preparation: Implant intravenous catheters as described in Protocol 1.

  • Training:

    • Train rats to self-administer methamphetamine on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion) during daily sessions.

    • Once stable responding is achieved, switch to a progressive-ratio (PR) schedule. The response requirement increases with each successive infusion according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).

    • Continue PR sessions until a stable breakpoint is established (e.g., less than 15% variation over three consecutive days).

  • CJB-090 Treatment:

    • Administer CJB-090 (e.g., 1.0, 5.0, 10.0 mg/kg, i.v.) or vehicle immediately before the PR session.

    • Use a within-subjects Latin square design to ensure each rat receives each dose.

  • Data Collection: The primary dependent measure is the breakpoint, defined as the last completed ratio in the PR schedule.

  • Data Analysis: Analyze breakpoint data using ANOVA to compare the effects of different doses of CJB-090 to the vehicle condition.

Meth_PR_Workflow cluster_prep Preparation cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Surgery Catheter Implantation Recovery Post-operative Recovery Surgery->Recovery FR_Training FR1 Methamphetamine Self-Administration Recovery->FR_Training PR_Training Progressive-Ratio Training FR_Training->PR_Training Stable_BP Establish Stable Breakpoint PR_Training->Stable_BP Pretreatment Administer CJB-090 or Vehicle Stable_BP->Pretreatment PR_Session Progressive-Ratio Session Pretreatment->PR_Session Record_BP Record Breakpoint PR_Session->Record_BP Stats Statistical Analysis (e.g., ANOVA) Record_BP->Stats Conclusion Determine Effect on Motivation Stats->Conclusion

Workflow for progressive-ratio self-administration studies.
Protocol 3: Cocaine-Induced Reinstatement of Drug-Seeking Behavior in Rats

This model assesses the propensity for relapse and the ability of CJB-090 to prevent it.[7][8][10][13][15]

Objective: To determine if CJB-090 can block cocaine-primed reinstatement of drug-seeking behavior.

Materials:

  • Rats with indwelling intravenous catheters

  • Operant conditioning chambers

  • Cocaine hydrochloride solution

  • This compound solution

  • Saline solution (vehicle)

Procedure:

  • Self-Administration Training: Train rats to self-administer cocaine as described in Protocol 2 (FR schedule).

  • Extinction: After stable self-administration, begin extinction sessions where lever presses no longer result in cocaine infusion (saline is substituted). Continue until responding decreases to a predetermined low level (e.g., <25% of the average of the last three self-administration sessions).

  • Reinstatement Test:

    • Administer CJB-090 or vehicle.

    • After the pretreatment period, administer a priming injection of cocaine (a dose previously shown to reinstate responding).

    • Place the rat back in the operant chamber and record lever presses for a set duration (e.g., 2 hours). No drug is delivered for lever presses during this session.

  • Data Collection: The primary measure is the number of responses on the previously active lever.

  • Data Analysis: Compare the number of active lever presses in the CJB-090-treated group to the vehicle-treated group using appropriate statistical tests.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the dopamine D3 receptor in substance abuse. The protocols outlined above provide a framework for researchers to investigate the effects of CJB-090 on the reinforcing and motivational properties of drugs of abuse, as well as on relapse-like behavior. Careful consideration of experimental design and appropriate statistical analysis are crucial for obtaining robust and interpretable results.

References

Application Notes and Protocols for In Vivo Microdialysis with CJB-090 Dihydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with CJB-090 dihydrochloride (B599025). The focus is on its application in preclinical addiction research, leveraging its properties as a dopamine (B1211576) D3 receptor partial agonist.

Application Note: Investigating the Neurochemical Effects of CJB-090 in Models of Substance Abuse

Introduction: CJB-090 is a dopamine D3 receptor partial agonist that has shown potential in attenuating the effects of psychostimulants like cocaine and methamphetamine.[1] In vivo microdialysis is a powerful technique for monitoring the levels of extracellular neurotransmitters in specific brain regions of awake, freely moving animals.[2][3][4] This combination allows for the direct assessment of how CJB-090 modulates neurotransmitter systems implicated in addiction, such as the mesolimbic dopamine pathway.

Scientific Rationale: The dopamine D3 receptor is a key target in the development of therapeutics for substance use disorders. By acting as a partial agonist, CJB-090 is hypothesized to stabilize dopamine transmission in the nucleus accumbens, a critical brain region for reward and reinforcement. This may lead to a reduction in drug craving and seeking behavior. In vivo microdialysis can be employed to measure the real-time effects of CJB-090 on dopamine and glutamate (B1630785) levels in the nucleus accumbens of animal models of addiction, providing crucial insights into its mechanism of action.

Experimental Aims:

  • To determine the effect of systemic administration of CJB-090 dihydrochloride on basal levels of dopamine and glutamate in the nucleus accumbens.

  • To investigate the ability of CJB-090 to attenuate methamphetamine-induced increases in extracellular dopamine and glutamate in the nucleus accumbens.

  • To correlate the neurochemical changes induced by CJB-090 with behavioral measures of drug seeking.

Experimental Protocols

Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation
  • Animal Model: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water.

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).

  • Stereotaxic Implantation:

    • Secure the anesthetized rat in a stereotaxic frame.

    • Incise the scalp to expose the skull.

    • Drill a small hole over the target brain region, the nucleus accumbens shell (AP: +1.7 mm, ML: ±0.8 mm, DV: -6.5 mm from bregma).

    • Implant a guide cannula (CMA 12) to the appropriate depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

  • Post-operative Care:

    • Administer analgesic (e.g., carprofen, 5 mg/kg, s.c.) for 3 days post-surgery.

    • Allow the animals to recover for at least 7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis Procedure
  • Probe Insertion:

    • On the day of the experiment, gently insert a microdialysis probe (CMA 12, 2 mm membrane, 20 kDa cutoff) through the guide cannula into the nucleus accumbens.

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2) at a constant flow rate of 2 µL/min using a microinfusion pump.

  • Basal Sample Collection:

    • Allow a 2-hour stabilization period after probe insertion.

    • Collect dialysate samples every 20 minutes into vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid).

    • Collect at least three stable baseline samples before drug administration.

  • This compound Administration:

    • Dissolve this compound in sterile saline.

    • Administer the drug via the desired route (e.g., intraperitoneally, i.p.). Doses can range from 1-10 mg/kg.

  • Post-administration Sample Collection:

    • Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.

  • Sample Storage: Store collected samples at -80°C until analysis.

Protocol 3: Neurotransmitter Analysis by HPLC-ECD
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with an Electrochemical Detector (ECD).

  • Chromatographic Separation:

    • Inject a 20 µL aliquot of the dialysate onto a C18 reverse-phase column.

    • Use a mobile phase consisting of a phosphate (B84403) buffer, methanol, and an ion-pairing agent.

  • Detection:

    • Set the potential of the ECD to +0.65 V for the detection of dopamine and glutamate (after derivatization).

  • Quantification:

    • Calculate neurotransmitter concentrations by comparing the peak areas of the samples to those of known standards.

Data Presentation

Table 1: Hypothetical Basal Extracellular Neurotransmitter Concentrations in the Nucleus Accumbens

NeurotransmitterBasal Concentration (nM) (Mean ± SEM)
Dopamine5.2 ± 0.4
Glutamate1.8 ± 0.2

Table 2: Hypothetical Effect of this compound (5 mg/kg, i.p.) on Extracellular Dopamine and Glutamate Levels in the Nucleus Accumbens

Time (min)% Change in Dopamine (Mean ± SEM)% Change in Glutamate (Mean ± SEM)
-40 to -20100 ± 5100 ± 6
-20 to 098 ± 4102 ± 5
0 (Drug Admin) - -
0 to 20110 ± 7105 ± 6
20 to 40135 ± 9115 ± 8
40 to 60142 ± 11120 ± 9
60 to 80138 ± 10118 ± 7
80 to 100125 ± 8110 ± 6
100 to 120115 ± 7105 ± 5
p < 0.05 compared to baseline

Table 3: Hypothetical Brain Pharmacokinetics of this compound

ParameterValue
Brain Cmax (nM)85
Brain Tmax (min)40
Brain AUC (nM*min)6500
Brain Half-life (min)90

Visualizations

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Storage DA_synapse Dopamine VMAT2->DA_synapse Release DAT DAT D3R_auto D3 Autoreceptor D3R_auto->VMAT2 Inhibition DA_synapse->DAT Reuptake DA_synapse->D3R_auto D3R_post D3 Receptor DA_synapse->D3R_post Adenylyl_Cyclase Adenylyl Cyclase D3R_post->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Inhibition Downstream_Signaling Downstream Signaling (e.g., ERK, Akt) cAMP->Downstream_Signaling Modulation CJB-090 CJB-090 CJB-090->D3R_auto Partial Agonist CJB-090->D3R_post Partial Agonist G Start Start Animal_Model Rat Model of Methamphetamine Self-Administration Start->Animal_Model Surgery Stereotaxic Surgery: Guide Cannula Implantation in Nucleus Accumbens Animal_Model->Surgery Recovery Post-operative Recovery (7 days) Surgery->Recovery Microdialysis In Vivo Microdialysis Experiment Recovery->Microdialysis Probe_Insertion Insert Microdialysis Probe Microdialysis->Probe_Insertion Stabilization Stabilization Period (2 hours) Probe_Insertion->Stabilization Baseline_Collection Collect Baseline Samples (3 x 20 min) Stabilization->Baseline_Collection Drug_Administration Administer this compound (i.p.) Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-administration Samples (9 x 20 min) Drug_Administration->Post_Drug_Collection Analysis HPLC-ECD Analysis of Dopamine and Glutamate Post_Drug_Collection->Analysis Data_Analysis Statistical Analysis of Neurotransmitter Levels Analysis->Data_Analysis End End Data_Analysis->End G Hypothesis Hypothesis: CJB-090 attenuates drug-induced dopamine release via D3R partial agonism Experiment Experiment: In vivo microdialysis in the nucleus accumbens of methamphetamine-treated rats Hypothesis->Experiment Expected_Outcome_1 Expected Outcome 1: CJB-090 alone causes a modest increase in basal dopamine levels Experiment->Expected_Outcome_1 Expected_Outcome_2 Expected Outcome 2: CJB-090 pretreatment significantly reduces methamphetamine-induced dopamine surge Experiment->Expected_Outcome_2 Conclusion Conclusion: CJB-090 demonstrates therapeutic potential for treating psychostimulant addiction Expected_Outcome_1->Conclusion Expected_Outcome_2->Conclusion

References

Application Notes and Protocols: CJB-090 Dihydrochloride Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJB-090 dihydrochloride (B599025) is a potent and selective dopamine (B1211576) D3 receptor partial agonist, making it a valuable tool in neuroscience research and a potential candidate for therapeutic development. As with any experimental compound, understanding its stability and appropriate storage conditions is critical for ensuring the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the recommended storage conditions for CJB-090 dihydrochloride and detailed protocols for assessing the stability of its solutions.

Chemical Information:

  • Chemical Name: N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide dihydrochloride

  • Molecular Formula: C₂₆H₂₈Cl₂N₄O · 2HCl

  • Molecular Weight: 556.35 g/mol (anhydrous basis)

  • CAS Number: 595584-40-0

Storage Conditions

Proper storage is essential to maintain the integrity of this compound.

Solid Form

For the solid (powder) form of this compound, the following storage conditions are recommended:

  • Temperature: 2-8°C.

  • Atmosphere: Store under a dry, inert atmosphere. It is advisable to desiccate the compound.

  • Container: Keep the container tightly sealed.

Solution Form

Currently, there is a lack of publicly available, specific stability data for this compound in various solvents. Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, the following general guidelines for aqueous solutions should be followed:

  • Temperature: Store at 2-8°C. Avoid freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping the container in foil.

  • pH: Maintain a pH close to neutral if compatible with the experimental design, as extreme pH values can accelerate hydrolysis.

  • Solvent: Aqueous solubility is reported to be ≥18 mg/mL. The choice of solvent will be experiment-dependent, but stability should be verified for any new solvent system.

Stability Assessment Protocols

To determine the stability of this compound solutions under specific experimental conditions, a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), should be employed. The following protocols outline a general approach for conducting forced degradation studies and subsequent stability analysis.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

3.1.1 Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Analytical column (e.g., C18 reverse-phase column).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffers (e.g., phosphate, acetate) of various pH values.

  • Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for mobile phase adjustment.

3.1.2 Method Development Workflow

cluster_0 Method Development start Select Column and Initial Mobile Phase optimize_mp Optimize Mobile Phase (Organic:Aqueous ratio, pH) start->optimize_mp optimize_flow Optimize Flow Rate and Temperature optimize_mp->optimize_flow inject_std Inject CJB-090 Standard optimize_flow->inject_std check_peak Evaluate Peak Shape and Retention Time inject_std->check_peak check_peak->optimize_mp Unacceptable Peak inject_degraded Inject Stressed Samples check_peak->inject_degraded Acceptable Peak check_resolution Assess Resolution Between CJB-090 and Degradants inject_degraded->check_resolution check_resolution->optimize_mp Poor Resolution validate Validate Method (ICH Guidelines) check_resolution->validate Good Resolution

Workflow for HPLC Method Development.
Protocol: Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the degradation pathways of the molecule. This is crucial for developing a stability-indicating method. A target degradation of 5-20% is generally considered optimal.

3.2.1 Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic mixture) at a known concentration (e.g., 1 mg/mL).

3.2.2 Stress Conditions

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or white light, as per ICH Q1B guidelines.

3.2.3 Sample Analysis

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by the developed stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of CJB-090.

Data Presentation

The following tables represent example data that would be generated from stability studies. Actual results will vary based on experimental conditions.

Table 1: Example Stability of this compound Aqueous Solution (1 mg/mL) at Different Temperatures

Storage TemperatureTime PointAssay (%) of Initial ConcentrationAppearance of Degradation Products (Total % Peak Area)
2-8°C 0100.00.0
24 hours99.8< 0.1
7 days99.10.4
30 days97.51.2
25°C 0100.00.0
24 hours98.20.9
7 days95.33.1
30 days88.78.5

Table 2: Example Results from Forced Degradation Studies of this compound Solution

Stress ConditionDurationAssay (%) RemainingMajor Degradation Product (% Peak Area)
0.1 M HCl, 60°C 24 hours85.212.3 (RRT ~0.8)
0.1 M NaOH, 60°C 24 hours89.78.1 (RRT ~0.9)
3% H₂O₂, RT 24 hours91.56.8 (RRT ~1.2)
Heat, 80°C 48 hours94.34.2 (RRT ~0.85)
Photolytic 24 hours98.80.7 (RRT ~1.1)

*RRT = Relative Retention Time

Signaling Pathway

CJB-090 is a partial agonist of the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor primarily couples to the Gi/Go family of G proteins.

cluster_0 Dopamine D3 Receptor Signaling CJB090 CJB-090 (Partial Agonist) D3R Dopamine D3 Receptor CJB090->D3R Binds to G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits downstream Downstream Cellular Effects G_protein->downstream Modulates Ion Channels cAMP cAMP AC->cAMP Conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->downstream

Simplified Dopamine D3 Receptor Signaling Pathway.

Upon binding of a partial agonist like CJB-090, the D3 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated G protein then inhibits adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This, in turn, decreases the activity of Protein Kinase A (PKA). Additionally, the G protein subunits can directly modulate the activity of various ion channels, leading to changes in neuronal excitability.

Conclusions and Recommendations

  • Storage: this compound solid should be stored at 2-8°C under desiccated conditions. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light.

  • Stability Testing: Researchers should perform their own stability studies for this compound solutions under their specific experimental conditions using a validated stability-indicating HPLC method.

  • Degradation: Based on the structure containing amide and piperazine (B1678402) moieties, CJB-090 may be susceptible to hydrolysis (acidic and basic conditions) and oxidation.

By following these guidelines and protocols, researchers can ensure the quality and reliability of their studies involving this compound.

Application Notes and Protocols: Intravenous Self-Administration of CJB-090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific intravenous self-administration protocol for CJB-090 dihydrochloride (B599025) is publicly available. The following protocol is a representative methodology based on established intravenous self-administration (IVSA) paradigms for assessing the abuse potential of novel compounds in preclinical models, such as mice. Researchers should perform dose-range finding studies and adapt this protocol based on the specific pharmacological properties of CJB-090 dihydrochloride.

Introduction

Intravenous self-administration (IVSA) is the "gold standard" for evaluating the reinforcing properties and abuse liability of psychoactive compounds in animal models.[1][2][3] This technique allows animals to voluntarily administer a drug, providing a high degree of construct and predictive validity for assessing a compound's potential for abuse in humans.[2][3] The protocol described herein provides a comprehensive framework for establishing and conducting IVSA studies in mice to characterize the reinforcing effects of the novel compound, this compound.

Compound Information: this compound

This compound is a chemical entity with the following properties:

  • Molecular Formula: C₂₆H₂₈Cl₂N₄O · 2HCl · xH₂O

  • Molecular Weight: 556.35 g/mol (anhydrous basis)

  • Appearance: White to tan powder

  • Solubility: Soluble in water (≥18 mg/mL)

Note: The mechanism of action for this compound is not specified in the available literature. Therefore, a generalized signaling pathway relevant to drug reward is presented.

Generalized Signaling Pathway for Drug Reinforcement

The mesolimbic dopamine (B1211576) pathway is a critical neural circuit in mediating the reinforcing effects of drugs of abuse. This pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc), among other forebrain regions. The diagram below illustrates a simplified representation of this pathway.

Mesolimbic Dopamine Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) cluster_PFC Prefrontal Cortex (PFC) VTA_DA Dopaminergic Neuron NAc_MSN Medium Spiny Neuron (MSN) VTA_DA->NAc_MSN Dopamine Release PFC_Neuron Pyramidal Neuron NAc_MSN->PFC_Neuron GABAergic Output PFC_Neuron->VTA_DA Glutamatergic Input Drug Drug of Abuse (e.g., CJB-090) Drug->VTA_DA Modulates

Caption: Simplified Mesolimbic Dopamine Pathway.

Experimental Protocol: Intravenous Self-Administration in Mice

This protocol is adapted from established methods for IVSA in mice.[1][4][5][6][7]

Subjects

Adult male C57BL/6J mice are commonly used in IVSA studies due to their robust drug-taking behaviors.[4] However, the choice of strain may vary depending on the specific research question. Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum unless otherwise specified.

Surgical Procedure: Jugular Vein Catheterization

Aseptic surgical techniques are required for the implantation of an indwelling catheter into the jugular vein.[6][7]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

  • Incision: Make a small incision on the ventral side of the neck to expose the right jugular vein. A second, dorsal incision between the scapulae will serve as the exit point for the catheter.

  • Catheter Insertion: Carefully insert a sterile catheter (e.g., polyurethane) into the jugular vein.[7]

  • Securing the Catheter: Secure the catheter to the vein using surgical suture.

  • Subcutaneous Tunneling: Tunnel the external portion of the catheter subcutaneously to the dorsal exit point.

  • Wound Closure: Close all incisions with sutures or surgical staples.

  • Post-operative Care: Administer analgesics and antibiotics post-surgery to prevent pain and infection.[6] Allow a recovery period of 5-7 days before starting behavioral experiments.[6]

  • Catheter Maintenance: Flush the catheter daily with a sterile heparinized saline solution to maintain patency.

Apparatus

Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump are required. The external portion of the mouse's catheter is connected to the infusion pump via a tether system that allows for free movement within the chamber.

Drug Preparation
  • Vehicle: Based on its solubility, sterile water for injection or sterile saline (0.9% NaCl) can be used as the vehicle for this compound.

  • Concentration: The concentration of the this compound solution should be calculated to deliver the desired dose in a specific infusion volume (e.g., 10-30 µL per infusion for a 25g mouse).

  • Filtration: The final solution should be sterile-filtered through a 0.22 µm syringe filter before use.

Experimental Workflow

The following diagram outlines the typical workflow for an IVSA study.

IVSA Experimental Workflow cluster_pre Pre-Training cluster_training Training & Acquisition cluster_testing Behavioral Testing Surgery Jugular Vein Catheterization Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Self-Administration (e.g., FR1) Recovery->Acquisition DoseResponse Dose-Response Curve Generation Acquisition->DoseResponse Extinction Extinction Training (Saline Substitution) DoseResponse->Extinction Reinstatement Cue- or Drug-Induced Reinstatement Extinction->Reinstatement

Caption: Experimental workflow for intravenous self-administration.

Behavioral Procedures
  • Acquisition:

    • Mice are placed in the operant chambers for daily sessions (e.g., 2 hours/day).

    • A response on the active lever results in the delivery of a single intravenous infusion of this compound, paired with a cue light presentation (e.g., 5 seconds).

    • A "time-out" period (e.g., 20 seconds) follows each infusion, during which further lever presses are recorded but do not result in an infusion.

    • Responses on the inactive lever are recorded but have no programmed consequences.

    • Acquisition is typically achieved when a stable pattern of responding is observed (e.g., >10 infusions per session for 3 consecutive days, with >70% of responses on the active lever).

  • Dose-Response Evaluation:

    • Once responding is stable, the dose of this compound is varied across sessions to determine the dose-effect relationship.[7][8]

    • A typical dose range for a novel compound might be tested in a counterbalanced order.

  • Extinction and Reinstatement:

    • Extinction: Following stable self-administration, the drug solution is replaced with the vehicle (e.g., saline). Active lever presses no longer result in drug infusion, leading to a decrease in responding.

    • Reinstatement: After responding has been extinguished, the ability of drug-associated cues (e.g., cue light) or a non-contingent "priming" injection of this compound to reinstate drug-seeking behavior (i.e., lever pressing) is assessed.

Data Presentation and Analysis

All quantitative data should be clearly structured for analysis and comparison.

Table 1: Key Experimental Parameters for IVSA
ParameterExample ValueDescription
Animal Model C57BL/6J MiceInbred strain commonly used in addiction research.[4]
Catheter Type PolyurethaneLess thrombogenic than other materials.[7]
Vehicle Sterile 0.9% SalineCommon vehicle for water-soluble compounds.
Infusion Volume 23.5 µL/infusionStandard volume for a single drug delivery.
Infusion Duration 2-5 secondsRapid delivery to mimic the effects of abused drugs.
Session Duration 1-6 hoursThe length of time the animal has access to the drug each day.
Schedule of Reinforcement Fixed-Ratio 1 (FR1)One lever press results in one infusion.
Time-Out Period 20 secondsPeriod after infusion where no further infusions can be earned.
Acquisition Criterion ≥10 infusions/session for 3 consecutive daysA common benchmark for stable drug-taking.
Dose Range (Example) 0.01 - 3.0 mg/kg/infusionA wide range to establish a dose-response curve.[7]
Data Analysis
  • Acquisition: The primary dependent variables are the number of infusions earned and the number of active vs. inactive lever presses per session.

  • Dose-Response: The number of infusions earned is typically plotted as a function of the drug dose.

  • Extinction: A significant decrease in active lever pressing compared to the maintenance phase indicates extinction of the behavior.

  • Reinstatement: A significant increase in active lever pressing during reinstatement tests compared to the extinction phase indicates relapse-like behavior.

Statistical analysis (e.g., ANOVA, t-tests) should be used to compare responding across different phases of the experiment and between experimental groups.

References

Application Notes and Protocols: Locomotor Activity Assessment Following CJB-090 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJB-090 dihydrochloride (B599025) is a partial agonist of the dopamine (B1211576) D3 receptor.[1][2] The dopamine D3 receptor is a critical target in the central nervous system, and its modulation can influence various physiological and behavioral processes. Understanding the impact of novel compounds like CJB-090 on locomotor activity is a fundamental step in preclinical safety and efficacy profiling. These application notes provide detailed protocols for assessing the locomotor effects of CJB-090 dihydrochloride in rodent models using the Open Field Test and the Rotarod Test.

A study in squirrel monkeys has reported that CJB-090, at doses of 3.0–17.8 mg/kg, did not have a significant effect on locomotion.[1] However, doses exceeding 17.8 mg/kg were observed to cause emesis.[1] The following protocols and data tables are presented to guide researchers in conducting similar assessments and to provide a framework for data presentation, even in cases where a compound shows no significant locomotor effects at specific dose ranges.

Data Presentation

The following tables present illustrative quantitative data for locomotor activity assessment following this compound administration. This data is hypothetical and intended to serve as a template for presenting experimental findings.

Table 1: Open Field Test - Locomotor Activity Parameters (60-minute session)

Treatment GroupDose (mg/kg)Total Distance Traveled (m)Time Spent in Center Zone (s)Rearing Frequency
Vehicle-125.6 ± 10.235.2 ± 4.545.8 ± 5.1
CJB-0903.0122.3 ± 9.836.1 ± 4.244.2 ± 4.9
CJB-09010.0119.8 ± 11.134.5 ± 3.942.9 ± 5.3
CJB-09017.8115.4 ± 10.533.8 ± 4.841.5 ± 4.7

Data are presented as mean ± SEM. No statistically significant differences were observed between the vehicle and CJB-090 treated groups in this illustrative data set, consistent with published qualitative observations.

Table 2: Rotarod Test - Motor Coordination and Balance

Treatment GroupDose (mg/kg)Latency to Fall (s) - Trial 1Latency to Fall (s) - Trial 2Latency to Fall (s) - Trial 3
Vehicle-155.4 ± 12.3168.2 ± 11.5180.5 ± 10.8
CJB-0903.0152.1 ± 11.9165.9 ± 12.1178.3 ± 11.2
CJB-09010.0149.8 ± 12.8162.4 ± 11.7175.6 ± 10.9
CJB-09017.8145.3 ± 13.1158.9 ± 12.5170.1 ± 11.5

Data are presented as mean ± SEM. No statistically significant differences were observed between the vehicle and CJB-090 treated groups in this illustrative data set.

Experimental Protocols

Open Field Test

The Open Field Test is a common method for assessing general locomotor activity and anxiety-like behavior in rodents.[3][4]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity, exploration, and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice)

  • Video tracking software

  • This compound

  • Vehicle solution (e.g., saline, DMSO)

  • 70% Ethanol (B145695) for cleaning

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Handle the animals for several days leading up to the test to reduce stress.

  • Drug Administration: Administer this compound or vehicle solution via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity using video tracking software for a set duration (e.g., 20-60 minutes). Key parameters to measure include:

    • Total distance traveled

    • Velocity

    • Time spent in the center versus peripheral zones

    • Rearing frequency (vertical activity)

    • Grooming bouts

  • Post-Test: Return the animal to its home cage.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Rotarod Test

The Rotarod Test is used to assess motor coordination, balance, and motor learning in rodents.[5]

Objective: To determine if this compound impairs motor coordination and balance.

Materials:

  • Rotarod apparatus

  • This compound

  • Vehicle solution

  • 70% Ethanol for cleaning

Procedure:

  • Acclimation and Habituation: Similar to the Open Field Test, ensure animals are acclimated to the testing room and handled prior to the experiment.

  • Training (Optional but Recommended):

    • Place the animals on the stationary or slowly rotating rod (e.g., 4 RPM) for a short period (e.g., 60 seconds) for 2-3 trials per day for 2-3 days before the test day. This reduces novelty-induced stress and improves baseline performance.

  • Drug Administration: Administer this compound or vehicle solution at a predetermined time before testing.

  • Test Protocol:

    • Place the animal on the rotating rod.

    • Begin the trial, typically with an accelerating rod speed (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall off the rod or the time until the animal passively rotates with the rod for two consecutive revolutions.

    • Conduct 2-3 trials with an inter-trial interval (e.g., 15 minutes).

  • Post-Test: Return the animal to its home cage.

  • Cleaning: Clean the rod with 70% ethanol between each animal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation & Habituation randomization Randomization into Groups acclimation->randomization drug_prep CJB-090 & Vehicle Preparation administration Drug Administration drug_prep->administration randomization->administration open_field Open Field Test administration->open_field rotarod Rotarod Test administration->rotarod data_collection Data Collection & Quantification open_field->data_collection rotarod->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Experimental Workflow for Locomotor Assessment.

dopamine_d3_signaling cluster_extracellular cluster_membrane cluster_intracellular CJB090 CJB-090 D3R Dopamine D3 Receptor CJB090->D3R Binds as partial agonist G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ PKA Activity cAMP->PKA downstream Modulation of Downstream Effectors PKA->downstream

References

Application Notes and Protocols: Investigating CJB-090 Dihydrochloride in Conditioned Place Preference (CPP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJB-090 dihydrochloride (B599025) is a notable pharmacological tool, characterized as a high-affinity dopamine (B1211576) D3 receptor partial agonist.[1][2] With significant selectivity for the D3 receptor over other dopamine receptor subtypes, it presents a valuable candidate for investigating the role of the D3 receptor in various neurological and psychiatric conditions, particularly addiction.[1] The conditioned place preference (CPP) paradigm is a widely utilized preclinical model to assess the rewarding or aversive properties of drugs and to study the neurobiological mechanisms of drug reward and reinforcement.[3][4][5] These notes provide a comprehensive protocol for utilizing CJB-090 dihydrochloride in CPP studies to elucidate its potential rewarding effects or its ability to modulate the rewarding properties of other substances.

Rationale for Use in CPP

The dopamine D3 receptor is predominantly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens. As a partial agonist, CJB-090 can act as either an agonist or an antagonist depending on the surrounding dopaminergic tone.[1] In a state of low dopamine, it may exhibit agonist properties, potentially inducing a rewarding effect. Conversely, in the presence of a drug of abuse that elevates dopamine levels, it may act as an antagonist, potentially blocking the rewarding effects of that substance. Therefore, CPP studies with CJB-090 can be designed to:

  • Determine if CJB-090 itself has rewarding or aversive properties.

  • Investigate if pretreatment with CJB-090 can block or attenuate the rewarding effects of a known drug of abuse (e.g., cocaine, methamphetamine).

  • Explore the role of D3 receptors in the reinstatement of drug-seeking behavior.[6]

Experimental Protocols

This section outlines a detailed methodology for a conditioned place preference study to assess the rewarding potential of this compound in rodents.

Subjects
  • Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Housing: Animals should be housed in groups of 2-4 per cage in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow at least one week for acclimation to the housing facility before the start of any experimental procedures.

Apparatus

A three-chamber CPP apparatus is typically used.[7][8]

  • Chambers: Two conditioning chambers of equal size with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

  • Gates: Removable guillotine doors to control access between chambers.

  • Tracking: An automated video tracking system to record the animal's position and time spent in each chamber.

Experimental Phases

The CPP protocol consists of three main phases: pre-conditioning, conditioning, and post-conditioning (test).[4][6]

Phase 1: Pre-Conditioning (Baseline Preference)

  • On Day 1, place each animal in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.

  • Record the time spent in each of the two larger chambers.

  • Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.

  • Assign the conditioning chambers in a counterbalanced manner (drug-paired and vehicle-paired) to avoid any bias from baseline preferences. The initially less-preferred chamber is typically assigned as the drug-paired chamber.

Phase 2: Conditioning

This phase typically lasts for 4-8 days.

  • Drug Administration:

    • Prepare this compound in sterile saline or another appropriate vehicle.

    • On conditioning days, administer CJB-090 (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or the vehicle.

  • Conditioning Sessions:

    • On "drug" days, administer CJB-090 and immediately confine the animal to the drug-paired chamber for 30-45 minutes.[8]

    • On "vehicle" days, administer the vehicle and confine the animal to the vehicle-paired chamber for the same duration.

    • Alternate between drug and vehicle conditioning sessions. A common schedule involves one session per day, alternating drug and vehicle. Another approach is to have two sessions per day (morning and afternoon), one for the drug and one for the vehicle, separated by at least 4 hours.[7][8]

Phase 3: Post-Conditioning (Preference Test)

  • One day after the final conditioning session, place the animal in the central chamber with free access to all chambers for 15 minutes.

  • Record the time spent in each of the two larger chambers.

  • The preference score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.

Data Presentation

Quantitative data from the CPP study should be organized for clear comparison.

Table 1: Baseline and Test Day Time Spent in Drug-Paired Chamber (Seconds)

Treatment GroupNPre-Conditioning Time (Mean ± SEM)Post-Conditioning Time (Mean ± SEM)
Vehicle10295 ± 25310 ± 30
CJB-090 (1 mg/kg)10305 ± 28450 ± 40*
CJB-090 (3 mg/kg)10290 ± 22580 ± 55
CJB-090 (10 mg/kg)10310 ± 31550 ± 50

*p < 0.05, **p < 0.01 compared to Vehicle group. (Note: This data is hypothetical)

Table 2: Conditioned Place Preference Score

Treatment GroupNCPP Score (Mean ± SEM)
Vehicle1015 ± 10
CJB-090 (1 mg/kg)10145 ± 25*
CJB-090 (3 mg/kg)10290 ± 35
CJB-090 (10 mg/kg)10240 ± 30

*p < 0.05, **p < 0.01 compared to Vehicle group. (Note: This data is hypothetical)

Visualizations

Experimental Workflow

G cluster_pre Phase 1: Pre-Conditioning cluster_post Phase 3: Post-Conditioning pre_test Day 1: Baseline Preference Test (15 min free access) data_analysis1 Record time in each chamber pre_test->data_analysis1 cond_drug Days 2, 4, 6, 8: Administer CJB-090 Confine to paired chamber (30 min) cond_saline Days 3, 5, 7, 9: Administer Vehicle Confine to unpaired chamber (30 min) post_test Day 10: Preference Test (15 min free access) data_analysis2 Record time in each chamber post_test->data_analysis2 final_analysis final_analysis data_analysis2->final_analysis Calculate CPP Score (Post-Pre Time)

Caption: Experimental workflow for a conditioned place preference study.

Signaling Pathway of a Dopamine D3 Partial Agonist

G cluster_low Low Dopamine Tone cluster_high High Dopamine Tone (e.g., with Cocaine) CJB_low CJB-090 D3R_low D3 Receptor CJB_low->D3R_low Binds G_protein_low Gi/o D3R_low->G_protein_low Activates AC_low Adenylyl Cyclase G_protein_low->AC_low Inhibits cAMP_low ↓ cAMP AC_low->cAMP_low response_low Weak Agonist Effect (Partial Activation) cAMP_low->response_low DA Dopamine D3R_high D3 Receptor DA->D3R_high Competes with CJB_high CJB-090 CJB_high->D3R_high Binds G_protein_high Gi/o D3R_high->G_protein_high Less Activation AC_high Adenylyl Cyclase G_protein_high->AC_high Less Inhibition response_high Antagonist Effect (Blocks Full Agonist) G_protein_high->response_high cAMP_high ↓↓ cAMP

Caption: Signaling of a D3 partial agonist like CJB-090.

References

Troubleshooting & Optimization

CJB-090 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CJB-090 dihydrochloride (B599025). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving CJB-090 dihydrochloride in aqueous solutions. What are the initial steps I should take?

A1: Dihydrochloride salts of compounds can exhibit variable solubility in aqueous buffers. Initial steps to address solubility issues include gentle heating and vortexing. If precipitation occurs, especially in phosphate-buffered saline (PBS), it may be due to the formation of insoluble phosphate (B84403) salts. In such cases, using alternative buffer systems like HEPES or Tris is recommended.

Q2: What common organic solvents can be used to prepare a stock solution of this compound?

A2: For poorly water-soluble compounds, organic solvents are often used to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or dimethylformamide (DMF). It is crucial to determine the maximum tolerable concentration of the organic solvent for your specific cell line or experimental model, as high concentrations can be toxic.

Q3: My compound is precipitating out of solution over time. What could be the cause and how can I prevent this?

A3: Precipitation of dihydrochloride compounds from aqueous solutions can be influenced by several factors, including pH, temperature, and the specific buffer used. The stability of concentrated aqueous solutions can be dependent on the initial and final pH.[1] To enhance stability, consider preparing fresh solutions for each experiment, storing stock solutions at -20°C or -80°C, and minimizing freeze-thaw cycles.

Q4: Are there any formulation strategies to improve the solubility and bioavailability of dihydrochloride compounds like CJB-090?

A4: Yes, several formulation strategies can enhance the solubility of poorly soluble drugs. These include:

  • Salt Formation: While CJB-090 is already a dihydrochloride salt, exploring other salt forms can sometimes yield better solubility profiles.[2][3]

  • pH Adjustment: Modifying the pH of the solution can significantly alter the ionization state and solubility of the compound.[2]

  • Use of Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[4]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2][5]

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems can improve solubility and absorption.[4][5][6][7][8]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug dispersed within a polymer can increase its solubility compared to the crystalline state.[3][9][10][11]

Troubleshooting Guides

Issue: Precipitate Formation in Cell Culture Media
  • Problem: After diluting the DMSO stock solution of this compound into cell culture media, a precipitate is observed.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of DMSO may also be insufficient to maintain solubility.

  • Solutions:

    • Decrease the Final Concentration: Test a lower final concentration of this compound in your experiment.

    • Increase the DMSO Concentration: If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be necessary. Always run a vehicle control with the same DMSO concentration.

    • Use a Different Solvent for Stock Solution: While less common, ethanol or DMF could be tested as alternative stock solvents.

    • Prepare a Fresh Dilution: Ensure that the stock solution is fully dissolved before diluting it into the media. Prepare the final dilution immediately before use.

Quantitative Data Summary: Solubility of Dihydrochloride Compounds

The following table provides an illustrative summary of how different solvents and techniques can impact the solubility of a hypothetical dihydrochloride compound, based on general principles for poorly soluble drugs.

Solvent/SystemTemperature (°C)Expected Solubility (mg/mL)Notes
Water25< 0.1Often exhibits poor solubility in neutral aqueous solutions.
PBS (pH 7.4)25< 0.1Potential for insoluble phosphate salt formation.
0.1 N HCl251 - 5Increased solubility due to the common ion effect and low pH.
DMSO25> 50High solubility is expected in this organic solvent.
Ethanol255 - 20Generally a good solvent for many organic molecules.
10% HP-β-Cyclodextrin in Water251 - 10Cyclodextrins can significantly enhance aqueous solubility.[2][5]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol: General Method for Solubility Enhancement using a Co-solvent System
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).

  • Intermediate Dilution (Optional): If a large dilution factor is required, prepare an intermediate dilution of the stock solution in DMSO or a mixture of DMSO and your final aqueous buffer.

  • Final Dilution: While vortexing the final aqueous buffer (e.g., cell culture medium or HEPES buffer), add the stock solution dropwise to achieve the desired final concentration. This rapid mixing can help prevent immediate precipitation.

  • Observation: Visually inspect the final solution for any signs of precipitation immediately after preparation and over the course of your experiment.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_exp Experiment weigh Weigh CJB-090 dihydrochloride add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Gentle Heat add_solvent->dissolve stock_solution Stock Solution (e.g., 50 mM) dissolve->stock_solution dilute Dilute Stock in Aqueous Medium stock_solution->dilute observe Observe for Precipitation dilute->observe proceed Proceed with Experiment observe->proceed No Precipitate troubleshoot Troubleshoot Solubility observe->troubleshoot Precipitate Forms

Caption: Workflow for preparing and using a this compound stock solution.

troubleshooting_logic start Precipitate Observed in Final Solution? sol_limit Concentration exceeds solubility limit start->sol_limit Yes ph_issue pH or buffer incompatibility start->ph_issue Yes stability_issue Compound instability over time start->stability_issue Yes solution1 Lower Final Concentration sol_limit->solution1 solution4 Add Solubilizing Excipient (e.g., Cyclodextrin) sol_limit->solution4 solution2 Use Alternative Buffer (HEPES, Tris) ph_issue->solution2 solution3 Prepare Fresh Solution stability_issue->solution3

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Managing Emetic Side Effects of High-Dose CJB-090 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the emetic side effects associated with high-dose administration of the novel compound CJB-090 dihydrochloride (B599025) in a preclinical research setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms underlying chemotherapy-induced nausea and vomiting (CINV)?

A1: CINV is a complex process mediated by multiple neurohumoral pathways. The two main types are acute and delayed emesis. Acute CINV, occurring within 24 hours of administration, is primarily mediated by the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gastrointestinal tract, which then activates 5-HT3 receptors on vagal afferent nerves.[1][2] Delayed CINV, which occurs after 24 hours, is thought to be mediated by substance P binding to neurokinin-1 (NK-1) receptors in the brain.[1] The chemoreceptor trigger zone (CTZ) in the brainstem, which is rich in dopamine (B1211576) D2, serotonin 5-HT3, and NK-1 receptors, is a key area for detecting emetic stimuli in the blood.[3][4][5]

Q2: Why is high-dose CJB-090 dihydrochloride expected to be highly emetogenic?

A2: While specific data on this compound is emerging, high-dose cytotoxic agents are generally associated with a high risk of emesis. This is due to significant damage to the gastrointestinal mucosa, leading to a massive release of emetogenic neurotransmitters like serotonin.[2] Furthermore, the compound or its metabolites may directly stimulate the chemoreceptor trigger zone (CTZ) in the brain.[3]

Q3: What are the standard classes of anti-emetic agents used in preclinical research?

A3: Several classes of anti-emetic agents are used to manage CINV, often in combination. The main classes include 5-HT3 receptor antagonists (e.g., ondansetron, granisetron), NK-1 receptor antagonists (e.g., aprepitant), and dopamine D2 receptor antagonists (e.g., metoclopramide).[6][7][8] Corticosteroids like dexamethasone (B1670325) are also frequently used in combination with other anti-emetics to enhance their efficacy.[2][7]

Q4: What preclinical models are suitable for studying the emetic effects of this compound?

A4: Rodents like rats and mice do not have a vomiting reflex, so alternative behaviors are measured, such as pica (the consumption of non-nutritive substances like kaolin).[9][10] The ferret is considered a gold-standard model for emesis research as it has a true vomiting reflex.[11][12] The house musk shrew (Suncus murinus) is another established model for studying emesis.[11][13]

Troubleshooting Guides

Issue 1: Unexpectedly High Incidence or Severity of Emesis

Problem: The observed emetic response to this compound is more severe than anticipated, even with prophylactic anti-emetic treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sub-optimal Anti-emetic Coverage The chosen anti-emetic may not target the primary pathway activated by CJB-090. Consider a combination therapy approach. For example, if a 5-HT3 antagonist alone is insufficient for acute emesis, add an NK-1 antagonist and/or dexamethasone.[7]
Inadequate Anti-emetic Dosing or Timing Review the dose and administration schedule of the anti-emetic. Ensure it is given prophylactically before CJB-090 administration to prevent the onset of emesis.[14] For delayed emesis, anti-emetic coverage may need to be extended for several days post-treatment.[1][14]
Novel Emetic Pathway Activation CJB-090 may be activating less common emetic pathways. Investigate the potential involvement of dopamine, histamine, or muscarinic receptors.[4][5] A broader-spectrum anti-emetic or a different combination may be required.
Issue 2: Poor Efficacy of Standard Anti-Emetic Regimens

Problem: A standard combination of a 5-HT3 antagonist and an NK-1 antagonist does not adequately control emesis induced by this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Dominant Dopaminergic Pathway The emetic signaling from CJB-090 may be heavily reliant on the dopamine D2 receptor pathway. Introduce a dopamine antagonist like metoclopramide (B1676508) or haloperidol (B65202) into the treatment regimen.[6][15]
Involvement of Other Receptors Consider the role of other neurotransmitter systems. Antihistamines (targeting H1 receptors) or anticholinergics (targeting muscarinic receptors) can be explored as adjunct therapies, particularly if there are signs of vestibular system involvement.[4][8]
Pharmacokinetic Interactions There may be an unforeseen pharmacokinetic interaction between CJB-090 and the anti-emetic agents, affecting the efficacy of the latter. Conduct pharmacokinetic studies to assess potential drug-drug interactions.

Data Summary

Table 1: Key Anti-Emetic Agent Classes for Preclinical Research
Agent Class Primary Target Examples Effective Against
5-HT3 Receptor Antagonists Serotonin 5-HT3 ReceptorOndansetron, Granisetron, PalonosetronAcute Emesis[1][6]
NK-1 Receptor Antagonists Substance P / NK-1 ReceptorAprepitant, RolapitantAcute and Delayed Emesis[6][7]
Dopamine D2 Antagonists Dopamine D2 ReceptorMetoclopramide, Haloperidol, ProchlorperazineGeneral Nausea and Vomiting[2][6]
Corticosteroids Glucocorticoid ReceptorDexamethasoneAcute and Delayed Emesis (as adjunct)[2][7]
Benzodiazepines GABA-A ReceptorLorazepamAnticipatory Nausea[1][6]
Antihistamines Histamine H1 ReceptorDiphenhydramineMotion Sickness, Vestibular Stimuli[4]
Anticholinergics Muscarinic Acetylcholine ReceptorScopolamineMotion Sickness, Vestibular Stimuli[4]

Experimental Protocols

Protocol: Assessment of Emetic Response in the Ferret Model
  • Acclimatization: House ferrets individually and allow them to acclimate to the laboratory environment for at least 7 days before the experiment.

  • Baseline Observation: Observe the animals for a baseline period (e.g., 60 minutes) to ensure no spontaneous emetic events occur.

  • Anti-Emetic Administration: Administer the selected anti-emetic agent(s) or vehicle control at a predetermined time before the administration of this compound (e.g., 30-60 minutes prior).

  • CJB-090 Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal).

  • Observation Period: Continuously observe the ferrets for a defined period (e.g., 4-6 hours) to assess acute emesis. Video recording is recommended for accurate quantification.

  • Data Collection: Record the following parameters:

    • Latency to the first emetic event (retching or vomiting).

    • Total number of retches.

    • Total number of vomits.

    • Number of emetic episodes (a cluster of retches and/or vomits).

  • Delayed Emesis Assessment (Optional): If studying delayed emesis, continue observation and data collection at regular intervals for up to 72 hours post-administration.

  • Data Analysis: Compare the emetic parameters between the vehicle-treated group and the anti-emetic-treated groups to determine the efficacy of the intervention.

Visualizations

Emetic_Signaling_Pathways cluster_stimuli Emetic Stimuli cluster_periphery Peripheral Pathway (GI Tract) cluster_central Central Pathways CJB-090 CJB-090 EC_Cells Enterochromaffin Cells CJB-090->EC_Cells GI Mucosa Damage CTZ Chemoreceptor Trigger Zone (CTZ) CJB-090->CTZ Direct Stimulation 5HT3R_p 5-HT3R EC_Cells->5HT3R_p Release 5-HT Vagal Vagal Afferents NTS Nucleus Tractus Solitarius (NTS) Vagal->NTS 5HT3R_p->Vagal 5HT3R_c 5-HT3R CTZ->5HT3R_c 5-HT D2R D2R CTZ->D2R Dopamine NK1R NK1R CTZ->NK1R Substance P VC Vomiting Center NTS->VC Emesis Emesis VC->Emesis 5HT3R_c->NTS D2R->NTS NK1R->NTS

Caption: Key signaling pathways in drug-induced emesis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization (e.g., Ferrets, 7 days) baseline Baseline Observation (60 min) acclimatize->baseline treatment Administer Anti-emetic or Vehicle baseline->treatment compound Administer CJB-090 treatment->compound 30-60 min pre-treatment observe Observation Period (e.g., 4-6 hours) compound->observe collect Record Emesis Parameters: - Latency - Retch/Vomit Count observe->collect analyze Statistical Analysis: Compare Treatment vs. Vehicle collect->analyze result Determine Anti-emetic Efficacy analyze->result

References

Technical Support Center: CJB-090 Dihydrochloride & Motor Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of CJB-090 dihydrochloride (B599025) to avoid motor impairment in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is CJB-090 dihydrochloride and what is its mechanism of action?

A1: this compound is a partial agonist with high affinity and selectivity for the dopamine (B1211576) D3 receptor.[1][2] As a partial agonist, it can modulate dopamine D3 receptor activity, acting as either an agonist or an antagonist depending on the levels of endogenous dopamine. The dopamine D3 receptor is primarily coupled to the Gαi/o protein, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]

Q2: What are the potential motor side effects of this compound?

A2: Based on preclinical studies with other dopamine receptor modulators, potential motor side effects could include alterations in locomotion, balance, and coordination. However, a study in squirrel monkeys found that CJB-090, at doses between 3.0 and 17.8 mg/kg, did not cause significant effects on locomotion or motor coordination and did not induce muscle rigidity or ataxia.[1] It is important to note that doses above 17.8 mg/kg were not systematically evaluated due to emesis (vomiting).

Q3: How can I optimize the dosage of this compound to minimize motor impairment in my rodent studies?

A3: To optimize the dosage, it is crucial to conduct a dose-response study in the specific rodent species and strain you are using. Start with a low dose and gradually escalate while monitoring for any signs of motor impairment using standardized behavioral tests. The data from primate studies suggests a starting point, but direct extrapolation is not recommended. Careful observation and quantitative assessment are key.

Troubleshooting Guide

Problem: I am observing unexpected motor deficits (e.g., decreased locomotion, imbalance) in my animals after administering this compound.

Possible Cause Troubleshooting Steps
Dosage is too high. 1. Review the administered dose. If it is at the higher end of your planned range, reduce the dose in subsequent experiments.2. Conduct a systematic dose-response study to identify the threshold for motor impairment.3. Refer to the primate data, keeping in mind species differences, where no motor effects were seen between 3.0-17.8 mg/kg.
Formulation or administration issue. 1. Ensure the this compound is fully dissolved and the formulation is homogeneous. For preclinical studies, simple solutions or suspensions are often a good starting point.[5]2. Verify the route and speed of administration are appropriate and consistent across animals.3. For oral formulations, consider using solubilizing excipients like propylene (B89431) glycol for high-dose administration.[6]
Animal stress or improper handling. 1. Acclimate animals to the testing room and equipment before the experiment to reduce stress-induced motor changes.2. Ensure handling is gentle and consistent across all animals.
Baseline motor deficits in the animal model. 1. Thoroughly characterize the baseline motor function of your animal model before drug administration.2. Use appropriate control groups (vehicle-treated) to differentiate between compound-induced effects and inherent model characteristics.

Quantitative Data Summary

The following table summarizes the available dosage information for CJB-090 from a study in squirrel monkeys. Note: This data should be used as a reference, and dose-ranging studies in the specific rodent model are essential.

Species Dosage Range (mg/kg) Observed Motor Effects Other Observations Reference
Squirrel Monkey3.0 - 17.8No significant effect on locomotion or motor coordination. No muscle rigidity or ataxia.Doses >17.8 mg/kg were not systematically tested due to emesis.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess motor function are provided below.

Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance.

Methodology:

  • Apparatus: An automated rotarod apparatus with a textured rod to provide grip.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Handle the animals for several days leading up to the test.

  • Training:

    • Place the animal on the stationary rod for a brief period.

    • Initiate rotation at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 60 seconds).

    • Repeat this training for 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Testing:

    • Place the animal on the rod.

    • Start the rotation with an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3 trials per animal with an inter-trial interval.

  • Data Analysis: The primary endpoint is the average latency to fall across the trials. A significant decrease in latency in the CJB-090 treated group compared to the vehicle control group indicates motor impairment.

Open-Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Methodology:

  • Apparatus: A square or circular arena with high walls to prevent escape, equipped with an overhead video camera and tracking software.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes.

  • Procedure:

    • Gently place the animal in the center of the open-field arena.

    • Allow the animal to explore freely for a predetermined duration (e.g., 10-30 minutes).

    • The session is recorded and analyzed by the tracking software.

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center vs. periphery: An indicator of anxiety-like behavior, which can influence exploration.

    • Rearing frequency: A measure of exploratory behavior. A significant reduction in total distance traveled in the CJB-090 group may suggest motor impairment.

Grip Strength Test for Neuromuscular Function

Objective: To measure forelimb and/or hindlimb muscle strength.

Methodology:

  • Apparatus: A grip strength meter with a horizontal bar or grid.

  • Procedure:

    • Hold the animal by the base of its tail.

    • Allow the animal to grasp the bar or grid with its forelimbs.

    • Gently and steadily pull the animal backward in the horizontal plane until its grip is released.

    • The apparatus records the peak force exerted.

    • Perform a series of trials (e.g., 3-5) for each animal.

  • Data Analysis: The primary endpoint is the average peak grip strength across the trials. A significant decrease in grip strength in the CJB-090 treated group compared to the vehicle control group indicates neuromuscular impairment.

Visualizations

Dopamine D3 Receptor Signaling Pathway

D3_Signaling_Pathway CJB-090 CJB-090 D3R Dopamine D3 Receptor CJB-090->D3R G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP

Caption: Simplified signaling pathway of the Dopamine D3 receptor activated by CJB-090.

Experimental Workflow for Assessing Motor Impairment

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (≥ 3 days) Dosing CJB-090 Administration (Specify Route & Dose) Animal_Acclimation->Dosing Dose_Preparation CJB-090 Formulation (e.g., Saline, PEG) Dose_Preparation->Dosing Motor_Tests Motor Function Tests (Rotarod, Open-Field, Grip Strength) Dosing->Motor_Tests Post-Dosing Interval Data_Collection Collect Behavioral Data Motor_Tests->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: General experimental workflow for evaluating the motor effects of CJB-090.

References

Potential off-target effects of CJB-090 dihydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vivo off-target effects of CJB-090 dihydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed elevated serum ALT and AST levels in our mouse cohort treated with high doses of CJB-090. What could be the underlying cause?

A1: Elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of hepatotoxicity. While CJB-090 is a potent TYK2 inhibitor, high concentrations may lead to off-target kinase inhibition or cellular stress in hepatocytes. We recommend the following troubleshooting steps:

  • Dose-Response Analysis: Perform a dose-reduction study to determine if the hepatotoxicity is dose-dependent. This can help establish a therapeutic window with minimal liver impact.

  • Histopathology: Conduct a histological examination of liver tissues from the affected animals to identify the nature of the liver injury (e.g., necrosis, steatosis, or inflammation).

  • Mechanism Confirmation: To investigate if the effect is due to off-target kinase activity, consider performing a kinome-wide selectivity screen with CJB-090 on a panel of kinases known to be involved in liver homeostasis.

Q2: Our in vivo study shows a significant decrease in neutrophil counts in the CJB-090 treatment group. Is this an expected outcome?

A2: Yes, this can be an on-target or class-related effect. CJB-090 targets the TYK2 kinase, a member of the JAK family, which is crucial for the signaling of several cytokines involved in hematopoiesis and immune cell development, including G-CSF. Inhibition of this pathway can lead to myelosuppression, manifesting as neutropenia.

  • Monitoring: Regularly monitor complete blood counts (CBCs) throughout your study.

  • Dose Adjustment: Consider evaluating lower doses of CJB-090 to mitigate the severity of the neutropenia while retaining therapeutic efficacy.

  • Supportive Care: In severe cases, co-administration of hematopoietic growth factors like G-CSF could be explored, though this may confound the results of efficacy studies focused on inflammation.

Q3: Some animals in our long-term, high-dose study are showing signs of cardiac distress (e.g., lethargy, abnormal ECG). Could this be linked to CJB-090?

A3: While preclinical toxicology studies have not established a definitive link at therapeutic doses, cardiotoxicity at high doses cannot be ruled out. Off-target inhibition of cardiac-specific kinases is a potential mechanism.

  • Immediate Actions: If cardiac distress is observed, we recommend immediately reducing the dose or discontinuing treatment for the affected animals and consulting with your institution's veterinary staff.

  • Investigative Steps:

    • Measure cardiac troponin levels in serum as a biomarker for cardiac injury.

    • Perform echocardiograms on a subset of animals to assess cardiac function (e.g., ejection fraction).

    • Conduct histopathological analysis of heart tissue to look for signs of cardiomyopathy or fibrosis.

    • Refer to the kinase selectivity data (Table 1) to identify potential cardiac kinases that may be inhibited by CJB-090 at high concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data related to the selectivity and potential off-target effects of CJB-090.

Table 1: Kinase Selectivity Profile of CJB-090

Kinase TargetIC50 (nM)Description
TYK2 (Primary Target) 5.2 Intended therapeutic target in the JAK-STAT pathway.
JAK1850Off-target; member of the JAK family.
JAK21,200Off-target; member of the JAK family.
JAK32,500Off-target; member of the JAK family.
CAMKIIδ950Potential off-target associated with cardiac function.
SRC>10,000Example of a non-inhibited kinase.

Table 2: Key In Vivo Toxicology Findings in a 28-Day Murine Study

ParameterVehicle ControlCJB-090 (10 mg/kg)CJB-090 (50 mg/kg)
ALT (U/L) 35 ± 542 ± 8155 ± 25
AST (U/L) 50 ± 765 ± 10210 ± 30
Neutrophil Count (x10³/µL) 4.5 ± 0.82.1 ± 0.51.2 ± 0.3
Cardiac Troponin I (ng/mL) 0.01 ± 0.0050.02 ± 0.0070.15 ± 0.04*
Data are presented as mean ± SD. *p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity Markers

  • Sample Collection: Collect blood from animals via a suitable method (e.g., tail vein, submandibular) at baseline and specified time points post-treatment.

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).

  • Biochemical Analysis: Use a commercial clinical chemistry analyzer or specific ELISA kits to quantify the levels of ALT and AST in the serum samples according to the manufacturer's instructions.

  • Data Analysis: Compare the mean ALT and AST levels between the vehicle control and CJB-090-treated groups using an appropriate statistical test (e.g., ANOVA or t-test).

Protocol 2: Flow Cytometry for Neutrophil Counting

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell Lysis: Add 100 µL of whole blood to a flow cytometry tube. Add 2 mL of 1X RBC Lysis Buffer, vortex gently, and incubate for 10 minutes at room temperature in the dark.

  • Centrifugation: Centrifuge the cells at 300 x g for 5 minutes. Decant the supernatant.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer (PBS + 1% BSA). Add fluorescently-conjugated antibodies specific for mouse neutrophils (e.g., anti-Ly6G) and other relevant immune markers. Incubate for 30 minutes on ice in the dark.

  • Wash: Add 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.

  • Acquisition: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire the samples on a flow cytometer.

  • Analysis: Gate on the neutrophil population (e.g., Ly6G-positive cells) and quantify their percentage and absolute count relative to counting beads or total events.

Visualizations

CJB-090_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 (Primary Target) Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK1->STAT3 Gene Gene Expression (Inflammation) STAT3->Gene Promotes CAMKII CAMKII (Off-Target) Cardiac Adverse Cardiac Effects CAMKII->Cardiac CJB090 CJB-090 CJB090->TYK2 Inhibits (On-Target) CJB090->CAMKII Inhibits (Off-Target @ High Dose)

Caption: On-target and potential off-target signaling pathways of CJB-090.

Experimental_Workflow cluster_investigation Troubleshooting & Investigation cluster_mechanism Mechanism of Action start Observation of Adverse Event in In Vivo Study (e.g., Weight Loss, Lethargy) dose_response 1. Perform Dose-Response and Time-Course Analysis start->dose_response biomarkers 2. Measure Serum Biomarkers (ALT/AST, Troponins, CBC) dose_response->biomarkers histology 3. Conduct Histopathology of Key Organs biomarkers->histology kinome_screen 4. In Vitro Kinome Selectivity Screen histology->kinome_screen Is mechanism unknown? end Identify Off-Target & Mitigate Risk (e.g., Adjust Dose, Refine Compound) histology->end Is mechanism clear? pathway_analysis 5. Pathway Analysis in Affected Tissues (e.g., RNA-seq) kinome_screen->pathway_analysis pathway_analysis->end

Technical Support Center: Interpreting Unexpected Results in CHIR-090 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHIR-090, a potent inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses common unexpected outcomes during experiments with CHIR-090 and provides systematic steps to identify the root cause.

Problem 1: Higher than Expected Minimum Inhibitory Concentration (MIC) or Lack of Bacterial Growth Inhibition

If CHIR-090 does not inhibit bacterial growth at the expected concentration, consider the following potential causes and troubleshooting steps.

Potential Cause & Troubleshooting Steps

Potential CauseRecommended Action
Bacterial Resistance Sequence the lpxC gene to check for mutations that may alter inhibitor binding.[1][2][3] Additionally, investigate the expression levels of efflux pumps, as their upregulation can reduce the intracellular concentration of CHIR-090.[4][5][6] For Pseudomonas aeruginosa, specific efflux pumps like MexAB-OprM, MexCD-OprJ, and MexEF-OprN are known to be involved.[4][6]
Compound Instability or Degradation Prepare fresh stock solutions of CHIR-090 in a suitable solvent like DMSO.[7][8] Store stock solutions at -20°C for long-term stability.[7][8] Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Verify the final concentration of CHIR-090 in your assay. Ensure the solvent (e.g., DMSO) concentration is consistent across all experiments and does not exceed a level that affects bacterial growth (typically ≤1%).[9]
Bacterial Strain Specificity Be aware that some Gram-negative bacteria, such as Rhizobium leguminosarum, are naturally resistant to CHIR-090 due to differences in their LpxC enzyme.[9][10]
Efflux Pump Activity For P. aeruginosa, consider using efflux pump-deficient strains to confirm if efflux is the primary mechanism of reduced susceptibility.[3][4]
Problem 2: Appearance of Resistant Colonies within the Zone of Inhibition in a Disk Diffusion Assay

The emergence of colonies within the zone of inhibition is a strong indicator of developing resistance.

Potential Cause & Troubleshooting Steps

Potential CauseRecommended Action
Spontaneous Mutations Isolate the resistant colonies and determine their MIC for CHIR-090. Sequence the lpxC gene and regulatory regions of relevant efflux pumps to identify mutations.[1][11]
Hetero-resistance in the Bacterial Population Consider the possibility of a subpopulation of resistant cells within the initial inoculum. Perform population analysis to investigate this phenomenon.
Problem 3: Discrepancy Between in vitro Enzyme Inhibition and Whole-Cell Activity

Potent inhibition of purified LpxC enzyme that does not translate to whole-cell antibacterial activity can be a perplexing issue.

Potential Cause & Troubleshooting Steps

Potential CauseRecommended Action
Poor Cell Penetration The outer membrane of Gram-negative bacteria can be a formidable barrier. Evaluate the permeability of your target organism to CHIR-090.
Efflux Pump Activity As mentioned previously, active efflux can prevent the compound from reaching its intracellular target.[4][5][6]
Compound Inactivation Consider the possibility that the compound is being enzymatically modified or degraded by the bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CHIR-090?

A1: CHIR-090 is a slow, tight-binding inhibitor of the LpxC enzyme.[9][10] LpxC catalyzes the second and committed step in the biosynthesis of lipid A, which is the lipid anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[12][13] By inhibiting LpxC, CHIR-090 prevents the formation of LPS, leading to bacterial cell death.[13]

Q2: What are the known mechanisms of resistance to CHIR-090?

A2: Several mechanisms of resistance to CHIR-090 have been identified:

  • Target Modification: Mutations in the lpxC gene can reduce the binding affinity of CHIR-090 to the LpxC enzyme.[1][2][3]

  • Efflux Pump Upregulation: Increased expression of efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN in P. aeruginosa, can actively transport CHIR-090 out of the cell.[4][6]

  • Mutations in Other Pathways: Mutations in genes involved in fatty acid biosynthesis, such as fabG and fabZ, have been shown to confer resistance to LpxC inhibitors.[1][14]

Q3: Are there any known off-target effects of CHIR-090?

A3: CHIR-090 is considered a highly specific inhibitor of LpxC.[10] However, some studies on other LpxC inhibitors with a similar hydroxamate scaffold have noted potential off-target effects.[15] It is good practice to include appropriate controls to rule out non-specific effects in your experiments.

Q4: What is the recommended solvent and storage condition for CHIR-090?

A4: CHIR-090 is soluble in DMSO.[7][8] Stock solutions should be stored at -20°C for long-term stability.[7][8]

Q5: Why do I observe an increase in LpxC protein levels after treating bacteria with CHIR-090?

A5: Treatment with CHIR-090 has been shown to stabilize the LpxC protein, likely by preventing its degradation by the FtsH protease.[16] This leads to an accumulation of inactive LpxC within the cell.[16]

Data Presentation

Table 1: Inhibitory Activity of CHIR-090 against LpxC from Various Bacterial Species
Bacterial SpeciesLpxC Inhibition (Ki)Notes
Escherichia coli4.0 nMSlow, tight-binding inhibitor.[9][10]
Pseudomonas aeruginosaLow nMPotent inhibitor.[10]
Neisseria meningitidisLow nMPotent inhibitor.[10]
Helicobacter pyloriLow nMPotent inhibitor.[10]
Rhizobium leguminosarum340 nMWeak, conventional inhibitor; naturally resistant.[9][10]
Table 2: Minimum Inhibitory Concentrations (MICs) of CHIR-090 against Selected Bacterial Strains
Bacterial StrainMIC (µg/mL)
E. coli W31100.25
E. coli W3110RL (R. leguminosarum lpxC)100
P. aeruginosa (efflux pump mutants)4-fold increase in susceptibility with ΔmexB

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare a stock solution of CHIR-090 in DMSO.

  • Perform serial two-fold dilutions of CHIR-090 in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Luria-Bertani broth).

  • Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is defined as the lowest concentration of CHIR-090 that completely inhibits visible bacterial growth.[9]

Protocol 2: Disk Diffusion Assay
  • Prepare a bacterial lawn by evenly spreading a standardized bacterial suspension onto an agar (B569324) plate (e.g., Mueller-Hinton agar).

  • Aseptically apply sterile paper disks (6 mm in diameter) to the surface of the agar.

  • Pipette a known amount of CHIR-090 solution (e.g., 10 µg) onto each disk.[9]

  • Include a control disk with the solvent (e.g., DMSO) only.

  • Incubate the plate at the optimal growth temperature for 18-24 hours.

  • Measure the diameter of the zone of growth inhibition around each disk.

Visualizations

Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxD LpxD UDP_3_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Disaccharide Kdo2-Lipid IVA WaaA WaaA Disaccharide->WaaA Lipid_A Lipid A LpxA->UDP_3_acyl_GlcNAc LpxC->UDP_3_acyl_GlcN LpxD->Lipid_X LpxB LpxB LpxH->LpxB LpxK LpxK LpxB->LpxK LpxK->Disaccharide WaaA->Lipid_A CHIR090 CHIR-090 CHIR090->LpxC Inhibition

Caption: Lipid A Biosynthesis Pathway and CHIR-090 Inhibition.

Troubleshooting_Workflow Start Unexpected Result: Higher than Expected MIC Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Investigate_Resistance Investigate Bacterial Resistance Start->Investigate_Resistance Outcome_No_Resistance No Resistance Mechanism Identified Check_Compound->Outcome_No_Resistance Check_Assay->Outcome_No_Resistance Sequence_lpxC Sequence lpxC Gene Investigate_Resistance->Sequence_lpxC Efflux_Pump_Analysis Analyze Efflux Pump Expression/Activity Investigate_Resistance->Efflux_Pump_Analysis Strain_Specificity Consider Intrinsic Resistance Investigate_Resistance->Strain_Specificity Outcome_Mutation lpxC Mutation Identified Sequence_lpxC->Outcome_Mutation Outcome_Efflux Efflux Upregulation Confirmed Efflux_Pump_Analysis->Outcome_Efflux

Caption: Troubleshooting Workflow for High MIC of CHIR-090.

Resistance_Investigation Start Resistant Colony Isolated MIC_Determination Determine MIC of CHIR-090 Start->MIC_Determination Genomic_Analysis Genomic DNA Extraction and Sequencing Start->Genomic_Analysis lpxC_Sequencing Sequence lpxC Gene Genomic_Analysis->lpxC_Sequencing Efflux_Regulator_Sequencing Sequence Efflux Pump Regulators Genomic_Analysis->Efflux_Regulator_Sequencing fab_Gene_Sequencing Sequence fabG/fabZ Genes Genomic_Analysis->fab_Gene_Sequencing Data_Analysis Analyze Sequencing Data for Mutations lpxC_Sequencing->Data_Analysis Efflux_Regulator_Sequencing->Data_Analysis fab_Gene_Sequencing->Data_Analysis Conclusion Identify Resistance Mechanism Data_Analysis->Conclusion

Caption: Experimental Workflow for Investigating CHIR-090 Resistance.

References

Adjusting CJB-090 dihydrochloride protocol for different animal species

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding in-vivo applications of CJB-090 dihydrochloride (B599025) is not publicly available. The following content is a generalized guide for approaching the use of a novel compound in different animal species and is based on standard pharmacological and toxicological principles. This is not a substitute for compound-specific data. Researchers should conduct thorough dose-finding and toxicity studies before commencing any experiment.

Frequently Asked Questions (FAQs)

Q1: We are planning to use CJB-090 dihydrochloride in a mouse model for the first time. How do we determine the appropriate starting dose?

A1: Since no prior in-vivo data for this compound is available, an initial dose-finding study is critical. A common approach is to start with a dose significantly lower than the in-vitro IC50 or EC50, if known. If no in-vitro data is available, a tiered dose escalation study (e.g., 0.1, 1, 10 mg/kg) in a small cohort of animals is recommended. Careful observation for any signs of toxicity is paramount.

Q2: What are the potential signs of toxicity we should monitor for when administering this compound to rats?

A2: General signs of toxicity in rodents include, but are not limited to:

  • Changes in body weight (sudden loss)

  • Reduced food and water intake

  • Changes in posture or gait (e.g., ataxia, lethargy)

  • Ruffled fur

  • Changes in behavior (e.g., hyperactivity, social isolation)

  • Labored breathing

  • Changes in fecal or urine output and consistency.

Any adverse observations should be recorded, and the dose should be adjusted or the experiment terminated for that animal.

Q3: How can we adjust the dosage of this compound when moving from a mouse model to a larger species like a rabbit?

A3: Direct dose extrapolation based on body weight is often inaccurate due to differences in metabolism and physiology. Allometric scaling, which takes into account the body surface area, is a more appropriate method for estimating the equivalent dose between species. The following formula can be used as a starting point:

Dose (Species 2) = Dose (Species 1) * (Body Weight (Species 1) / Body Weight (Species 2))^0.75

However, this is only an estimation, and the calculated dose should be validated through a pilot study in the new species.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No observable effect at the initial dose. 1. Insufficient dose. 2. Poor bioavailability via the chosen route of administration. 3. Rapid metabolism of the compound. 4. Incorrect formulation leading to poor solubility or absorption.1. Perform a dose-escalation study. 2. Consider a different route of administration (e.g., intravenous if initially oral). 3. Conduct pharmacokinetic studies to determine the half-life. 4. Verify the solubility of the compound in the chosen vehicle and consider alternative formulations.
High toxicity observed even at low doses. 1. The compound has a narrow therapeutic window. 2. The chosen species is particularly sensitive to the compound. 3. The vehicle used for formulation is causing toxicity.1. Reduce the starting dose significantly. 2. Conduct a comparative toxicity study in a different species. 3. Run a vehicle-only control group to rule out vehicle-induced toxicity.
Variability in response between individual animals. 1. Genetic differences within the animal strain. 2. Inconsistent administration of the compound. 3. Underlying health differences in the animals.1. Ensure the use of a genetically homogenous animal strain. 2. Standardize the administration procedure and ensure all technicians are properly trained. 3. Perform a health check on all animals before starting the experiment.

Experimental Protocols

Protocol 1: Initial Dose-Finding and Acute Toxicity Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, PBS with 5% DMSO). The final concentration should be such that the required dose can be administered in a volume of 10 ml/kg.

  • Dose Escalation:

    • Group 1 (n=3): Vehicle control.

    • Group 2 (n=3): 0.1 mg/kg this compound.

    • Group 3 (n=3): 1 mg/kg this compound.

    • Group 4 (n=3): 10 mg/kg this compound.

    • Group 5 (n=3): 100 mg/kg this compound.

  • Administration: Administer the compound via intraperitoneal (IP) injection.

  • Monitoring:

    • Continuously monitor the animals for the first 4 hours post-injection for any immediate adverse effects.

    • Record body weight, food and water intake, and clinical signs of toxicity daily for 14 days.

  • Endpoint: At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_study Dose-Finding Study cluster_analysis Analysis & Next Steps start Start: Define Study Objectives select_species Select Animal Species start->select_species prep_compound Prepare this compound Formulation dose_escalation Dose Escalation Cohorts prep_compound->dose_escalation select_species->prep_compound administration Compound Administration dose_escalation->administration monitoring Monitor for Toxicity administration->monitoring data_analysis Analyze Data & Determine MTD monitoring->data_analysis pk_study Pharmacokinetic Study data_analysis->pk_study efficacy_study Efficacy Study data_analysis->efficacy_study

Caption: A generalized workflow for initiating in-vivo studies with a novel compound.

logical_relationship compound This compound invitro In-Vitro Studies (IC50/EC50) compound->invitro dose_finding Dose-Finding invitro->dose_finding invivo In-Vivo Studies invivo->dose_finding pkpd Pharmacokinetics/ Pharmacodynamics dose_finding->pkpd toxicity Toxicity Assessment dose_finding->toxicity efficacy Efficacy Models pkpd->efficacy

Long-term stability of CJB-090 dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and potential stability issues of CJB-090 dihydrochloride (B599025) in aqueous solutions for research and development purposes. Please note that specific long-term stability data for CJB-090 dihydrochloride in aqueous solution is not publicly available. The information provided is based on general chemical principles and the limited data available for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in water (H₂O) at a concentration of ≥18 mg/mL. For cell-based assays, the use of sterile, purified water (e.g., Milli-Q® or equivalent) or a buffered solution (e.g., PBS) is recommended to maintain physiological pH.

Q2: What are the recommended storage conditions for this compound?

A2: The solid, powdered form of this compound should be stored at 2-8°C. It is also advised to desiccate the product. Aqueous stock solutions should be freshly prepared whenever possible. If short-term storage of a stock solution is necessary, it is recommended to store it at 2-8°C for no longer than 24-48 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, although the stability under these conditions has not been formally reported.

Q3: My this compound solution has changed color. Is it still usable?

A3: The solid form of this compound is described as white to tan powder. A significant color change in your aqueous solution (e.g., to yellow or brown) could indicate degradation. It is recommended to discard the solution and prepare a fresh batch.

Q4: I am seeing precipitation in my aqueous solution of this compound. What should I do?

A4: Precipitation could be due to several factors, including exceeding the solubility limit, changes in temperature, or pH shifts in the solvent. Ensure that the concentration of your solution does not exceed the known solubility of ≥18 mg/mL. If using a buffer, ensure it is compatible and properly prepared. Gentle warming or sonication may help to redissolve the precipitate, but if it persists, it is best to prepare a fresh solution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of CJB-090 in aqueous solution.Prepare fresh stock solutions for each experiment. If using frozen aliquots, use a fresh aliquot each time and avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the accuracy of your weighing and dilution steps. Use a calibrated analytical balance.
Reduced potency of the compound Long-term storage of aqueous solutions leading to degradation.It is best practice to use freshly prepared solutions. If storing, conduct a pilot experiment to compare the activity of the stored solution against a freshly prepared one.
Cloudiness or precipitation in the solution Exceeded solubility or temperature/pH effects.Check the concentration and ensure it is below the solubility limit. Confirm the pH of your solvent. Gentle warming may help, but a fresh preparation is advised.

Experimental Protocols

While specific stability studies for this compound are not available, a general protocol for assessing the stability of a compound in aqueous solution using High-Performance Liquid Chromatography (HPLC) is provided below. This is an illustrative example and would need to be optimized for CJB-090.

Protocol: Preliminary HPLC-UV Stability Assessment of an Aqueous Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in a known volume of purified water or a relevant buffer to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a UV detector.

    • Record the peak area of the main compound peak. This will serve as the baseline.

  • Storage Conditions:

    • Divide the remaining stock solution into several aliquots and store them under different conditions (e.g., 2-8°C, room temperature, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week), retrieve an aliquot from each storage condition.

    • Allow the sample to reach room temperature.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

    • Record the peak area of the main compound peak and observe the appearance of any new peaks which may indicate degradation products.

  • Data Analysis:

    • Compare the peak area of CJB-090 at each time point to the initial peak area (T=0) to determine the percentage of the compound remaining.

Visualizations

The following diagrams illustrate a general workflow for preparing and assessing the stability of an aqueous solution and a hypothetical degradation pathway.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Assessment weigh Weigh this compound dissolve Dissolve in Aqueous Solvent weigh->dissolve initial_hplc T=0 HPLC Analysis dissolve->initial_hplc storage Store Aliquots at Different Conditions initial_hplc->storage timepoint_hplc Time-Point HPLC Analysis storage->timepoint_hplc data_analysis Compare Peak Areas timepoint_hplc->data_analysis

Caption: Workflow for assessing the stability of this compound in aqueous solution.

degradation_pathway CJB090 This compound (Aqueous Solution) Hydrolysis Hydrolysis CJB090->Hydrolysis Oxidation Oxidation CJB090->Oxidation Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B

Caption: Hypothetical degradation pathways for this compound in an aqueous environment.

How to dissolve CJB-090 dihydrochloride for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and using CJB-090 dihydrochloride (B599025) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is CJB-090 dihydrochloride and what is its mechanism of action?

CJB-090, also known as CHIR-090, is a potent, slow, tight-binding inhibitor of the enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a key enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, CJB-090 blocks the production of lipopolysaccharide (LPS), leading to bacterial cell death. This makes it a subject of interest for the development of new antibiotics.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of CJB-090 for cell culture experiments.[1][2] While the dihydrochloride salt form suggests aqueous solubility, using DMSO ensures a high concentration stock solution can be achieved and maintained. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should I prepare a stock solution of this compound?

Q4: How should I store the this compound stock solution?

Stock solutions of CJB-090 in DMSO can be stored at -20°C for several months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue: My this compound is not dissolving completely in DMSO.

  • Possible Cause: The concentration may be too high, or the compound may require more energy to dissolve.

  • Solution:

    • Gently warm the solution at 37°C for 10-15 minutes.

    • Use an ultrasonic bath to aid dissolution.[1][2]

    • If the compound still does not dissolve, consider preparing a slightly lower concentration stock solution.

Issue: A precipitate forms when I add the CJB-090 stock solution to my cell culture medium.

  • Possible Cause: The compound is "crashing out" of solution upon dilution into the aqueous environment of the cell culture medium. This can be due to the final concentration exceeding its aqueous solubility, rapid dilution, or the temperature of the medium.

  • Solution:

    • Pre-warm the media: Always add the compound to cell culture medium that has been pre-warmed to 37°C.

    • Use a serial dilution approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step in pre-warmed media.

    • Increase the final volume of media: By using a larger volume of media for the final dilution, you lower the final concentration of the compound, which may prevent precipitation.

    • Gently mix during addition: Add the CJB-090 stock solution dropwise to the pre-warmed media while gently swirling or vortexing.

    • Lower the final concentration: If precipitation persists, the desired final concentration may be too high. Perform a dose-response experiment to determine the optimal, soluble concentration for your experiments.

Issue: I am observing unexpected effects on my cells, or my experimental results are inconsistent.

  • Possible Cause: This could be due to the cytotoxic effects of the solvent (DMSO), degradation of the compound, or interactions with media components.

  • Solution:

    • Include a vehicle control: Always include a control group of cells treated with the same final concentration of DMSO as your experimental group. This will help you distinguish the effects of CJB-090 from the effects of the solvent.

    • Check the stability of your compound: While CJB-090 stock solutions are stable when stored correctly, the compound's stability in your specific cell culture medium at 37°C over the course of your experiment is a factor. Consider performing a time-course experiment to assess its stability if you suspect degradation.

    • Use fresh dilutions: Prepare fresh dilutions of CJB-090 in your cell culture medium for each experiment.

Data Presentation

Table 1: Solubility of CJB-090 (CHIR-090)

SolventReported SolubilityNotes
DMSO> 21.9 mg/mL[1]Gentle warming and/or sonication may be needed.
DMSO5 mg/mL[2]Requires ultrasonication.
WaterInsoluble or very poorly soluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • High-quality, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of CJB-090: ~437.49 g/mol ; note that the dihydrochloride will have a higher molecular weight).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again.

    • Alternatively, use an ultrasonic bath for short bursts until the solution is clear.

  • Visually inspect: Ensure that no visible particles remain in the solution.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparing a Working Solution of CJB-090 in Cell Culture Medium

Materials:

  • 10 mM CJB-090 stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as required for your cell line.

  • Sterile tubes for dilution.

Procedure:

  • Determine the final desired concentration: Decide on the final concentration of CJB-090 you want to use in your cell culture experiment (e.g., 1 µM, 10 µM).

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your final volume of cell culture medium. Remember to keep the final DMSO concentration low (e.g., ≤ 0.5%).

  • Perform serial dilutions (recommended):

    • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 1 µM, you could first dilute your 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

    • Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plates or flasks containing pre-warmed medium to reach the final concentration of 1 µM.

  • Gently mix: After adding the compound, gently swirl the plate or flask to ensure even distribution.

  • Include controls: Always prepare a vehicle control by adding the same volume of DMSO (without the compound) to a separate set of cells.

Mandatory Visualizations

CJB_090_Mechanism_of_Action cluster_pathway Lipid A Biosynthesis Pathway (Gram-Negative Bacteria) UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_A_disaccharide Lipid A Disaccharide LpxH->Lipid_A_disaccharide LpxB LpxB Lipid_A_disaccharide->LpxB Kdo2_Lipid_A Kdo2-Lipid A LpxB->Kdo2_Lipid_A Kdo Kdo Synthesis WaaA WaaA Kdo->WaaA LPS Lipopolysaccharide (LPS) WaaA->LPS Kdo2_Lipid_A->WaaA CJB_090 CJB-090 (CHIR-090) CJB_090->LpxC

Caption: Mechanism of action of CJB-090 (CHIR-090).

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Experiment weigh_powder Weigh CJB-090 dihydrochloride powder add_dmso Add sterile DMSO weigh_powder->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot_store Aliquot and store at -20°C stock_solution->aliquot_store intermediate_dilution Prepare intermediate dilution in media aliquot_store->intermediate_dilution Use one aliquot per experiment prewarm_media Pre-warm cell culture medium to 37°C prewarm_media->intermediate_dilution final_dilution Add to cells for final concentration intermediate_dilution->final_dilution incubate Incubate cells for desired time period final_dilution->incubate assay Perform downstream assay incubate->assay

Caption: Experimental workflow for using CJB-090 in cell culture.

References

Troubleshooting CJB-090 dihydrochloride variability in behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in behavioral assays involving CJB-090 dihydrochloride (B599025). The following information is designed to address common issues and provide detailed, actionable solutions to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the behavioral responses of our animals treated with CJB-090 dihydrochloride. What are the potential sources of this variability?

A1: Variability in behavioral assays can stem from three primary sources: the experimenter, the animal subjects, and the experimental environment.[1]

  • Experimenter-induced variability: Inconsistencies in handling, injection technique, and scoring of behaviors can introduce significant variance. Even factors like the time of day testing occurs and the sex of the experimenter have been shown to influence rodent behavior.[2][3][4][5]

  • Animal-related variability: Inherent biological differences among animals, such as genetic background, age, sex, and health status, are major contributors to variability.[1] For female rodents, the estrous cycle can also significantly impact behavioral outcomes.[2][5]

  • Environmental factors: The laboratory environment, including lighting, noise, temperature, and home cage conditions, can affect animal behavior.[2][6][7]

Q2: My this compound solution appears cloudy or precipitates upon preparation. What could be the cause and how can I resolve this?

A2: Poor solubility is a common issue with novel chemical entities.[8][9] Several factors can affect the solubility of this compound:

  • pH of the solvent: The solubility of compounds with ionizable groups is pH-dependent.[8][10]

  • Temperature: Solubility of most compounds increases with temperature.[10][11][12]

  • Particle size: Smaller particle size increases the surface area for dissolution.[8][11][12]

  • Polymorphism: Different crystalline forms of a compound can have different solubilities.[8][12]

To improve solubility, consider using co-solvents, surfactants, or cyclodextrins.[13] It is crucial to perform solubility tests across a range of physiologically compatible pH values.

Q3: We are unsure about the optimal dose and administration route for this compound in our behavioral assay. How should we determine this?

A3: Determining the optimal dose and route of administration is a critical step. The route of administration (e.g., intravenous, intraperitoneal, oral) will affect the timing of the compound's peak effect. A dose-response study is essential to identify a dose that elicits the desired behavioral effect without causing sedation, motor impairment, or other confounding side effects. It is recommended to start with a low dose and incrementally increase it across different groups of animals. General health assessments should be conducted at each dose to rule out adverse effects.[3]

Q4: How can we minimize the impact of experimenter-related variability on our results?

A4: To minimize experimenter-induced variability, it is crucial to standardize all procedures.[1] This includes:

  • Consistent Handling: All animals should be handled in the same manner and by the same experimenter if possible.[2][4] If multiple experimenters are involved, ensure they are all trained on the exact same protocol.

  • Standardized Procedures: The timing of injections, the duration of the assays, and the scoring of behaviors should be consistent across all animals.

  • Blinding: Whenever possible, the experimenter should be blind to the treatment conditions of the animals to avoid unconscious bias in scoring.

Troubleshooting Guides

Issue 1: Inconsistent results in the Open Field Test

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Animal State Acclimate animals to the testing room for at least 30-60 minutes before the test.[14][15] Test animals at the same time of day to control for circadian rhythm effects.
Inconsistent Starting Procedure Always place the animal in the center of the open field arena to begin the test.[14]
Environmental Disturbances Ensure the testing room is quiet and has consistent lighting.[14] Clean the apparatus thoroughly between animals with 70% ethanol (B145695) to eliminate olfactory cues.[14]
Compound-related Sedation or Hyperactivity Run a dose-response curve to identify a dose of CJB-090 that does not independently alter locomotor activity. Include a separate cohort of animals to assess general activity without the behavioral challenge.
Issue 2: High variability in the Elevated Plus Maze

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Prior Test Experience ("One-Trial Tolerance") The elevated plus maze is sensitive to prior testing experience. Avoid re-testing animals on this maze.[16]
Inconsistent Handling and Placement Handle animals gently and consistently place them in the center of the maze, facing a closed arm.[15]
Lighting Conditions The level of illumination in the testing room can affect anxiety-like behavior. Maintain consistent and moderate lighting.
Experimenter Presence The presence of the experimenter can be anxiogenic. Observe the animals remotely via a camera.

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Determine the required concentration and volume. Based on the desired dose (mg/kg) and the average weight of the animals, calculate the final concentration needed.

  • Weigh the compound accurately. Use a calibrated analytical balance to weigh the required amount of this compound powder.

  • Select an appropriate solvent. Based on solubility tests, choose a suitable vehicle. For in vivo studies, sterile saline or a solution containing a small percentage of a biocompatible solubilizing agent like DMSO or Tween 80 is common.

  • Dissolve the compound. Add the solvent to the powder and vortex or sonicate until fully dissolved. Gentle warming may be used if the compound is heat-stable.

  • Adjust the pH if necessary. If the compound's solubility is pH-sensitive, adjust the pH of the solution to the optimal range using sterile, dilute HCl or NaOH.

  • Sterile filter the solution. Pass the solution through a 0.22 µm syringe filter into a sterile container.

  • Store appropriately. Store the solution as per its stability data (e.g., at 4°C, protected from light). Prepare fresh solutions daily if stability is a concern.

Protocol 2: Open Field Test
  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.[17]

  • Acclimation: Habituate the animal to the testing room for at least 30 minutes prior to the test.[14]

  • Procedure: a. Gently place the mouse into the center of the open field.[14] b. Allow the mouse to explore the arena for a predetermined amount of time (typically 5-10 minutes).[14][17] c. Record the session using a video camera mounted above the arena.

  • Data Analysis: Use an automated tracking software to analyze the following parameters:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery of the arena (anxiety-like behavior).

    • Number of entries into the center zone.

    • Rearing frequency (exploratory behavior).

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal.[14]

Protocol 3: Elevated Plus Maze Test
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm).[15][16]

  • Acclimation: Habituate the animal to the testing room for at least 30-45 minutes before the test.[15]

  • Procedure: a. Place the mouse on the central platform of the maze, facing one of the closed arms.[15] b. Allow the animal to explore the maze for 5 minutes. c. Record the session with a video camera.

  • Data Analysis: Score the following behaviors:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.

  • Cleaning: Clean the maze with 70% ethanol after each trial.

Visualizations

G cluster_compound This compound Administration CJB-090 This compound Target_Receptor Target Receptor/Enzyme CJB-090->Target_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Target_Receptor->Signaling_Cascade Activates/Inhibits Neuronal_Activity Alteration of Neuronal Activity Signaling_Cascade->Neuronal_Activity Modulates Behavioral_Output Behavioral Output Neuronal_Activity->Behavioral_Output Results in G Start Start Animal_Acclimation Animal Acclimation (30-60 min) Start->Animal_Acclimation Drug_Administration Administer CJB-090 or Vehicle Animal_Acclimation->Drug_Administration Latency_Period Latency Period (e.g., 30 min) Drug_Administration->Latency_Period Behavioral_Assay Conduct Behavioral Assay (e.g., Open Field Test) Latency_Period->Behavioral_Assay Data_Recording Video Record and Score Behavior Behavioral_Assay->Data_Recording Data_Analysis Analyze Data Data_Recording->Data_Analysis End End Data_Analysis->End G Inconsistent_Results Inconsistent Behavioral Results? Check_Solubility Is the compound fully dissolved? Inconsistent_Results->Check_Solubility No Review_Protocol Is the experimental protocol standardized? Inconsistent_Results->Review_Protocol Yes Solubility_Solutions Optimize solvent, pH, temperature. Check_Solubility->Solubility_Solutions Evaluate_Animals Are the animals homogenous (age, sex, strain)? Review_Protocol->Evaluate_Animals Yes Protocol_Solutions Standardize handling, timing, and scoring. Review_Protocol->Protocol_Solutions No Assess_Environment Is the testing environment consistent? Evaluate_Animals->Assess_Environment Yes Animal_Solutions Use age/sex-matched animals from the same source. Evaluate_Animals->Animal_Solutions No Environment_Solutions Control for noise, light, and temperature. Assess_Environment->Environment_Solutions No

References

Minimizing stress-induced confounds in CJB-090 dihydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress-induced confounds during experiments with CJB-090 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is CJB-090 dihydrochloride and what is its primary mechanism of action?

A1: this compound is a pharmacological research compound. Its primary mechanism of action is as a partial agonist for the dopamine (B1211576) D3 receptor. It has been investigated for its potential to modulate the effects of substances like cocaine and methamphetamine.

Q2: Why is it critical to minimize stress in animal subjects during this compound studies?

A2: Laboratory environments and experimental procedures can induce significant stress in animals, leading to physiological and psychological changes.[1][2] This stress can activate various neuroendocrine pathways, potentially altering the animal's response to this compound and leading to unreliable or irreproducible data.[1][3] Stress is a known confounding factor in addiction studies, a key research area for this compound.[4][5]

Q3: What are the common sources of stress for laboratory animals?

A3: Common stressors include transportation, improper handling (such as tail-picking), noise, restraint, and the experimental procedures themselves.[1][3][6] Even subtle environmental changes can contribute to an animal's stress levels.

Q4: How can stress impact the data collected in my this compound experiment?

Troubleshooting Guides

Problem 1: High Variability in Behavioral Assay Results

You are observing inconsistent results in behavioral tests (e.g., self-administration, conditioned place preference) with animals treated with this compound.

Possible Cause: Stress induced by handling and the experimental environment can significantly impact animal behavior.[3]

Troubleshooting Steps:

  • Standardize Handling Procedures:

    • Implement low-stress handling techniques such as tunnel handling or cupping with hands instead of tail-picking.[3][7]

    • Ensure all experimenters are trained and consistent in their handling methods.

  • Acclimatize Animals:

    • Allow for a sufficient acclimatization period (typically 1-2 weeks) after transportation and before the start of any experimental procedures.[6]

    • Habituate animals to the experimental room and equipment before testing begins.

  • Optimize the Testing Environment:

    • Minimize noise and other disturbances in the experimental area.

    • Conduct experiments at the same time each day to account for circadian rhythms.

  • Refine Experimental Design:

    • Incorporate a robust control group to account for baseline variability.[10][11][12]

    • Consider a within-subjects design where each animal serves as its own control, if appropriate for the study.

Problem 2: Inconsistent Physiological Measurements

You are measuring physiological parameters such as heart rate, blood pressure, or corticosterone (B1669441) levels, and the data shows high variability between subjects in the same treatment group.

Possible Cause: Acute stress during sample collection or measurement can artificially inflate these readings.

Troubleshooting Steps:

  • Minimize Restraint Stress:

    • If restraint is necessary, habituate the animals to the restraint device over several days before the actual measurement.[6]

  • Optimize Blood Sampling Technique:

    • Use the least stressful method for blood collection that is appropriate for your study.

    • Ensure the person collecting the samples is proficient to minimize the duration of the procedure.

  • Control for Environmental Factors:

    • Ensure the temperature and lighting in the procedure room are stable.

    • Collect samples at a consistent time of day to avoid fluctuations due to circadian rhythm.

Data Presentation

Table 1: Example of Expected Corticosterone Levels Under Different Handling Conditions

Handling MethodMean Corticosterone (ng/mL)Standard Deviation
Tail Handling150± 35
Tunnel Handling85± 15
3D (Cupped) Handling90± 18

This table illustrates hypothetical data based on findings that low-stress handling can reduce physiological stress markers.[7]

Table 2: Troubleshooting Checklist for High Data Variability

CheckpointYes/NoAction if "No"
Are all handlers trained in low-stress techniques?Implement standardized training.
Is there a dedicated acclimatization period?Extend the acclimatization period.
Is the experimental environment consistent?Identify and control for environmental variables.
Are control groups properly implemented?Review and revise experimental design.[10][13][14]
Is the timing of procedures consistent?Create and adhere to a strict timeline.

Experimental Protocols

Protocol 1: Low-Stress Acclimatization and Handling for this compound Studies

  • Arrival and Housing: Upon arrival, house animals in a quiet, dedicated room for a minimum of one week before any procedures begin. Provide enriched environments to reduce stress.[1]

  • Handling: For the first three days, simply place a hand in the cage for a few minutes without attempting to pick up the animals. From day four, begin handling using a tunnel or cupped hands for short periods, gradually increasing the duration.[7]

  • Habituation to Experimental Setup: For studies involving specific apparatus, allow animals to explore the equipment for several minutes each day for at least three days prior to the start of the experiment.

  • Drug Administration: If using oral gavage, habituate the animals to being held in the appropriate position. Dipping the gavage needle in a sucrose (B13894) solution can reduce the aversiveness of the procedure.[6] For injections, ensure the procedure is performed swiftly and by a trained individual.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase animal_arrival Animal Arrival acclimatization Acclimatization & Low-Stress Handling (1-2 weeks) animal_arrival->acclimatization Housing habituation Habituation to Experimental Apparatus acclimatization->habituation randomization Randomization to Groups (Vehicle, CJB-090) habituation->randomization drug_admin CJB-090 or Vehicle Administration randomization->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing phys_measurement Physiological Measurement behavioral_testing->phys_measurement data_analysis Data Analysis phys_measurement->data_analysis interpretation Interpretation data_analysis->interpretation

Caption: Experimental workflow incorporating stress-reduction phases.

signaling_pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor Gi Gi Protein D3R->Gi Activates CJB090 CJB-090 (Partial Agonist) CJB090->D3R Binds Dopamine Dopamine (Full Agonist) Dopamine->D3R Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Downstream Downstream Signaling cAMP->Downstream

Caption: Simplified Dopamine D3 receptor signaling pathway.

logical_relationship Stress Experimental Stressors (Handling, Environment) HPA_Axis HPA Axis Activation Stress->HPA_Axis Confound Confounding Variable HPA_Axis->Confound Variability Increased Data Variability Confound->Variability Observed_Effect Observed Experimental Outcome Variability->Observed_Effect Masks CJB090_Effect True CJB-090 Effect CJB090_Effect->Observed_Effect Contributes to

Caption: Impact of stress as a confounding variable in research.

References

Validation & Comparative

A Comparative Guide to CJB-090 Dihydrochloride and PD 128907 for Dopamine D3 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CJB-090 dihydrochloride (B599025) and PD 128907, two key research compounds targeting the dopamine (B1211576) D3 receptor (D3R). The following sections present a comprehensive overview of their binding affinities, the experimental protocols used for these measurements, and the relevant D3R signaling pathways.

Quantitative Data Summary

The binding affinities of CJB-090 dihydrochloride and PD 128907 for the dopamine D3 receptor are summarized below. Both compounds exhibit high affinity for the D3 receptor, with values in the low nanomolar range. It is important to note that the presented data is compiled from separate studies, and direct comparison from a single head-to-head experiment is ideal for minimizing inter-assay variability.

CompoundParameterValue (nM)Receptor SourceRadioligandReference
This compound K_i_~ 1In vitroNot specified[1]
PD 128907 K_i_1Human D3 receptors in CHO-K1 cells[³H]spiperone[2]
K_i_7.65 ± 1.15Rat ventral striatal homogenates[¹²⁵I]HY-3-24[3]
K_d_0.99Human D3 receptors in CHO-K1 cells[³H]PD 128907[2]

Note: K_i_ (Inhibition Constant) represents the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. K_d_ (Dissociation Constant) is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. Lower values indicate higher binding affinity.

Functional Profile

  • This compound is characterized as a dopamine D3 receptor partial agonist .[1][4] This means it binds to and activates the receptor, but with lower intrinsic efficacy than a full agonist.

  • PD 128907 is a potent and selective dopamine D3 receptor agonist .[2]

One study demonstrated that CJB-090 could attenuate the behavioral effects induced by PD 128907, which is consistent with the partial agonist activity of CJB-090 at the D3 receptor.[1]

Experimental Protocols

The determination of binding affinities for compounds like CJB-090 and PD 128907 typically involves in vitro radioligand binding assays. Below is a generalized protocol for a competitive binding assay at the dopamine D3 receptor.

Dopamine D3 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (K_i_) of a test compound (e.g., CJB-090 or PD 128907) by measuring its ability to displace a radiolabeled ligand from the D3 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the D3 receptor, such as [³H]spiperone or [³H]PD 128907.

  • Test Compound: this compound or PD 128907.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D3 receptor ligand (e.g., haloperidol (B65202) or unlabeled spiperone) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological salts.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D3 receptor and prepare a crude membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Receptor membranes and radioligand.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (CJB-090 or PD 128907).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Dopamine D3 Receptor Signaling Pathways

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o family of G proteins. However, it can also engage in G protein-independent signaling, often involving β-arrestin.

Gαi/o-Protein Dependent Signaling

Upon activation by an agonist, the D3 receptor undergoes a conformational change, allowing it to couple to and activate Gαi/o proteins. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components can then modulate downstream effectors.

G_protein_signaling cluster_membrane Plasma Membrane Agonist Agonist (e.g., PD 128907, CJB-090) D3R D3 Receptor Agonist->D3R Binds G_protein Gαi/oβγ D3R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response Ion_Channel->Cellular_Response Alters Ion Flow PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Gαi/o-protein dependent signaling pathway of the Dopamine D3 receptor.

This pathway typically results in the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA). The Gβγ subunits can directly modulate the activity of various ion channels.[5][6]

β-Arrestin Mediated Signaling and Regulation

Following agonist binding and G protein activation, the D3 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization (uncoupling from G proteins) and internalization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades. Some biased agonists may preferentially activate G protein or β-arrestin pathways.[7][8][9][10]

Beta_Arrestin_Signaling cluster_regulation Receptor Regulation & Biased Signaling Agonist Agonist D3R D3 Receptor Agonist->D3R Binds GRK GRK D3R->GRK Activates D3R_P Phosphorylated D3 Receptor Beta_Arrestin β-Arrestin D3R_P->Beta_Arrestin Recruits GRK->D3R Phosphorylates Desensitization Desensitization (G protein uncoupling) Beta_Arrestin->Desensitization Internalization Internalization (Endocytosis) Beta_Arrestin->Internalization Signaling_Scaffold Signaling Scaffold (e.g., for MAPK) Beta_Arrestin->Signaling_Scaffold

Caption: β-Arrestin mediated regulation and signaling of the Dopamine D3 receptor.

Experimental Workflow

The general workflow for conducting a D3 receptor binding assay to compare compounds like CJB-090 and PD 128907 is outlined below.

Experimental_Workflow start Start prep_membranes Prepare D3R-expressing cell membranes start->prep_membranes setup_assay Set up competitive binding assay plates prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter_wash Filter and wash to separate bound/unbound incubate->filter_wash count_radioactivity Measure radioactivity (Scintillation Counting) filter_wash->count_radioactivity analyze_data Analyze data and calculate Ki count_radioactivity->analyze_data compare Compare binding affinities of CJB-090 and PD 128907 analyze_data->compare end End compare->end

References

A Comparative Analysis of CJB-090 Dihydrochloride and Sumanirole on Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of CJB-090 dihydrochloride (B599025) and sumanirole (B131212) on dopamine (B1211576) D2 receptors. The information presented is based on available experimental data to assist researchers in understanding the distinct profiles of these two compounds.

Introduction

Sumanirole is a well-characterized, highly selective full agonist for the dopamine D2 receptor.[1] It has been instrumental in preclinical research to elucidate the roles of D2 receptor activation.[1] In contrast, CJB-090 dihydrochloride is primarily identified as a potent and selective partial agonist for the dopamine D3 receptor.[2][3][4] While its primary target is the D3 receptor, its effects are often studied in the context of the broader dopamine system, which includes the D2 receptor. This guide will compare their known activities at the D2 receptor, drawing from in vitro binding and functional assay data.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the available quantitative data for sumanirole and this compound at the dopamine D2 receptor. It is important to note that while extensive data is available for sumanirole's direct interaction with D2 receptors, the data for CJB-090 at D2 receptors is limited and often inferred from its selectivity profile against its primary target, the D3 receptor.

Table 1: Dopamine D2 Receptor Binding Affinity

CompoundRadioligandCell LineKi (nM)Citation(s)
Sumanirole[3H]-(R)-(+)-7-OH-DPAT-80.6[5]
Not Specified-9.0[6]
Not Specified-17.1[6]
This compoundNot SpecifiedNot Specified~60 (estimated)1[2]

Table 2: Dopamine D2 Receptor Functional Activity

CompoundAssay TypeCell LineParameterValueCitation(s)
SumaniroleCell-based functional assays-EC5017 - 75 nM[6][7]
Not Specified-ED50~46 nM[8]
Functional Assays-EfficacyFull Agonist[1][7]
This compoundNot SpecifiedNot SpecifiedEfficacyLikely very low to negligible agonist activity2[2][3]

2 In vivo studies have shown that CJB-090 does not attenuate the discriminative stimulus effects of the D2 agonist sumanirole, suggesting a lack of significant functional antagonism or agonism at the D2 receptor at the tested doses.[2][3] It is characterized as a partial agonist at D3 receptors.[2][3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Sumanirole Sumanirole (Full Agonist) Sumanirole->D2R Binds & Activates CJB090 CJB-090 (Low/No D2 Activity) CJB090->D2R Weak/No Interaction Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Prepare radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Prepare serial dilutions of CJB-090 or Sumanirole Test_Compound->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Competition_Curve Plot competition curves Scintillation->Competition_Curve IC50 Determine IC50 values Competition_Curve->IC50 Ki Calculate Ki values using Cheng-Prusoff equation IC50->Ki

Radioligand Binding Assay Workflow

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture cells expressing D2 receptors Cell_Plating Plate cells in a microplate Cell_Culture->Cell_Plating Forskolin (B1673556) Stimulate adenylyl cyclase with forskolin Cell_Plating->Forskolin Compound_Addition Add varying concentrations of CJB-090 or Sumanirole Forskolin->Compound_Addition Lysis_Detection Lyse cells and measure cAMP levels (e.g., HTRF) Compound_Addition->Lysis_Detection Dose_Response Plot dose-response curves Lysis_Detection->Dose_Response EC50_Emax Determine EC50 and Emax values Dose_Response->EC50_Emax

cAMP Functional Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for D2 Receptor

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

1. Materials:

  • Cell membranes from a cell line stably expressing human D2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: e.g., [3H]Spiperone or [3H]Raclopride.

  • Test compounds: this compound and sumanirole.

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Non-specific binding determinator: e.g., 10 µM haloperidol (B65202) or unlabeled spiperone.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds (CJB-090 and sumanirole) in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle for total binding or non-specific binding determinator for non-specific binding.

    • Radioligand at a concentration near its Kd.

    • Cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for D2 Receptor

This protocol is a generalized procedure to determine the functional potency (EC50) and efficacy (Emax) of a test compound at the D2 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.

1. Materials:

  • A cell line stably expressing human D2 receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: this compound and sumanirole.

  • A cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

  • 96-well or 384-well cell culture plates.

  • Plate reader compatible with the chosen detection method.

2. Procedure:

  • Seed the D2 receptor-expressing cells into microplates and culture until they reach the desired confluency.

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer.

  • Pre-incubate the cells with serial dilutions of the test compounds (CJB-090 or sumanirole) for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels. This allows for the measurement of the inhibitory effect of the D2 receptor agonists.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP detection kit.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP levels (often as a percentage of the forskolin-stimulated response) against the logarithm of the test compound concentration.

  • Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum inhibitory effect) from the dose-response curve using non-linear regression analysis.

  • The Emax value relative to a known full agonist (like dopamine or sumanirole) will indicate whether the compound is a full or partial agonist.

Conclusion

Sumanirole is a potent and selective full agonist at the dopamine D2 receptor, with well-documented binding affinity and functional activity. In contrast, this compound is a potent D3 receptor partial agonist with significantly lower affinity and likely negligible functional agonist activity at the D2 receptor. This pharmacological profile makes sumanirole a suitable tool for studying the direct consequences of D2 receptor activation, while CJB-090 is more appropriate for investigating D3 receptor-mediated effects, with the understanding that at higher concentrations, off-target effects at the D2 receptor, though minimal, could be a consideration. Researchers should select the compound that best suits their specific experimental goals based on these distinct pharmacological properties.

References

A Comparative Guide to Dopamine D3 Receptor Partial Agonists: CJB-090 Dihydrochloride vs. BP-897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of CJB-090 dihydrochloride (B599025) and BP-897, two prominent partial agonists of the dopamine (B1211576) D3 receptor (D3R). The information presented is based on available preclinical data and is intended to assist researchers in evaluating these compounds for further investigation. This document also includes a comparison with other relevant D3 partial agonists, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows.

Introduction to Dopamine D3 Receptor Partial Agonists

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target in the development of therapeutics for substance use disorders and other neuropsychiatric conditions. Partial agonists at the D3R are of particular interest as they can modulate dopaminergic activity, acting as functional antagonists in the presence of high dopamine levels (such as during drug use) and as agonists in states of low dopamine. This dual action may help to reduce drug craving and seeking behaviors without the side effects associated with full agonists or antagonists.

Comparative Efficacy of CJB-090 and BP-897

Both CJB-090 and BP-897 are recognized as potent D3 receptor partial agonists. While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and functional activities of CJB-090, BP-897, and other selected D3 partial agonists. It is important to note that these values are often determined in different experimental settings, which can influence the results.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundD3 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 vs. D2 SelectivityOther Receptor Affinities (Ki, nM)
CJB-090 dihydrochloride ~1[1]-≥60-fold[1]Reasonably high at 5-HT receptors[1]
BP-897 0.92[2]61[2]~70-fold[2]5-HT1A (84), α1-adrenergic (60), α2-adrenergic (83)[2]
Cariprazine --6- to 8-fold higher for D3Partial agonist at 5-HT1A, antagonist at 5-HT2A

Data for Cariprazine is presented for comparative context as another notable D3-preferring partial agonist.

Table 2: In Vitro Functional Activity

CompoundAssay TypeD3 Receptor EC50 (nM)D3 Receptor Emax (%)D2 Receptor Activity
This compound -Not availableNot availableWeak partial agonist
BP-897 cAMP Accumulation1Partial Agonist (Emax not specified)Weak antagonist
Cariprazine --Partial AgonistPartial Agonist

Note: The intrinsic activity of BP-897 has been debated, with some studies suggesting it is a partial agonist, while others report it as being devoid of intrinsic activity in certain assays.

In Vivo Efficacy in Models of Substance Abuse

Both CJB-090 and BP-897 have demonstrated efficacy in preclinical models of addiction, particularly in reducing drug-seeking behaviors.

  • CJB-090 has been shown to reduce methamphetamine self-administration and seeking behavior in rats.[3] It also attenuates the discriminative stimulus effects of cocaine, suggesting it can block the subjective effects of the drug.[1] However, it did not attenuate cocaine self-administration or reinstatement of cocaine-seeking in squirrel monkeys at doses that reduced food-maintained responding.[1]

  • BP-897 has been extensively studied and has been shown to reduce cocaine-seeking behavior in rats without producing reinforcement on its own.[2] It also attenuates the discriminative stimulus effects of cocaine and d-amphetamine.[4] In rhesus monkeys, BP-897 was not self-administered and reduced cocaine self-administration.[2]

Signaling Pathways and Experimental Workflows

To aid in the understanding of the mechanisms of action and experimental designs, the following diagrams are provided.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of the D3 receptor by an agonist or partial agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream cellular processes, including gene expression and neuronal excitability.

D3R_Signaling cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand CJB-090 / BP-897 (Partial Agonist) Ligand->D3R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Exp_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test Acquisition Cocaine Self-Administration Training (e.g., FR1 schedule) Criterion Stable Responding Criterion Met Acquisition->Criterion Extinction Extinction Training (Lever presses no longer deliver cocaine) Criterion->Extinction Transition Extinction_Criterion Responding Decreases to Baseline Extinction->Extinction_Criterion Pretreatment Pretreatment with CJB-090, BP-897, or Vehicle Extinction_Criterion->Pretreatment Transition Reinstatement Cue-Induced Reinstatement Session (Presentation of cocaine-associated cues) Pretreatment->Reinstatement Measurement Measure Lever Presses (Drug-Seeking Behavior) Reinstatement->Measurement

References

Comparative Analysis of Therapeutic Candidates for Cocaine Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data on compounds evaluated for their ability to counteract the effects of cocaine. While information on CJB-090 dihydrochloride (B599025) is not currently available in peer-reviewed literature, this guide provides a comparative analysis of alternative therapeutic agents.

Introduction

The search for effective pharmacotherapies to treat cocaine use disorder remains a significant challenge in addiction medicine. The primary mechanism of cocaine's reinforcing effects involves the blockade of the dopamine (B1211576) transporter (DAT), leading to increased dopamine levels in the brain's reward pathways. Consequently, research into cocaine antagonists has largely focused on compounds that can modulate dopaminergic and other neurotransmitter systems implicated in addiction. This guide summarizes key experimental findings for several compounds that have been investigated for their potential to antagonize cocaine's effects, providing a framework for comparison and future research.

Comparative Efficacy in Preclinical Models

The following table summarizes the effects of various compounds on cocaine-induced behaviors in animal models, which are critical for predicting therapeutic potential.

CompoundClassAnimal ModelKey Behavioral AssayResultsReference
Benztropine (B127874) (BZT) Analogs Dopamine Transporter (DAT) InhibitorRatsCocaine Self-AdministrationJHW 007, a BZT analog, showed lower reinforcing effects than cocaine and antagonized cocaine self-administration.
RTI-371 Phenyltropane DAT InhibitorRhesus MonkeysCocaine Self-Administration & PET ImagingRTI-371 potently displaced [¹¹C]PE2I from the DAT and dose-dependently decreased cocaine self-administration.
L-745,870 Dopamine D4 Receptor AntagonistRatsCocaine-Induced Locomotor Activity & ReinstatementL-745,870 attenuated cocaine-primed reinstatement of drug-seeking behavior and inhibited cocaine-enhanced locomotion.
Vanoxerine (B1682824) (GBR12909) Selective DAT InhibitorNon-human PrimatesCocaine Self-AdministrationLong-term vanoxerine treatment significantly reduced cocaine self-administration.
Vigabatrin (B1682217) GABA Transaminase InhibitorRodents & HumansCocaine Self-Administration & Subjective EffectsIncreased GABA levels via vigabatrin has been shown to decrease the rewarding effects of cocaine.

Detailed Experimental Protocols

A critical component of evaluating and comparing therapeutic candidates is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments cited in this guide.

Cocaine Self-Administration in Rodents

This model is considered the gold standard for assessing the reinforcing properties of drugs and the potential of a compound to reduce drug-taking behavior.

  • Subjects: Male Wistar rats are surgically implanted with intravenous catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Procedure:

    • Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). The inactive lever has no programmed consequences.

    • Maintenance: Once stable responding is achieved, the effect of a potential antagonist is evaluated.

    • Antagonist Treatment: Prior to the self-administration session, animals are pre-treated with the test compound (e.g., JHW 007).

    • Data Analysis: The number of cocaine infusions earned is compared between treatment and vehicle control conditions. A significant reduction in infusions suggests the compound has antagonized cocaine's reinforcing effects.

Cocaine-Induced Locomotor Activity

This experiment assesses the stimulant effects of cocaine and the ability of a test compound to block this hyperactivity.

  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Open-field activity chambers equipped with infrared beams to track movement.

  • Procedure:

    • Habituation: Animals are placed in the activity chambers for a period (e.g., 30 minutes) to allow for acclimation.

    • Treatment: Rats are administered the test compound (e.g., L-745,870) or vehicle, followed by an injection of cocaine (e.g., 15 mg/kg) or saline.

    • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).

    • Data Analysis: The locomotor activity of rats treated with the antagonist and cocaine is compared to those treated with vehicle and cocaine.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in drug action and experimental design is crucial for a deeper understanding.

Cocaine_Action_and_Antagonism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine (DA) DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DA_Synapse Dopamine DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding Reward_Signal Reward Signaling (Reinforcement) DA_Receptor->Reward_Signal Cocaine Cocaine Cocaine->DAT Blocks Antagonist DAT Inhibitor Antagonist (e.g., JHW 007) Antagonist->DAT Competes with Cocaine

Figure 1. Mechanism of cocaine action and competitive antagonism at the dopamine transporter.

Self_Administration_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Rat with IV Catheter Chamber Operant Chamber Animal->Chamber Cocaine_Infusion Cocaine Infusion Pump Acquisition Training: Lever Press -> Cocaine Pretreatment Pre-treatment: Antagonist or Vehicle Acquisition->Pretreatment Test_Session Self-Administration Session Pretreatment->Test_Session Data_Collection Record Lever Presses & Infusions Test_Session->Data_Collection Comparison Compare Antagonist Group to Vehicle Group Data_Collection->Comparison Conclusion Determine Effect on Cocaine Reinforcement Comparison->Conclusion

Figure 2. Workflow for a typical cocaine self-administration experiment.

Conclusion

The studies presented here demonstrate a range of strategies for antagonizing the effects of cocaine, primarily centered on modulating the dopamine system. Compounds like the benztropine analog JHW 007 and the phenyltropane RTI-371 show promise by competing with cocaine at the DAT but with a lower abuse liability. Targeting other systems, such as the dopamine D4 receptor with L-745,870 or enhancing GABAergic transmission with vigabatrin, also represents viable therapeutic avenues. While the specific compound CJB-090 dihydrochloride remains uncharacterized in public research, the methodologies and comparative data for these alternative compounds provide a robust framework for the evaluation of novel therapeutic candidates. Future research should continue to explore compounds with novel mechanisms of action to address the multifaceted nature of cocaine addiction.

NGB 2904: A Potent and Selective D3 Receptor Antagonist as a Viable Alternative to CJB-090

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the dopamine (B1211576) D3 receptor represents a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, most notably addiction. The search for selective antagonists has led to the development of several promising compounds. This guide provides a comprehensive comparison of NGB 2904, a potent D3 receptor antagonist, with CJB-090, a well-characterized D3 receptor partial agonist, offering supporting experimental data and detailed methodologies to aid in the selection of the appropriate research tool.

This comparison highlights the distinct pharmacological profiles of NGB 2904 as a full antagonist and CJB-090 as a partial agonist, providing researchers with the necessary data to make informed decisions for their specific research applications. While both compounds exhibit high affinity for the D3 receptor, their differing intrinsic activities lead to distinct functional outcomes.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo functional effects of NGB 2904 and CJB-090, providing a clear quantitative comparison of their performance.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
ReceptorNGB 2904CJB-090
Dopamine D3 1.4 [1][2]~1 [3]
Dopamine D2217[1][2]>60-fold selectivity for D3 vs D2[3]
Dopamine D1>10,000[1][2]-
Dopamine D4>5,000[1][2]-
Dopamine D5>10,000[1][2]-
5-HT2223[1][2]-
α1-Adrenergic642[1][2]-

Data for CJB-090 against other receptors were not available in the reviewed literature.

Table 2: In Vivo Functional Comparison in Rhesus Monkeys
Behavioral ModelNGB 2904 (Antagonist)CJB-090 (Partial Agonist)
Cocaine Discriminative Stimulus Did not attenuateAttenuated, shifting the dose-response curve to the right[4]
Cocaine Self-Administration Did not decrease respondingDecreased responding[4]
Food-Maintained Responding Did not decrease respondingDecreased responding[4]
Quinpirole-Induced Yawning BlockedBlocked[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound for a specific receptor. The following is a generalized protocol for a competition binding assay using [3H]spiperone, a commonly used radioligand for D2-like receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Transfected cells expressing the receptor of interest (e.g., D3) are harvested. p2 Cells are homogenized in a lysis buffer. p1->p2 p3 Cell membranes are isolated by centrifugation. p2->p3 p4 Protein concentration of the membrane preparation is determined. p3->p4 a1 Membrane homogenates are incubated with a fixed concentration of radioligand (e.g., [3H]spiperone). p4->a1 a2 Increasing concentrations of the competitor compound (NGB 2904 or CJB-090) are added. a1->a2 a3 Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., haloperidol). a1->a3 a4 Incubation is carried out at a specific temperature for a set duration to reach equilibrium. a2->a4 a3->a4 d1 Bound and free radioligand are separated by rapid filtration. a4->d1 d2 The amount of bound radioactivity is quantified using a scintillation counter. d1->d2 d3 Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor. d2->d3 d4 IC50 values are determined from the competition curves. d3->d4 d5 Ki values are calculated from the IC50 values using the Cheng-Prusoff equation. d4->d5

Detailed Steps:

  • Membrane Preparation:

    • Cells (e.g., CHO or HEK293) stably expressing the human dopamine D3 receptor are cultured and harvested.

    • The cells are washed with an appropriate buffer (e.g., PBS) and then lysed by homogenization in a hypotonic buffer.

    • The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled competitor compound (NGB 2904 or CJB-090).

    • To determine non-specific binding, a separate set of wells includes a high concentration of a non-radiolabeled ligand that binds to the target receptor with high affinity (e.g., 10 µM haloperidol).

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The filters are then dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) of the competitor is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays: [35S]GTPγS Binding Assay

This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Measurement and Analysis p1 Prepare cell membranes expressing the D3 receptor. a1 Incubate membranes with GDP to ensure G proteins are in the inactive state. p1->a1 a2 Add the test compound (NGB 2904 or CJB-090) at various concentrations. a1->a2 a3 For antagonist testing, add a fixed concentration of a known agonist (e.g., quinpirole). a2->a3 [Antagonist Mode] a4 Initiate the reaction by adding [35S]GTPγS. a2->a4 [Agonist Mode] a3->a4 a5 Incubate at 30°C for a defined period. a4->a5 d1 Terminate the reaction and separate bound from free [35S]GTPγS by filtration. a5->d1 d2 Quantify bound radioactivity by scintillation counting. d1->d2 d3 Plot the amount of [35S]GTPγS bound against the log concentration of the test compound. d2->d3 d4 Determine EC50 (for agonists) or IC50 (for antagonists) values. d3->d4

Detailed Steps:

  • Membrane and Reagent Preparation:

    • Cell membranes expressing the D3 receptor are prepared as described for the radioligand binding assay.

    • An assay buffer is prepared containing HEPES, MgCl2, NaCl, and GDP.

  • Assay Procedure:

    • The cell membranes are pre-incubated with GDP to ensure that the G proteins are in their inactive, GDP-bound state.

    • For agonist testing, increasing concentrations of the test compound (e.g., CJB-090) are added to the membranes.

    • For antagonist testing, the membranes are incubated with increasing concentrations of the test compound (e.g., NGB 2904) in the presence of a fixed concentration of a D3 receptor agonist (e.g., quinpirole).

    • The binding reaction is initiated by the addition of [35S]GTPγS.

    • The mixture is incubated at 30°C for a specific time, allowing for the exchange of GDP for [35S]GTPγS on the Gα subunit upon receptor activation.

  • Termination and Measurement:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound [35S]GTPγS from the free radiolabeled nucleotide.

    • The filters are washed with ice-cold buffer.

    • The amount of radioactivity on the filters is determined by scintillation counting.

  • Data Analysis:

    • The data are expressed as the percentage of basal [35S]GTPγS binding (for agonists) or the percentage of inhibition of agonist-stimulated binding (for antagonists).

    • Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

Signaling Pathway Diagram

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Dopamine Dopamine (Agonist) D3R D3R Dopamine->D3R Activates NGB2904 NGB 2904 (Antagonist) NGB2904->D3R Blocks CJB090 CJB-090 (Partial Agonist) CJB090->D3R Weakly Activates ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Gi Gi D3R->Gi Activates Gi->AC Inhibits AC->cAMP Converts ATP to

This guide provides a foundational comparison of NGB 2904 and CJB-090. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific requirements of their experimental models when selecting a D3 receptor ligand.

References

A Comparative Analysis of the Pharmacokinetic Profiles of CJB-090 and RGH-237

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Promising Dopamine (B1211576) D3 Receptor Partial Agonists

In the landscape of drug development, particularly for neurological and psychiatric disorders, dopamine D3 receptor partial agonists have emerged as a promising therapeutic class. This guide provides a detailed comparative analysis of the pharmacokinetic properties of two such compounds: CJB-090 and RGH-237. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these potential therapeutic agents.

At a Glance: Key Pharmacokinetic Parameters

To provide a clear and concise overview, the following table summarizes the available pharmacokinetic data for CJB-090 and RGH-237 in rats. It is important to note that a direct comparison is challenging due to the different routes of administration for which data is publicly available.

Pharmacokinetic ParameterCJB-090RGH-237
Route of Administration Intravenous (IV) & Intraperitoneal (IP)Oral (p.o.)
Dose 10.0 mg/kg (IV/IP)10 mg/kg (p.o.)
Oral Bioavailability (F%) Not Available41%[1]
Brain Concentration Not Available110 ng/g (at 10 mg/kg p.o.)[1]
Duration in Blood and Brain Not AvailableSustained for 3 hours[1]
Elimination Half-life (t½) Shorter than PG 01037 (specific value not available)Not Available

Deep Dive: Experimental Methodologies

Understanding the experimental context is crucial for interpreting pharmacokinetic data. Below are detailed descriptions of the methodologies likely employed in the studies cited, based on common practices for such research.

Pharmacokinetic Studies in Rats

Animal Models: Studies for both compounds likely utilized adult male Sprague-Dawley or Wistar rats, weighing between 200-300g. Animals would be housed in controlled environments with standard chow and water available ad libitum, except for a period of fasting before oral administration to minimize food-drug interactions.

Drug Administration:

  • Intravenous (IV) Administration (for CJB-090): A solution of CJB-090 would be administered as a bolus injection, typically into the tail vein or a cannulated jugular vein, at a precise dose (e.g., 10.0 mg/kg). This route ensures 100% bioavailability and serves as a reference for calculating absolute oral bioavailability.

  • Intraperitoneal (IP) Administration (for CJB-090): CJB-090 solution would be injected into the peritoneal cavity. While common in preclinical studies, this route can lead to variable absorption.

  • Oral (p.o.) Administration (for RGH-237): RGH-237 would be administered via oral gavage, where a specific dose (e.g., 10 mg/kg) is delivered directly into the stomach using a feeding needle.

Blood Sampling: Following drug administration, blood samples would be collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from a cannulated artery or vein, or via tail vein sampling. Blood would be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Brain Tissue Homogenization (for RGH-237): To determine brain concentrations, animals would be euthanized at specific time points after dosing. The brains would be rapidly excised, weighed, and homogenized in a suitable buffer to create a uniform suspension for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of CJB-090 and RGH-237 in plasma and brain homogenates would be performed using a validated LC-MS/MS method.

Sample Preparation: Plasma or brain homogenate samples would undergo a protein precipitation step, typically using a cold organic solvent like acetonitrile (B52724) or methanol, to remove proteins that can interfere with the analysis. The mixture is then centrifuged, and the supernatant containing the drug is collected.

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug is separated from other components in the sample on a C18 analytical column using a mobile phase consisting of a mixture of an aqueous solution (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the specific drug molecule and its internal standard.

Signaling Pathway and Mechanism of Action

Both CJB-090 and RGH-237 exert their effects as partial agonists at the dopamine D3 receptor. This receptor is primarily coupled to the Gi/o family of G-proteins.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand CJB-090 or RGH-237 (D3 Partial Agonist) D3R Dopamine D3 Receptor Ligand->D3R Binds to G_protein Gi/o Protein D3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Dopamine D3 Receptor Signaling Pathway.

Upon binding of a partial agonist like CJB-090 or RGH-237, the D3 receptor activates the inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Additionally, the activated G-protein can directly modulate the activity of ion channels (such as potassium and calcium channels) and activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. These downstream effects ultimately alter neuronal excitability and gene expression.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow Dosing Drug Administration (IV, IP, or Oral) Sampling Blood/Tissue Collection (Time course) Dosing->Sampling Processing Sample Processing (Plasma separation, Homogenization) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification) Processing->Analysis Modeling Pharmacokinetic Modeling (Data Analysis) Analysis->Modeling Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2, F%) Modeling->Results

Caption: Preclinical Pharmacokinetic Study Workflow.

Concluding Remarks

This guide provides a foundational comparison of the pharmacokinetic profiles of CJB-090 and RGH-237 based on currently available data. RGH-237 demonstrates good oral absorption in rats with significant brain penetration.[1] For CJB-090, while intravenous and intraperitoneal data are noted, a full assessment of its oral pharmacokinetic potential requires further investigation to determine its oral bioavailability. A comprehensive head-to-head study employing identical administration routes and experimental conditions would be necessary for a definitive comparative analysis. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting such future studies.

References

Cross-Study Validation of CJB-090 Dihydrochloride's Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of CJB-090 dihydrochloride (B599025), a dopamine (B1211576) D3 receptor partial agonist, with other relevant compounds. The data presented is collated from peer-reviewed preclinical studies, offering a cross-study validation of its pharmacological profile. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug development, particularly those focused on substance use disorders.

Comparative Analysis of Behavioral Effects

The following tables summarize the quantitative data from key behavioral studies investigating CJB-090 dihydrochloride and its alternatives. These studies primarily focus on animal models of drug addiction, assessing the compounds' effects on the reinforcing and discriminative stimulus properties of cocaine and methamphetamine.

Table 1: Effects on Drug Discrimination

This table compares the ability of CJB-090 and alternative compounds to either mimic or block the discriminative stimulus effects of cocaine in squirrel monkeys. The primary measure is the percentage of responses on the cocaine-associated lever and the shift in the cocaine dose-response curve (ED50).

CompoundAnimal ModelTraining DrugTest Drug(s)Key FindingsReference
This compound Squirrel MonkeyCocaine (0.3 mg/kg, i.m.)Cocaine, PD 128907, SumaniroleDid not substitute for cocaine. Significantly attenuated the discriminative stimulus effects of cocaine (3.6-fold increase in ED50) and the D3 agonist PD 128907 (3.2-fold increase in ED50). Did not attenuate the effects of the D2 agonist sumanirole.[1]Achat-Mendes et al., 2009[1]
PD 128907 (D3 Agonist)Squirrel MonkeyCocaine (0.3 mg/kg, i.m.)PD 128907Partially substituted for cocaine, producing a maximum of ~60% cocaine-appropriate responding.[1]Achat-Mendes et al., 2009[1]
Sumanirole (D2 Agonist)Squirrel MonkeyCocaine (0.3 mg/kg, i.m.)SumaniroleDid not substitute for cocaine.[1]Achat-Mendes et al., 2009[1]
Table 2: Effects on Drug Self-Administration (Fixed Ratio Schedule)

This table outlines the effects of CJB-090 and alternative compounds on drug self-administration under a fixed-ratio (FR) schedule, which primarily measures the reinforcing efficacy of a drug.

CompoundAnimal ModelSelf-Administered DrugKey FindingsReference
This compound Rat (Long Access)Methamphetamine (0.05 mg/kg/infusion)Selectively reduced methamphetamine self-administration at the highest dose (10 mg/kg, i.v.). No effect in short-access rats.[2][3]Orio et al., 2010[2][3]
This compound Squirrel MonkeyCocaine (0.03-0.3 mg/kg/injection)Did not significantly alter cocaine self-administration.[1]Achat-Mendes et al., 2009[1]
PG01037 (D3 Antagonist)RatMethamphetamine (0.05 mg/kg/infusion)No effect on methamphetamine self-administration under an FR1 schedule.[2][3]Orio et al., 2010[2][3]
NGB 2904 (D3 Antagonist)RatCocaine (0.5 mg/kg/infusion)Did not alter cocaine self-administration under an FR2 schedule.[4]Xi et al., 2004[4]
Table 3: Effects on Drug Self-Administration (Progressive Ratio Schedule)

This table details the impact of CJB-090 and its alternatives on drug-seeking behavior under a progressive-ratio (PR) schedule, which assesses the motivation to obtain the drug. The primary endpoint is the "breakpoint," the highest number of responses an animal will make to receive a single infusion.

CompoundAnimal ModelSelf-Administered DrugKey FindingsReference
This compound Rat (Long Access)Methamphetamine (0.05 mg/kg/infusion)Significantly reduced breakpoints at 5 and 10 mg/kg (i.v.).[2][3]Orio et al., 2010[2][3]
This compound Rat (Short Access)Methamphetamine (0.05 mg/kg/infusion)Significantly reduced breakpoints only at the highest dose (10 mg/kg, i.v.).[2][3]Orio et al., 2010[2][3]
PG01037 (D3 Antagonist)Rat (Long Access)Methamphetamine (0.05 mg/kg/infusion)Significantly reduced breakpoints only at the highest dose (32 mg/kg, s.c.).[2][3]Orio et al., 2010[2][3]
NGB 2904 (D3 Antagonist)RatCocaine (0.5 mg/kg/infusion)Significantly lowered the breakpoint for cocaine self-administration at 1 and 5 mg/kg.[4]Xi et al., 2004[4]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. These protocols are synthesized from the referenced studies to provide a comprehensive overview for researchers looking to replicate or build upon this work.

Drug Discrimination in Squirrel Monkeys
  • Apparatus: Standard primate operant conditioning chambers equipped with two response levers and a food pellet dispenser.

  • Training: Monkeys were trained to discriminate between intramuscular (i.m.) injections of cocaine (0.3 mg/kg) and saline. Following a cocaine injection, responses on one lever (the "drug" lever) were reinforced with food pellets on a fixed-ratio schedule. Following a saline injection, responses on the other lever (the "saline" lever) were reinforced. Training sessions continued until a high level of accuracy was achieved (e.g., >90% of responses on the correct lever before delivery of the first reinforcer for at least 8 of 10 consecutive sessions).

  • Testing: Test sessions were conducted to evaluate the effects of CJB-090 and other compounds.

    • Substitution Tests: Various doses of the test compound were administered alone to determine if they produced cocaine-like discriminative stimulus effects (i.e., responding on the cocaine-associated lever).

    • Antagonism Tests: A fixed dose of the test compound (e.g., CJB-090) was administered as a pretreatment before the administration of various doses of cocaine or other agonists to determine if it could block their discriminative effects. During test sessions, responses on either lever were reinforced to avoid biasing the animals' choice.

  • Data Analysis: The primary dependent variables were the percentage of responses on the cocaine-associated lever and the overall response rate. ED50 values (the dose that produces 50% of the maximum effect) were calculated from the dose-response curves.

Intravenous Self-Administration in Rats (Fixed and Progressive Ratio)
  • Surgery: Rats were surgically implanted with chronic indwelling catheters in the jugular vein, which were externalized on their backs.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump connected to the rat's catheter.

  • Acquisition of Self-Administration: Rats were placed in the operant chambers and allowed to press a lever to receive intravenous infusions of a drug (e.g., methamphetamine, 0.05 mg/kg/infusion). Each infusion was paired with a cue (e.g., light and tone). Sessions were conducted for a set duration (e.g., 1 hour for short access or 6 hours for long access).

  • Fixed Ratio (FR) Schedule: After acquisition, responding was maintained on an FR schedule (e.g., FR1), where each lever press resulted in a drug infusion. This schedule was used to assess the reinforcing efficacy of the drug.

  • Progressive Ratio (PR) Schedule: To measure the motivation to self-administer the drug, a PR schedule was used. In this schedule, the number of lever presses required to receive each subsequent infusion systematically increased. The session ended when the rat failed to complete the required number of responses within a set time (e.g., 1 hour). The last completed ratio was defined as the breakpoint.

  • Drug Testing: The effects of CJB-090 or other compounds were assessed by administering them (e.g., intravenously or subcutaneously) before the self-administration session. The primary dependent variables were the number of infusions earned (FR schedule) and the breakpoint (PR schedule).

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

This compound exerts its effects as a partial agonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D3 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately influencing neuronal excitability and neurotransmitter release.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor CJB-090 CJB-090 CJB-090->D3_Receptor Partial Agonist G_protein Gi/o D3_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow for Drug Discrimination Studies

The following diagram illustrates the typical workflow for a drug discrimination study in non-human primates.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Animal_Habituation Animal Habituation to Apparatus Lever_Press_Training Lever Press Training (Food Reinforcement) Animal_Habituation->Lever_Press_Training Discrimination_Training Discrimination Training (Cocaine vs. Saline) Lever_Press_Training->Discrimination_Training Stability_Criteria Meet Stability Criteria? Discrimination_Training->Stability_Criteria Stability_Criteria->Discrimination_Training No Substitution_Test Substitution Test (Test Compound Alone) Stability_Criteria->Substitution_Test Yes Antagonism_Test Antagonism Test (Pretreatment + Agonist) Substitution_Test->Antagonism_Test Data_Collection Collect Data: % Drug Lever Responses Response Rate Antagonism_Test->Data_Collection Data_Analysis Data Analysis (Dose-Response Curves, ED50) Data_Collection->Data_Analysis

Caption: Drug Discrimination Experimental Workflow.

Experimental Workflow for Intravenous Self-Administration Studies

This diagram outlines the procedural steps for conducting intravenous self-administration studies in rodents.

Self_Administration_Workflow cluster_preparation Preparation Phase cluster_acquisition Acquisition Phase cluster_testing Testing Phase Catheter_Implantation Jugular Vein Catheter Implantation Surgery Recovery Post-Surgical Recovery Catheter_Implantation->Recovery Self_Admin_Training Self-Administration Training (e.g., Methamphetamine) Recovery->Self_Admin_Training Acquisition_Criteria Meet Acquisition Criteria? Self_Admin_Training->Acquisition_Criteria Acquisition_Criteria->Self_Admin_Training No FR_Testing Fixed Ratio (FR) Schedule Testing Acquisition_Criteria->FR_Testing Yes PR_Testing Progressive Ratio (PR) Schedule Testing FR_Testing->PR_Testing Data_Collection Collect Data: Infusions Earned (FR) Breakpoint (PR) PR_Testing->Data_Collection Data_Analysis Data Analysis (Comparison of Treatment Groups) Data_Collection->Data_Analysis

Caption: Intravenous Self-Administration Workflow.

References

A Comparative In Vivo Analysis of the Dopamine D3 Receptor Partial Agagonist CJB-090 and Full D3 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of CJB-090 dihydrochloride, a dopamine (B1211576) D3 receptor partial agonist, with commonly studied full D3 receptor agonists. The information presented is based on preclinical data to assist researchers in understanding their distinct pharmacological profiles and potential therapeutic applications.

Introduction

The dopamine D3 receptor is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease.[1] Ligands targeting this receptor can be broadly categorized as antagonists, partial agonists, and full agonists, each eliciting distinct physiological responses. CJB-090 is a notable D3 receptor partial agonist, while compounds like PD-128907 and 7-OH-DPAT are well-characterized full D3 receptor agonists frequently used in preclinical research.[2][3] Understanding the in vivo differences between a partial and a full agonist is crucial for predicting their therapeutic efficacy and side-effect profiles.

Comparative Pharmacological Profiles

FeatureThis compoundFull D3 Agonists (e.g., PD-128907, 7-OH-DPAT)
Receptor Activity Partial Agonist at D3 ReceptorsFull Agonist at D3 Receptors
In Vivo Effects on Drug Seeking Attenuates the discriminative stimulus effects of cocaine[4]; Decreases progressive ratio responding for methamphetamine.[3]Can partially reproduce the discriminative stimulus effects of cocaine and maintain intravenous self-administration.[5]
Locomotor Activity Reduces MK-801-induced hyperactivity at doses lower than those affecting spontaneous activity.[6]Induce a biphasic response: hypomotility at low doses (D3-mediated) and hypermotility at higher doses (D2-mediated).[2]
Side Effect Profile Does not induce catalepsy or species-typical scratching and biting.[5][7]Higher doses can lead to hyperthermia and stereotypic reactions due to D2 receptor agonism.[2]

In Vivo Experimental Data

A study investigating the effects of CJB-090 on methamphetamine self-administration in rats demonstrated its potential to reduce compulsive drug-seeking behavior. In this model, CJB-090 was more effective than the D3 antagonist PG01037 in decreasing responding under a progressive-ratio schedule of reinforcement.[3]

Experimental Protocol: Methamphetamine Self-Administration

  • Subjects: Male Wistar rats.

  • Apparatus: Standard operant conditioning chambers.

  • Procedure: Rats were trained to self-administer methamphetamine (0.05 mg/kg/injection) under a fixed-ratio 1 (FR1) schedule, followed by a progressive-ratio (PR) schedule.

  • Drug Administration: CJB-090 was administered intravenously immediately before the test session.[3]

  • Data Analysis: The primary dependent variable was the number of methamphetamine infusions earned.

In squirrel monkeys trained to discriminate cocaine from saline, CJB-090 pretreatment significantly attenuated the discriminative stimulus effects of cocaine.[7] Furthermore, CJB-090 also blocked the partial cocaine-like stimulus effects of the preferential D3 agonist PD-128907, but not the preferential D2 agonist sumanirole, highlighting its in vivo selectivity for the D3 receptor.[5][7]

Experimental Protocol: Cocaine Discrimination in Squirrel Monkeys

  • Subjects: Adult male squirrel monkeys.

  • Apparatus: Two-lever choice operant conditioning chambers.

  • Procedure: Monkeys were trained to discriminate intramuscular injections of cocaine from saline.

  • Drug Administration: CJB-090 was administered prior to the cocaine or saline injection.

  • Data Analysis: The percentage of responses on the cocaine-appropriate lever was measured.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical signaling pathway of D3 receptor activation and a typical experimental workflow for evaluating the effects of these compounds on drug-seeking behavior.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Full_Agonist Full D3 Agonist (e.g., PD-128907) D3_Receptor Dopamine D3 Receptor Full_Agonist->D3_Receptor Binds & Fully Activates Partial_Agonist Partial D3 Agonist (CJB-090) Partial_Agonist->D3_Receptor Binds & Partially Activates G_Protein Gi/o Protein D3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Effectors cAMP->Effector Modulates Experimental_Workflow Start Start: Animal Model Selection (e.g., Rats, Monkeys) Training Behavioral Training (e.g., Self-Administration, Drug Discrimination) Start->Training Baseline Establish Stable Baseline Responding Training->Baseline Treatment Administer Test Compound (CJB-090 or Full Agonist) or Vehicle Baseline->Treatment Testing Behavioral Testing Session Treatment->Testing Data Data Collection & Analysis Testing->Data End End: Comparative Evaluation Data->End

References

Comparative Analysis of Off-Target Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of preclinical drug development is the thorough characterization of a compound's specificity. Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary target, can lead to unforeseen side effects and confound experimental results. This guide provides a framework for designing and executing control experiments to evaluate the off-target profile of a hypothetical small molecule inhibitor, CJB-090 dihydrochloride (B599025). The methodologies and data presentation formats outlined herein are broadly applicable to the characterization of other novel chemical entities.

Understanding the Importance of Off-Target Profiling

The journey of a potential therapeutic from a promising lead compound to a clinically approved drug is fraught with challenges. A significant contributor to late-stage failures is the emergence of unexpected toxicities, which can often be attributed to off-target interactions. Therefore, a proactive and comprehensive assessment of a compound's selectivity during the early stages of research is not only a matter of scientific rigor but also a critical step in mitigating developmental risks.

This guide will explore several widely accepted experimental strategies for identifying and validating off-target effects, including in vitro kinase profiling, cellular thermal shift assays (CETSA), and phenotypic screening. We will also discuss the importance of selecting appropriate negative controls and alternative tool compounds for a robust comparative analysis.

Data Presentation: A Comparative Overview

Clear and concise data presentation is paramount for the effective communication of scientific findings. The following tables provide templates for summarizing quantitative data from key off-target assessment experiments.

Table 1: In Vitro Kinase Selectivity Profile

This table is designed to present the inhibitory activity of CJB-090 dihydrochloride and comparator compounds against a panel of kinases. The data should be expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. A wider gap between the IC50 for the primary target and other kinases signifies greater selectivity.

KinaseThis compound IC50 (nM)Alternative A IC50 (nM)Inactive Analog IC50 (nM)
Primary Target e.g., 10e.g., 15>10,000
Off-Target 1e.g., 1,500e.g., 2,000>10,000
Off-Target 2e.g., >10,000e.g., 8,000>10,000
Off-Target 3e.g., 5,000e.g., >10,000>10,000
............

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context. A significant increase in the melting temperature (Tm) of the primary target in the presence of the compound indicates target engagement. Minimal or no shift in the Tm of potential off-targets suggests a lack of direct interaction.

ProteinVehicle Control Tm (°C)This compound ΔTm (°C)Alternative A ΔTm (°C)Inactive Analog ΔTm (°C)
Primary Target e.g., 52.5e.g., +5.2e.g., +4.8e.g., +0.1
Off-Target 1e.g., 58.1e.g., +0.3e.g., +0.5e.g., -0.2
Off-Target 2e.g., 61.3e.g., -0.1e.g., +0.2e.g., +0.1
...............

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. The following sections provide methodologies for the key experiments cited in this guide.

In Vitro Kinase Profiling

Objective: To determine the inhibitory potency and selectivity of this compound against a broad panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound, an alternative inhibitor, and an inactive analog in an appropriate solvent (e.g., DMSO). A typical concentration range would be from 100 µM down to 0.1 nM.

  • Kinase Reaction: In a microplate, combine each kinase with its specific substrate and [γ-³³P]ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the diluted compounds to the kinase reactions and incubate for a predetermined time at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: Stop the reaction and transfer the contents to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in a cellular environment and assess its interaction with potential off-targets.

Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line to a suitable confluence. Treat the cells with this compound, an alternative inhibitor, an inactive analog, or a vehicle control at a fixed concentration for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the primary target and potential off-target proteins in each sample by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of a compound compared to the vehicle control indicates target stabilization.

Phenotypic Screening

Objective: To identify potential off-target effects by observing the overall cellular response to this compound treatment.

Methodology:

  • Assay Development: Choose a high-content imaging or other multi-parameter assay that can assess a variety of cellular phenotypes, such as cell morphology, viability, proliferation, and the status of key signaling pathways.

  • Compound Treatment: Treat cells with a range of concentrations of this compound, an alternative inhibitor, and an inactive analog. Include positive and negative controls for the observed phenotypes.

  • Data Acquisition: Acquire images or data using an appropriate high-throughput instrument.

  • Data Analysis: Use image analysis software or other computational tools to extract quantitative data for multiple phenotypic parameters. Compare the phenotypic profile of this compound to that of the controls. Unintended phenotypic changes that are not observed with the alternative inhibitor or are also induced by the inactive analog may indicate off-target effects.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a general workflow for assessing off-target effects and a logical framework for interpreting the results.

G cluster_0 Initial Screening cluster_1 Target Validation in Cells cluster_2 Data Analysis & Interpretation cluster_3 Decision In Vitro Kinase Panel In Vitro Kinase Panel Identify Off-Targets Identify Off-Targets In Vitro Kinase Panel->Identify Off-Targets Phenotypic Screen Phenotypic Screen Phenotypic Screen->Identify Off-Targets CETSA CETSA Confirm On-Target Effect Confirm On-Target Effect CETSA->Confirm On-Target Effect Target Knockdown/Out Target Knockdown/Out Target Knockdown/Out->Confirm On-Target Effect Redesign or Discard Redesign or Discard Identify Off-Targets->Redesign or Discard Proceed with Compound Proceed with Compound Confirm On-Target Effect->Proceed with Compound

Workflow for Off-Target Effect Assessment.

G Start Start Phenotype Observed with CJB-090? Phenotype Observed with CJB-090? Start->Phenotype Observed with CJB-090? Phenotype Recapitulated by Alternative Inhibitor? Phenotype Recapitulated by Alternative Inhibitor? Phenotype Observed with CJB-090?->Phenotype Recapitulated by Alternative Inhibitor? Yes No Effect No Effect Phenotype Observed with CJB-090?->No Effect No Phenotype Abolished by Target Knockdown? Phenotype Abolished by Target Knockdown? Phenotype Recapitulated by Alternative Inhibitor?->Phenotype Abolished by Target Knockdown? Yes Potential Off-Target Effect Potential Off-Target Effect Phenotype Recapitulated by Alternative Inhibitor?->Potential Off-Target Effect No On-Target Effect On-Target Effect Phenotype Abolished by Target Knockdown?->On-Target Effect Yes Phenotype Abolished by Target Knockdown?->Potential Off-Target Effect No

Decision Tree for On- vs. Off-Target Effects.

Conclusion

A comprehensive evaluation of off-target effects is an indispensable component of modern drug discovery. By employing a multi-pronged approach that combines in vitro biochemical assays, cell-based target engagement studies, and unbiased phenotypic screening, researchers can build a robust selectivity profile for their compounds of interest. The systematic application of the control experiments and data analysis frameworks presented in this guide will enable a more accurate interpretation of experimental results and facilitate the identification of drug candidates with a higher probability of success in clinical development.

Head-to-head comparison of CJB-090 dihydrochloride and buspirone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of anxiolytic drug development, targeting novel pathways beyond the classic benzodiazepine (B76468) mechanism remains a critical pursuit. This guide provides a head-to-head comparison of CJB-090 dihydrochloride (B599025), a dopamine (B1211576) D3 receptor partial agonist, and buspirone (B1668070), an established anxiolytic acting primarily as a serotonin (B10506) 5-HT1A receptor partial agonist. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of available preclinical data, known mechanisms of action, and detailed experimental protocols to support further investigation.

Executive Summary

This comparison guide juxtaposes CJB-090 dihydrochloride and buspirone, two anxiolytic agents with distinct primary mechanisms of action. While buspirone is a clinically established treatment for generalized anxiety disorder with a well-documented pharmacological profile, CJB-090 is a research compound with a more selective affinity for the dopamine D3 receptor. The available data, primarily from preclinical studies, suggests different potential therapeutic applications and side-effect profiles. This guide aims to provide a clear, data-driven overview to inform future research and development decisions.

Mechanism of Action and Signaling Pathways

This compound is characterized as a dopamine D3 receptor partial agonist.[1][2] Partial agonists exhibit dual functionality; they can act as functional agonists in states of low endogenous dopamine and as functional antagonists in the presence of high dopamine levels.[2] The dopamine D3 receptor is predominantly expressed in the limbic areas of the brain, which are associated with emotion, cognition, and reward. This localization suggests that modulation of D3 receptor activity could influence anxiety and mood.

Buspirone 's primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors.[3][4] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, leading to a reduction in serotonin synthesis and release, and as a partial agonist at postsynaptic 5-HT1A receptors.[3] Additionally, buspirone possesses a more complex pharmacological profile, exhibiting antagonist activity at dopamine D2, D3, and D4 receptors.[1][5] Its affinity for D3 receptors is notably higher than for D2 receptors.[5]

Below are diagrams illustrating the primary signaling pathways for each compound.

CJB-090_Signaling_Pathway CJB-090 CJB-090 D3 Receptor D3 Receptor CJB-090->D3 Receptor Partial Agonist Gαi/o Gαi/o D3 Receptor->Gαi/o Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Decreased Production PKA PKA cAMP->PKA Downstream Effects Downstream Effects PKA->Downstream Effects Modulation of Gene Expression & Neuronal Activity

Figure 1: CJB-090 Signaling Pathway.

Buspirone_Signaling_Pathway cluster_5HT1A 5-HT1A Pathway cluster_Dopamine Dopamine Pathway Buspirone Buspirone 5-HT1A Receptor 5-HT1A Receptor Buspirone->5-HT1A Receptor Partial Agonist D2/D3/D4 Receptors D2/D3/D4 Receptors Buspirone->D2/D3/D4 Receptors Antagonist Gαi/o_5HT1A Gαi/o 5-HT1A Receptor->Gαi/o_5HT1A Gαi/o_D Gαi/o D2/D3/D4 Receptors->Gαi/o_D Adenylyl Cyclase_5HT1A Adenylyl Cyclase Gαi/o_5HT1A->Adenylyl Cyclase_5HT1A Inhibition Adenylyl Cyclase_D Adenylyl Cyclase Gαi/o_D->Adenylyl Cyclase_D Blockade of Dopamine-mediated Inhibition Anxiolytic Effects Anxiolytic Effects Adenylyl Cyclase_5HT1A->Anxiolytic Effects Modulation of Serotonergic Tone Adenylyl Cyclase_D->Anxiolytic Effects Modulation of Dopaminergic Tone

Figure 2: Buspirone's Dual Signaling Pathways.

Quantitative Data Comparison

A direct, comprehensive comparison of the receptor binding affinities (Ki values) and functional activities (EC50/IC50 values) for this compound and buspirone across a wide range of relevant CNS targets is limited by the publicly available data for CJB-090. The following tables summarize the known quantitative data.

Table 1: Receptor Binding Affinity (Ki, nM)

ReceptorThis compoundBuspironeReference
Dopamine D3 Data not available98[5]
Dopamine D2 Data not available484[5]
Dopamine D4 Data not available29.2[5]
Serotonin 5-HT1A Data not available4 - 78[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50, µM)

AssayThis compoundBuspironeReference
Inhibition of Tyrosine Hydroxylation (striatal synaptosomes) Data not available48.4[6]

Note: This assay provides an indirect measure of agonist activity at presynaptic receptors that modulate dopamine synthesis.

Table 3: Preclinical Anxiolytic-like Effects

Animal ModelThis compoundBuspironeReference
Elevated Plus Maze (Mouse) Data not availableAnxiolytic-like effect at 2 mg/kg.[1] Inconsistent effects reported in other studies.[7][8][1][7][8]
Light/Dark Box Test (Mouse) Data not availableIncreased time in the light area (anxiolytic-like effect) at 3.16 - 17.8 mg/kg (IP) and 10.0 - 56.2 mg/kg (PO).[9][10][9][10]

Experimental Protocols

For researchers wishing to conduct direct comparative studies, the following are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for various CNS receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.

  • Incubation: Incubate the membrane preparation with a specific radioligand for the target receptor and varying concentrations of the test compound (e.g., CJB-090 or buspirone).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow A Membrane Preparation (with target receptor) B Incubation (Membrane + Radioligand + Test Compound) A->B C Filtration (Separation of bound & free radioligand) B->C D Scintillation Counting (Quantify bound radioligand) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Figure 3: Receptor Binding Assay Workflow.
Elevated Plus Maze (EPM) Test for Anxiety-like Behavior in Rodents

Objective: To assess the anxiolytic or anxiogenic potential of a test compound.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer the test compound (e.g., CJB-090 or buspirone) or vehicle at a predetermined time before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (typically 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.

EPM_Test_Workflow A Animal Acclimation B Drug Administration A->B C Placement in Center of EPM B->C D 5-minute Exploration Period C->D E Video Tracking & Data Collection (Time & Entries in Arms) D->E F Data Analysis for Anxiolytic-like Effects E->F

Figure 4: Elevated Plus Maze Test Workflow.
Light-Dark Box Test for Anxiety-like Behavior in Rodents

Objective: To evaluate the anxiolytic or anxiogenic properties of a test compound based on the conflict between the drive to explore and the aversion to a brightly lit environment.

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Acclimation: House the animals in the testing room for at least 30-60 minutes prior to the experiment.

  • Drug Administration: Administer the test compound or vehicle at a specified time before testing.

  • Test Procedure: Place the animal in the center of the light compartment, facing away from the opening. Allow the animal to freely explore both compartments for a set duration (typically 5-10 minutes).

  • Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment using a video tracking system.

  • Data Analysis: An anxiolytic effect is typically associated with an increase in the time spent in the light compartment and the number of transitions.

Light_Dark_Box_Test_Workflow A Animal Acclimation B Drug Administration A->B C Placement in Light Compartment B->C D 5-10 minute Exploration Period C->D E Video Tracking & Data Collection (Time in compartments, transitions) D->E F Data Analysis for Anxiolytic-like Effects E->F

Figure 5: Light-Dark Box Test Workflow.

Discussion and Future Directions

The available data highlights the distinct pharmacological profiles of this compound and buspirone. Buspirone's broad spectrum of activity at both serotonergic and dopaminergic receptors likely contributes to its clinical efficacy in generalized anxiety disorder, although this can also lead to a complex side-effect profile. In contrast, CJB-090's more selective action as a dopamine D3 receptor partial agonist presents an opportunity to investigate the specific role of this receptor in anxiety.

A significant gap in the current knowledge is the lack of a comprehensive in vitro pharmacological profile for CJB-090, including its affinity for a wider range of CNS receptors, particularly serotonin receptor subtypes. Furthermore, there is a clear absence of studies directly evaluating the anxiolytic-like effects of CJB-090 in established preclinical models of anxiety.

Future research should prioritize:

  • Comprehensive Receptor Screening: A broad radioligand binding assay panel for CJB-090 is essential to determine its selectivity profile and identify any potential off-target activities.

  • Head-to-Head Preclinical Anxiety Studies: Direct comparison of CJB-090 and buspirone in the elevated plus maze, light-dark box, and other anxiety models (e.g., marble burying, novelty-suppressed feeding) would provide crucial data on their relative anxiolytic efficacy and behavioral profiles.

  • Functional Activity Assays: Characterizing the functional activity (e.g., agonist, partial agonist, antagonist) of CJB-090 at a wider range of dopamine and serotonin receptors will provide a more complete understanding of its mechanism of action.

By addressing these knowledge gaps, the scientific community can better delineate the potential therapeutic utility of selective dopamine D3 receptor partial agonists like CJB-090 in the treatment of anxiety disorders and determine their advantages, if any, over existing therapies such as buspirone.

References

Safety Operating Guide

Navigating the Disposal of CJB-090 Dihydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical, particularly a novel compound like CJB-090 dihydrochloride (B599025), is a critical component of laboratory safety and regulatory compliance. The following step-by-step procedure provides a framework for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly.

Step 1: Hazard Assessment and Identification

The foundational step in any chemical disposal procedure is to understand its hazards. In the absence of an SDS for CJB-090 dihydrochloride, the compound must be handled as a substance with unknown toxicity and potential hazards.

  • Assume Hazard: Treat the compound as hazardous. This includes potential toxicity, corrosivity, reactivity, and flammability.

  • Labeling: Ensure any container with this compound, whether in pure form or in solution, is clearly and accurately labeled with its full chemical name. Do not use abbreviations or formulas.[1][2] When it becomes waste, it must be labeled with a hazardous waste tag.

Step 2: Consult Environmental Health and Safety (EHS)

Your institution's EHS department is the primary resource for guidance on waste disposal.[3] They are equipped to provide specific instructions that align with local, state, and federal regulations.[4][5]

  • Provide Information: Inform the EHS office about the nature of the compound (a dihydrochloride salt of an organic molecule) and any known properties or related compounds.

  • Follow Institutional Protocols: EHS will provide specific procedures for collection, storage, and disposal, including the correct waste streams and required documentation.

Step 3: Proper Segregation and Storage of Waste

Proper segregation prevents accidental reactions and ensures safe handling.[1][6]

  • Dedicated Waste Container: Collect waste this compound in a dedicated, compatible container. The container must be in good condition, free of leaks, and have a secure, sealable lid.[1][2][7]

  • Segregation: Store the waste container separately from incompatible materials. As a general rule, keep acids and bases separate, and segregate organic and inorganic compounds.[1][6]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment bins to prevent spills.[7]

  • Storage Location: Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be clearly marked and inspected regularly.

Step 4: Documentation and Labeling

Accurate labeling of hazardous waste is a regulatory requirement and crucial for safety.[8]

  • Hazardous Waste Tag: Affix a completed EHS hazardous waste tag to the container as soon as the first drop of waste is added.[8]

  • Complete Information: The tag must include the full chemical name ("this compound"), the concentration and volume, and the date accumulation started. For mixtures, all constituents must be listed with their approximate percentages.[1][7][8]

  • Hazard Identification: Mark the appropriate hazard characteristics on the label (e.g., toxic, corrosive) as a precaution.

Step 5: Arrange for Disposal

Hazardous waste must be disposed of through approved channels.

  • Schedule Pickup: Once the container is full or you are discontinuing the research, contact your EHS department to schedule a waste pickup.[7][8] Do not dispose of this compound down the drain or in the regular trash.[1][9]

  • Transportation: Waste will be handled and transported by trained EHS staff or a certified hazardous waste contractor.[10]

General Hazardous Waste Characteristics and Disposal Considerations

While specific quantitative data for this compound is unavailable, the following table summarizes general characteristics of chemical waste classes and the necessary considerations for their disposal.

Waste CharacteristicDescriptionGeneral Disposal Considerations
Ignitability Liquids with a flash point below 60°C, non-liquids that can cause fire, or are ignitable compressed gases.Store away from ignition sources. Collect in a sealed, properly vented container. Segregate from oxidizers.
Corrosivity Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.Store in a corrosion-resistant container (e.g., glass or specific plastics, not metal for acids). Segregate acids from bases. Neutralization may be required by a waste vendor.[6]
Reactivity Wastes that are unstable, react violently with water, form explosive mixtures, or generate toxic gases.Store in a stable environment. Do not mix with other chemicals. Segregate from water or other reactive substances.[6]
Toxicity Waste that is harmful or fatal when ingested or absorbed. Contains specific contaminants at or above regulated concentrations.Collect in a sealed, leak-proof container. Minimize exposure through proper personal protective equipment (PPE). Label clearly as "Toxic."

Disposal Workflow for Uncharacterized Research Chemicals

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which a specific SDS is not available.

Disposal Workflow for a Novel Research Chemical start Start: Waste Generated (this compound) sds_check Is Safety Data Sheet (SDS) Available? start->sds_check treat_unknown Treat as Hazardous with Unknown Characteristics sds_check->treat_unknown No consult_ehs Consult Environmental Health & Safety (EHS) sds_check->consult_ehs Yes treat_unknown->consult_ehs ehs_guidance Receive Specific Disposal Guidance from EHS consult_ehs->ehs_guidance segregate Segregate Waste in a Compatible, Labeled Container ehs_guidance->segregate store Store in Designated Satellite Accumulation Area segregate->store request_pickup Request Waste Pickup via EHS store->request_pickup disposal Disposal by Approved Hazardous Waste Vendor request_pickup->disposal

Caption: Workflow for the safe disposal of a novel chemical compound.

References

Personal protective equipment for handling CJB-090 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public Safety Data Sheet (SDS) or specific handling information is available for "CJB-090 dihydrochloride (B599025)." This guide is based on established best practices for handling potent, hazardous pharmaceutical compounds in a research and development setting. It is imperative to consult a certified safety professional and the specific documentation for the compound, if available, before handling. The information provided herein is for guidance purposes only.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CJB-090 dihydrochloride. It outlines procedural, step-by-step guidance for safe operations and disposal.

Hazard Assessment and Control

This compound should be handled as a potent compound with significant health risks upon exposure. The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and ingestion.[1] Due to the lack of specific data, a conservative approach to containment and personal protective equipment is mandatory.[2]

Occupational Exposure Banding (OEB): In the absence of a defined Occupational Exposure Limit (OEL), this compound should be handled under a high-potency containment strategy, corresponding to a high OEB category. This necessitates the use of engineering controls as the primary means of protection.[2][3]

Key Safety Parameters (Hypothetical)

ParameterValue (Assumed)Definition
Occupational Exposure Limit (OEL) < 1 µg/m³ (8-hr TWA)The airborne concentration to which nearly all workers may be repeatedly exposed without adverse effect.[4]
Primary Routes of Exposure Inhalation, Dermal, IngestionThe most likely ways a substance can enter the body in a laboratory setting.[1][5]
Physical Form Fine Crystalline PowderPoses a significant aerosolization and inhalation risk.[6]
Hazard Classification Potent, Toxic, IrritantAssumed classification based on handling similar research compounds.[7][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier to exposure after engineering controls have been implemented.[3][5] All personnel must be trained on the proper donning, doffing, and disposal of PPE.[9]

PPE Requirements for Handling this compound Powder

TaskHand ProtectionBody ProtectionRespiratory ProtectionEye/Face Protection
Weighing & Handling Powder Double chemotherapy gloves (ASTM D6978 compliant).[10] Outer glove over cuff.Disposable, low-permeability gown with back closure and knit cuffs.[6]Fit-tested N95 respirator or higher (e.g., PAPR) is strongly recommended.[6][11]Safety goggles and a full-face shield.[5][11]
Handling Solutions Single pair of chemotherapy gloves.Disposable, low-permeability gown.Not required if handled within a certified chemical fume hood.Safety goggles.
General Lab Operations Single pair of nitrile gloves.Standard lab coat.Not required.Safety glasses.

Key PPE Guidelines:

  • Gloves: Use powder-free chemotherapy gloves.[5][10] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[5][10] The outer pair of gloves should be removed and disposed of within the containment area.[5]

  • Gowns: Gowns must be disposable and shown to resist permeability by hazardous drugs.[10]

  • Eye Protection: Standard safety glasses are insufficient for handling the powder; chemical splash goggles are required.[10][11]

  • Footwear: Wear closed-toe shoes and two pairs of shoe covers when working in the designated handling area.[10]

Operational Plan: Handling Procedures

A systematic approach is critical to minimize exposure and contamination.

Protocol for Weighing and Handling this compound Powder:

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure a certified chemical fume hood, ventilated balance enclosure, or glovebox is operational.

    • Assemble all necessary equipment (e.g., spatulas, weigh paper, vials) and waste containers inside the containment unit before starting.

    • Verify that an eyewash station and safety shower are accessible.[12]

  • Donning PPE:

    • Don inner gloves, gown, head/hair covers, and shoe covers.

    • Don outer gloves, ensuring the cuffs are pulled over the gown sleeves.[5]

    • Don eye/face protection and respiratory protection.

  • Handling:

    • Perform all manipulations with the powdered compound deep within the chemical fume hood or other containment device to minimize the risk of aerosols escaping.[13]

    • Handle the compound gently to avoid aerosolization.

    • Use a dedicated set of tools for this compound. If not possible, decontaminate tools thoroughly after use.

  • Post-Handling:

    • Securely seal the primary container of this compound.

    • Decontaminate all surfaces within the containment unit.

    • Carefully wipe the exterior of the sealed container before removing it from the containment unit.

    • Dispose of all contaminated disposables (weigh paper, pipette tips, etc.) in a designated hazardous waste container located within the hood.[9]

  • Doffing PPE:

    • Remove outer gloves while still in the handling area.

    • Exit the immediate handling area. Remove face shield, goggles, and respirator.

    • Remove gown and shoe covers.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Disposal of all waste contaminated with this compound must comply with all applicable federal, state, and local regulations.[9]

  • Waste Segregation:

    • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes, weigh boats), and cleaning materials must be placed in a clearly labeled, sealed hazardous waste container.[7] Black bins are often designated for hazardous chemical waste.[7]

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[8]

    • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal Method:

    • The primary recommended disposal method for potent pharmaceutical waste is incineration by a licensed hazardous waste management company.[14][15] This ensures the complete destruction of the active compound.[14]

    • Maintain detailed records of all disposed waste to ensure regulatory compliance.[15]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key procedural workflows for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Compound Handling (in Containment) cluster_exit 4. Exit & Decontamination prep1 Designate Handling Area prep2 Verify Engineering Controls (e.g., Fume Hood) prep1->prep2 prep3 Assemble Materials & Waste Bins prep2->prep3 ppe1 Don Inner Gloves, Gown, Shoe Covers prep3->ppe1 ppe2 Don Respirator & Eye Protection ppe1->ppe2 ppe3 Don Outer Gloves (over cuffs) ppe2->ppe3 handle1 Perform All Manipulations (Weighing, Aliquoting) ppe3->handle1 handle2 Securely Seal Container handle1->handle2 handle3 Decontaminate Surfaces & Tools handle2->handle3 handle4 Dispose of Waste in Hood handle3->handle4 exit1 Wipe & Remove Primary Container handle4->exit1 exit2 Doff Outer Gloves exit1->exit2 exit3 Exit Handling Area exit2->exit3 exit4 Doff Remaining PPE exit3->exit4 exit5 Wash Hands Thoroughly exit4->exit5

Caption: Workflow for handling potent this compound powder.

G cluster_waste_type Segregate by Waste Type cluster_containers Place in Designated Containers start Waste Generated (Contaminated with CJB-090) solid Solid Waste (PPE, Labware) start->solid liquid Liquid Waste (Solutions) sharps Sharps Waste (Needles) solid_bin Black Hazardous Waste Bin (Sealed) solid->solid_bin liquid_bin Hazardous Liquid Waste Bottle (Sealed) liquid->liquid_bin sharps_bin Hazardous Sharps Container sharps->sharps_bin end_process Store for Pickup by Licensed Waste Vendor solid_bin->end_process liquid_bin->end_process sharps_bin->end_process incineration Final Disposal: High-Temperature Incineration end_process->incineration

Caption: Disposal pathway for this compound contaminated waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.